Bromofluoromethane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bromo(fluoro)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2BrF/c2-1-3/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMHCLYDBQOYTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074319 | |
| Record name | Bromofluoromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
373-52-4, 4539-11-1 | |
| Record name | Bromofluoromethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=373-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromofluoromethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylene, bromofluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004539111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromofluoromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BROMOFLUOROMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22205E7CEM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
bromofluoromethane fundamental properties
An In-Depth Technical Guide to the Fundamental Properties of Bromofluoromethane
Abstract
This compound (CH₂BrF) is a halogenated hydrocarbon of significant interest in synthetic chemistry. As a versatile reagent, it serves as a key building block for the introduction of the fluoromethyl group into a wide range of organic molecules, finding applications in the development of pharmaceuticals and agrochemicals. This document provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, spectroscopic data, synthesis protocols, reactivity, and safety information, tailored for researchers, scientists, and drug development professionals.
Physicochemical and Thermodynamic Properties
This compound is a colorless gas at standard temperature and pressure, characterized by a faint, sweetish odor.[1] It is sparingly soluble in water but exhibits good solubility in organic solvents such as alcohol and chloroform.[2] Due to its low boiling point, it is typically handled as a compressed gas or a cooled liquid.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | CH₂BrF | [2][3][4][5] |
| Molar Mass | 112.93 g/mol | [2][3][4][5] |
| Appearance | Colorless gas | [2] |
| Boiling Point | 19 °C (292 K) | [2] |
| Solubility | Sparingly soluble in water; Soluble in alcohol; Very soluble in chloroform | [2] |
| Odor | Faint, sweetish | [1] |
| Ozone Depletion Potential | 0.73 | [2][4] |
Table 2: Thermodynamic Properties of this compound
| Property | Value | Reference(s) |
| Standard Molar Entropy (S°gas) | 276.3 J/(mol·K) | [2] |
| Molar Heat Capacity (cp) | 49.2 J/(mol·K) | [2] |
Table 3: Compound Identifiers
| Identifier | Value | Reference(s) |
| CAS Number | 373-52-4 | [1][2][3][4][5] |
| IUPAC Name | bromo(fluoro)methane | [2][4][5] |
| SMILES | C(F)Br | [2][3][4][5] |
| InChI | InChI=1S/CH2BrF/c2-1-3/h1H2 | [2][3][4][5] |
| InChIKey | LHMHCLYDBQOYTO-UHFFFAOYSA-N | [2][3][4][5] |
Spectroscopic Data
Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. Key techniques include mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[6][7]
Table 4: Key Spectroscopic Data for this compound
| Spectroscopic Technique | Key Observables | Reference(s) |
| Mass Spectrometry (GC-MS) | m/z Top Peak: 112; 2nd Highest: 114; 3rd Highest: 33 | [5] |
| 13C NMR Spectroscopy | Data available from spectral databases such as PubChem. | [5] |
Mass Spectrometry (MS): Electron ionization mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of a compound.[8] The mass spectrum of this compound shows characteristic peaks corresponding to the molecular ion and its isotopic variants (due to the presence of bromine isotopes 79Br and 81Br), as well as fragment ions.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.[7] For this compound, 1H NMR and 13C NMR spectra are used to confirm the presence and connectivity of the hydrogen and carbon atoms, while 19F NMR is used to characterize the fluorine atom. Spectral data for this compound can be found in various public and commercial databases.[5][6]
Synthesis and Experimental Protocols
This compound can be synthesized via several routes, including halogen exchange reactions and reductive dehalogenation.[2] The method reported to provide the highest yield is the reductive debromination of dithis compound using an organotin hydride.[2]
Experimental Protocol 1: Reductive Debromination of Dithis compound
This protocol describes a general procedure for the synthesis of this compound from dithis compound using an organotin hydride, such as tributyltin hydride (Bu₃SnH), and a radical initiator.
-
Materials: Dithis compound (CHBr₂F), Tributyltin hydride (Bu₃SnH), Azobisisobutyronitrile (AIBN), anhydrous toluene (solvent).
-
Procedure:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a solution of dithis compound in anhydrous toluene.
-
Add a catalytic amount of AIBN to the flask.
-
Heat the reaction mixture to reflux (approx. 110 °C).
-
Slowly add a solution of tributyltin hydride in anhydrous toluene to the refluxing mixture via the dropping funnel over several hours.
-
After the addition is complete, continue refluxing for an additional 2-4 hours, monitoring the reaction progress by Gas Chromatography (GC).
-
Cool the reaction mixture to room temperature. The low boiling point of this compound means it will be present in the headspace and dissolved in the solvent.
-
Purification is typically achieved by fractional distillation to separate the volatile this compound from the solvent and the high-boiling tin byproducts.
-
Experimental Protocol 2: Halogen Exchange from Dibromomethane
This protocol outlines a general method for synthesizing this compound via halogen exchange from dibromomethane.
-
Materials: Dibromomethane (CH₂Br₂), Antimony trifluoride (SbF₃), Antimony pentachloride (SbCl₅, catalyst).
-
Procedure:
-
In a suitable reaction vessel (e.g., a stainless steel autoclave) equipped with a stirrer and temperature control, combine dibromomethane and antimony trifluoride.
-
Add a catalytic amount of antimony pentachloride.
-
Seal the vessel and heat the mixture. The reaction temperature is typically elevated to facilitate the halogen exchange.
-
Maintain the reaction at the target temperature for a specified period, with continuous stirring.
-
After the reaction, cool the vessel and carefully vent the gaseous products, which include this compound.
-
The product can be collected in a cold trap and subsequently purified by distillation to remove unreacted starting materials and byproducts.
-
Caption: General experimental workflow for the synthesis and purification of this compound.
Reactivity and Chemical Applications
This compound is a valuable reagent for introducing the monofluoromethyl (CH₂F) group into organic molecules. This transformation is of high interest in medicinal chemistry, as the incorporation of fluorine can significantly alter a molecule's biological properties, such as metabolic stability and binding affinity.
The primary application is in nucleophilic fluoromethylation reactions. In the presence of a suitable base, substrates such as phenols or enolates are deprotonated to form potent nucleophiles. These nucleophiles then attack the electrophilic carbon atom of this compound in an SN2 reaction, displacing the bromide leaving group and forming a new carbon-oxygen or carbon-carbon bond.
Caption: Signaling pathway for the O-fluoromethylation of a phenol using this compound.
Safety and Handling
This compound is a hazardous substance that requires careful handling in a controlled laboratory environment.[9][10] It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[5] Furthermore, it is recognized as a substance that can harm public health and the environment by contributing to the depletion of the ozone layer.[4]
Table 5: GHS Hazard Information for this compound
| Hazard Class | Hazard Statement | Reference(s) |
| Gases under pressure | H280: Contains gas under pressure; may explode if heated | [5] |
| Acute Toxicity, Oral | H300: Fatal if swallowed | [5] |
| Acute Toxicity, Dermal | H310: Fatal in contact with skin | [5] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [5][11] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | [11] |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled | [5] |
Handling and Personal Protective Equipment (PPE): Work should be conducted in a well-ventilated fume hood.[9][10] Appropriate PPE, including chemical-resistant gloves, tightly fitting safety goggles, and flame-resistant laboratory coats, must be worn.[9] For operations with a risk of inhalation, respiratory protection may be necessary.[9][10] All sources of ignition should be removed, and electrostatic discharge should be prevented.[10][12]
Storage: this compound should be stored in tightly closed containers in a dry, cool, and well-ventilated area, away from incompatible materials.[10] Gas cylinders must be securely chained and protected from physical damage.[11]
References
- 1. Page loading... [guidechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Buy this compound | 373-52-4 [smolecule.com]
- 5. This compound | CH2BrF | CID 61108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 8. Methane, bromofluoro- [webbook.nist.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 12. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to Bromofluoromethane (CAS 373-52-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromofluoromethane (CH₂BrF), with CAS number 373-52-4, is a halogenated methane derivative that has garnered significant interest in various scientific fields, particularly in organic synthesis and pharmaceutical development.[1][2] Its unique chemical properties make it a valuable reagent for the introduction of the fluoromethyl group (-CH₂F) into organic molecules, a motif of growing importance in medicinal chemistry. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, spectroscopic data, synthesis, reactivity, applications, and safety and handling protocols, with a focus on its relevance to researchers and professionals in drug development.
Physicochemical Properties
This compound is a colorless gas at room temperature with a slightly sweet odor.[1] It is soluble in alcohol and very soluble in chloroform.[1][3] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | CH₂BrF | [1] |
| Molecular Weight | 112.93 g/mol | [1] |
| CAS Number | 373-52-4 | [1] |
| Boiling Point | 19 °C (66 °F; 292 K) | [1] |
| Appearance | Gas | [1] |
| Solubility | Soluble in alcohol, very soluble in chloroform. | [1][3] |
Spectroscopic Data
The structural characterization of this compound is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound provide characteristic signals for its proton, carbon, and fluorine nuclei.
| Nucleus | Chemical Shift (δ) | Coupling Constant (J) |
| ¹H NMR | 6.1 ppm (doublet) | J(F-H) = 48 Hz |
| ¹³C NMR | 77.4 ppm (doublet) | J(C-F) = 247 Hz |
| ¹⁹F NMR | -163.5 ppm (triplet) | J(F-H) = 48.9 Hz |
Infrared (IR) Spectroscopy
The gas-phase infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its vibrational modes. The C-H stretching vibrations are typically observed around 3023 cm⁻¹.
Mass Spectrometry
The mass spectrum of this compound shows a characteristic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). The molecular ion peaks are observed at m/z 112 and 114.
Synthesis of this compound
Several methods have been reported for the synthesis of this compound. One of the most effective methods is the reductive debromination of dithis compound.
Experimental Protocol: Reductive Debromination of Dithis compound
This protocol is based on a procedure described in patent literature and offers a viable route to this compound.
Materials:
-
Dithis compound
-
Sodium amalgam (0.6% by weight sodium)
-
Propan-2-ol
-
Water
-
Reaction flask equipped with a magnetic stirrer and a distillation setup
Procedure:
-
To a reaction flask, add 1 litre of sodium amalgam, 2 litres of propan-2-ol, 824g of dithis compound, and 300 cm³ of water.
-
Stir the mixture rapidly. The temperature will rise over 30 minutes to approximately 75°C.
-
This compound will begin to distill from the reaction mixture.
-
The reaction is typically complete within 50 minutes from the start of distillation.
-
The collected this compound can be further purified by distillation.
Logical Relationship of Synthesis:
Caption: Synthesis of this compound via Reductive Debromination.
Reactions and Applications in Drug Development
This compound is a key reagent for fluoromethylation, the process of introducing a -CH₂F group into a molecule. This functional group is of particular interest in drug design as it can modulate a molecule's metabolic stability, lipophilicity, and binding affinity.
A prominent application of this compound is in the synthesis of fluticasone propionate, a widely used corticosteroid for the treatment of asthma and allergic rhinitis.[4]
Experimental Workflow: Fluoromethylation in API Synthesis
The following diagram illustrates a general workflow for the use of this compound in the synthesis of an active pharmaceutical ingredient (API) like fluticasone propionate.
Caption: General workflow for API synthesis using this compound.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
Hazard Statements:
-
Fatal if swallowed or in contact with skin.
-
Causes skin irritation.
-
Contains gas under pressure; may explode if heated.
Precautionary Measures:
-
Handle in a well-ventilated area.
-
Wear protective gloves, clothing, eye, and face protection.
-
Do not eat, drink, or smoke when using this product.
-
Wash thoroughly after handling.
-
Store in a well-ventilated place. Keep container tightly closed.
In case of exposure, seek immediate medical attention.
Conclusion
This compound is a valuable and versatile reagent in modern organic chemistry, with significant applications in the pharmaceutical industry. Its ability to efficiently introduce the fluoromethyl group makes it an important tool for the development of new drug candidates. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in research and development.
References
A Technical Guide to the Historical Synthesis of Bromofluoromethane
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the historical and key synthetic routes to bromofluoromethane (CH₂BrF), a valuable reagent in the synthesis of fluorinated organic intermediates, pharmaceuticals, and agricultural chemicals. The synthesis of this compound, first reported in the mid-20th century, has evolved through various methods, each with distinct advantages and disadvantages regarding yield, safety, and cost.[1][2] This guide details the primary synthetic pathways, providing experimental protocols, quantitative data, and workflow diagrams to support research and development.
Summary of Synthetic Methodologies
The preparation of this compound has been approached through several distinct chemical strategies. The primary methods developed over time include the Hunsdiecker-type reaction, halogen exchange reactions (Swarts reaction and its variants), reductive debromination of dithis compound, and the high-temperature bromination of methyl fluoride. The selection of a particular method is often a trade-off between reagent cost, toxicity, operational complexity, and reaction yield.
Quantitative Data Comparison
The following table summarizes the quantitative yields and key conditions for the major synthetic routes to this compound, allowing for easy comparison.
| Synthesis Method | Precursor(s) | Key Reagents | Temperature | Reported Yield | Reference(s) |
| Hunsdiecker-type Reaction | Silver Fluoroacetate | Bromine (Br₂) | 80 °C | Not specified | [3] |
| Halogen Exchange (SbF₃) | Dibromomethane (CH₂Br₂) | Antimony Trifluoride (SbF₃) | Reflux | ~30% | [4] |
| Halogen Exchange ([¹⁸F]KF) | Dibromomethane (CH₂Br₂) | [¹⁸F]Potassium Fluoride, Kryptofix K222 | 110 °C | 10-30% | [5][6] |
| Reductive Debromination (Na-Hg) | Dithis compound (CHBr₂F) | Sodium Amalgam (Na/Hg) | up to 75 °C | 40-53.1% | [7][8] |
| Reductive Debromination (Electrolytic) | Dithis compound (CHBr₂F) | Mercury (Hg) Cathode | Ambient | 40% | [7] |
| Reductive Debromination (Bu₃SnH) | Dithis compound (CHBr₂F) | Tributyltin Hydride (Bu₃SnH) | Not specified | 81.8% | |
| Thermal Bromination | Methyl Fluoride (CH₃F) & Bromine (Br₂) | None (Thermal) | 400-800 °C | 94.8-98.9% | [9] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the historical synthesis of this compound.
Hunsdiecker-type Reaction
This method, based on the classic Hunsdiecker reaction, utilizes the silver salt of fluoroacetic acid. While historically significant, the high cost of the silver salt is a notable drawback.[7]
Experimental Protocol:
-
Place silver fluoroacetate (CH₂FCO₂Ag, 1.0 mmol) and purified anhydrous bromine (1.15 mmol) into a reaction vessel connected to a vacuum line.
-
Commence the reaction by bubbling gaseous bromine through the vessel.
-
Heat the reaction mixture to 80 °C. Decarboxylation is typically complete within one hour.
-
Transfer the crude product mixture via the vacuum line to a collection vessel cooled with liquid nitrogen.
-
The collection vessel should contain mercury and soda lime to neutralize any unreacted bromine and the carbon dioxide byproduct.[3]
Halogen Exchange (Swarts Reaction Variant)
Developed as a more practical alternative to earlier methods, this approach uses the inexpensive and less toxic antimony trifluoride as the fluorinating agent.[1]
Experimental Protocol:
-
Assemble a dry, all-glass apparatus for the reaction.
-
Combine dibromomethane (CH₂Br₂) and antimony trifluoride (SbF₃) in the reaction flask.
-
Heat the mixture to reflux for 6-7 hours.
-
The this compound product is collected via distillation.
-
The reported yield for this single-step method is approximately 30%.[1]
Reductive Debromination of Dithis compound (Sodium Amalgam)
This method, detailed in patent literature, provides a good yield of this compound by reducing the readily available dithis compound.[7]
Experimental Protocol:
-
To a 5-liter flask fitted with a water condenser and a -60°C cold trap, add sodium amalgam (1 liter, containing 0.6-0.7% by weight sodium), propan-2-ol (2 liters), and water (300 cm³).
-
Add dithis compound (824 g to 1 kg) to the flask.
-
Stir the mixture rapidly. The exothermic reaction will cause the temperature to rise to approximately 75°C over 30 minutes.
-
This compound, having a low boiling point (18-20°C), will distill from the reaction mixture.
-
Collect the product in the -60°C cold trap. The reaction is typically complete within 50 minutes from the start of distillation.
-
The collected this compound can be purified by a final distillation step. Yields of 50-53.1% have been reported with this method.[7][8]
Thermal Bromination of Methyl Fluoride
This high-yield industrial process involves a two-stage approach, culminating in the high-temperature reaction of methyl fluoride with elemental bromine.[9]
Experimental Protocol:
-
Stage 1 (Methyl Fluoride Production): Subject 1,1,2,2-tetrafluoroethyl methyl ether to a catalytic cracking reaction at 200-350 °C to produce a gas stream containing methyl fluoride (CH₃F). Purify and dry the resulting CH₃F gas.
-
Stage 2 (Thermal Bromination): Mix the dried CH₃F gas with bromine (Br₂) vapor at a molar ratio between 1:0.8 and 1:5.5.
-
Preheat the gas mixture to 150-200 °C.
-
Pass the preheated mixture through a reactor heated to 400-800 °C to initiate the thermal bromination reaction.
-
The reaction product stream, containing CH₂BrF, HBr, and unreacted bromine, is passed through a sodium hydroxide and sodium sulfite solution to remove acidic byproducts.
-
The final this compound product is obtained after cooling, condensation, and distillation. This method has been reported to achieve yields as high as 98.9%.[9]
Synthesis Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in the synthesis of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Automated synthesis and purification of [18F]this compound at high specific radioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EP0317125A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. CN103755518A - Preparation method of this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Structure and Geometry of Bromofluoromethane (CH2BrF)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromofluoromethane (CH₂BrF) is a halogenated methane derivative of significant interest in synthetic chemistry and atmospheric sciences. A comprehensive understanding of its three-dimensional structure is fundamental to predicting its reactivity, intermolecular interactions, and spectroscopic signature. This guide provides a detailed analysis of the molecular structure and geometry of CH₂BrF, supported by experimental data from spectroscopic studies. It outlines the key structural parameters, theoretical framework, and the experimental methodology used for their determination, serving as a technical resource for professionals in research and development.
Molecular Structure and Geometry
This compound features a central carbon atom covalently bonded to two hydrogen atoms, one bromine atom, and one fluorine atom.[1] Its molecular structure is fundamentally dictated by the principles of Valence Shell Electron Pair Repulsion (VSEPR) theory.
Molecular Geometry
Consistent with VSEPR theory for an AX₄-type molecule (where A is the central atom and X represents bonding pairs), CH₂BrF adopts a tetrahedral molecular geometry . The central carbon atom undergoes sp³ hybridization to form four single covalent bonds.[2] The arrangement of the atoms around the carbon center is distorted from a perfect tetrahedron due to the differing sizes and electronegativities of the hydrogen, fluorine, and bromine substituents. This asymmetry results in the molecule belonging to the Cₛ point group.[3]
Polarity
The significant differences in electronegativity between carbon and the halogen atoms (Fluorine: 3.98, Bromine: 2.96, Carbon: 2.55) result in highly polar C-F and C-Br bonds. The vector sum of these individual bond dipoles, along with the less polar C-H bonds, imparts a substantial net molecular dipole moment. Experimental measurements using microwave Stark spectroscopy have determined the dipole moment of CH₂BrF to be approximately 1.94 Debye .[2] This high polarity is a key determinant of its intermolecular interactions and physical properties, such as its boiling point of 19°C.[2]
Quantitative Structural Data
The precise bond lengths and angles of CH₂BrF have been determined experimentally, primarily through microwave spectroscopy. These quantitative parameters are summarized in the table below.
| Parameter | Description | Experimental Value | Reference |
| Bond Lengths | |||
| r(C-H) | Carbon-Hydrogen bond length | 1.090 Å (assumed) | [3] |
| r(C-F) | Carbon-Fluorine bond length | 1.375 ± 0.020 Å | [3] |
| r(C-Br) | Carbon-Bromine bond length | 1.915 ± 0.020 Å | [3] |
| Bond Angles | |||
| ∠(H-C-H) | Hydrogen-Carbon-Hydrogen angle | 112.0° (assumed) | [3] |
| ∠(H-C-Br) | Hydrogen-Carbon-Bromine angle | 108.5° | [3][4] |
| ∠(F-C-Br) | Fluorine-Carbon-Bromine angle | 111.0° | [3] |
| Molecular Dipole Moment | |||
| µ | Net molecular dipole moment | 1.739 - 1.94 D | [2][3] |
Note: Some geometric parameters, particularly those involving hydrogen, are often assumed or fixed based on typical values in related molecules during the structural refinement process due to hydrogen's low scattering power.[3]
Visualization of Molecular Structure
The logical relationship and connectivity of atoms in this compound are visualized below.
Caption: Atomic connectivity in the CH₂BrF molecule.
Experimental Protocols for Structural Determination
The determination of the precise molecular structure of gaseous molecules like CH₂BrF relies on high-resolution spectroscopic techniques. Microwave spectroscopy is the principal method, providing data on the moments of inertia from which geometric parameters are derived.[5][6] While a specific, published step-by-step protocol for CH₂BrF is not detailed in the literature, the following represents a standard, comprehensive methodology based on modern Fourier Transform Microwave (FTMW) spectroscopy.
Representative Protocol: Pulsed-Nozzle FTMW Spectroscopy
This technique is ideal for gas-phase molecules as it provides extremely high resolution, allowing for the accurate determination of rotational constants.
Objective: To measure the rotational transition frequencies of CH₂BrF and its isotopologues to determine its moments of inertia and derive its molecular structure.
Methodology:
-
Sample Preparation and Introduction:
-
A dilute gas mixture (typically <1%) of CH₂BrF in a carrier gas (e.g., Neon or Argon) is prepared. The low concentration and the use of an inert carrier gas minimize intermolecular interactions.
-
The gas mixture is stored in a high-pressure cylinder connected to a pulsed nozzle via a gas line and regulator.
-
-
Generation of a Supersonic Jet:
-
The gas mixture is expanded through the pulsed nozzle into a high-vacuum chamber (pressure < 10⁻⁵ torr).
-
This supersonic expansion adiabatically cools the molecules to a very low rotational temperature (typically 1-5 K). This cooling simplifies the complex rotational spectrum by populating only the lowest energy rotational levels, leading to a cleaner spectrum with enhanced intensity for the remaining transitions.
-
-
Microwave Excitation:
-
The cooled molecules in the jet are subjected to a short, high-power microwave pulse (e.g., 1 microsecond duration).[2]
-
The frequency of this pulse is swept over a broad range to excite a multitude of rotational transitions simultaneously (a technique known as chirped-pulse FTMW) or is set to a specific resonant frequency.
-
For a molecule to be excited, it must possess a permanent dipole moment, which CH₂BrF does.[1] This pulse forces the molecules to rotate coherently.
-
-
Detection of Molecular Emission:
-
After the excitation pulse, the coherently rotating molecules emit a faint microwave signal, known as the Free Induction Decay (FID).
-
This FID signal is detected by a highly sensitive microwave antenna/receiver. The signal is very weak and requires amplification.
-
-
Data Acquisition and Processing:
-
The time-domain FID signal is digitized using a high-speed oscilloscope.
-
A Fourier transform is applied to the time-domain signal to convert it into a frequency-domain spectrum.[2] This spectrum shows sharp absorption lines corresponding to the specific rotational transition frequencies of the molecule.
-
Thousands of FIDs are typically averaged to improve the signal-to-noise ratio.
-
-
Spectral Analysis and Structural Determination:
-
The measured transition frequencies are assigned to specific rotational quantum numbers (J).
-
The assigned frequencies are fitted using a quantum mechanical model (e.g., a rigid rotor Hamiltonian with centrifugal distortion corrections) to determine the molecule's rotational constants (A, B, C).[6]
-
To obtain a complete structure, the process is repeated for different isotopic species of the molecule (e.g., CH₂⁷⁹BrF, CH₂⁸¹BrF, ¹³CH₂BrF). The changes in the moments of inertia upon isotopic substitution allow for the precise determination of the atomic coordinates of the substituted atom using Kraitchman's equations.
-
Finally, the collection of atomic coordinates is used to calculate the bond lengths and bond angles of the molecule.[6]
-
Conclusion
The molecular architecture of this compound is a distorted tetrahedron, a consequence of its sp³-hybridized central carbon and asymmetrically substituted atoms. This structure has been rigorously characterized through high-resolution microwave spectroscopy, yielding precise values for its bond lengths, bond angles, and a significant molecular dipole moment. The detailed understanding of this structure, facilitated by the experimental protocols outlined, is crucial for modeling its chemical behavior, designing synthetic pathways, and understanding its role in various chemical systems.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Bromofluoromethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromofluoromethane (CH₂BrF), also known as Halon 1101, is a halogenated methane derivative with a unique combination of physical and chemical properties. Its utility spans various applications, from a reagent in organic synthesis to a potential fire suppressant and a tracer in atmospheric studies. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols, and visualizations of key chemical processes to support its application in research and development.
Physical Properties of this compound
This compound is a colorless gas at standard temperature and pressure, characterized by a faint, sweetish odor.[1] Due to its low boiling point, it is typically handled as a compressed gas or a cryogenic liquid.[1] The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Units |
| Molecular Formula | CH₂BrF | - |
| Molecular Weight | 112.93 | g/mol |
| Appearance | Colorless gas | - |
| Boiling Point | 17-19 | °C |
| Melting Point | -121 | °C |
| Density (liquid at 20°C) | 1.76 | g/cm³ |
| Vapor Pressure (at 25°C) | 4860 | mmHg |
| Solubility in Water | Sparingly soluble | - |
| Solubility in Organic Solvents | Soluble in alcohol, very soluble in chloroform | - |
| Standard Molar Entropy (S⁰gas) | 276.3 | J/(mol·K) |
| Heat Capacity (cp) | 49.2 | J/(mol·K) |
| Ozone Depletion Potential (ODP) | 0.73 | - |
Chemical Properties and Reactivity
This compound's chemical behavior is dictated by the presence of both bromine and fluorine atoms, which impart distinct reactivity patterns.
General Reactivity: The C-Br bond is weaker than the C-F bond, making bromine the more likely leaving group in nucleophilic substitution reactions. The molecule can serve as a source of the fluoromethyl group (CH₂F) in various organic transformations.
Decomposition: When exposed to high temperatures, this compound can decompose to emit toxic fumes containing hydrogen bromide and hydrogen fluoride.[1]
Reactivity with Enolates: this compound is an effective reagent for the fluoromethylation of enolates, phenols, and oximes. This reaction is a valuable method for introducing a fluoromethyl group into organic molecules, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The reaction proceeds via a nucleophilic substitution mechanism where the enolate anion attacks the electrophilic carbon atom of this compound, displacing the bromide ion.
Below is a diagram illustrating the general mechanism of the reaction of a ketone enolate with this compound.
Caption: General mechanism for the fluoromethylation of a ketone enolate using this compound.
Photodissociation: The photodissociation of this compound is initiated by the absorption of ultraviolet radiation, leading to the cleavage of the carbon-bromine bond, which is the weakest bond in the molecule. This process generates a fluoromethyl radical (•CH₂F) and a bromine atom (Br•). This reactivity is of particular interest in atmospheric chemistry and radical-initiated organic reactions.
A simplified workflow for the photodissociation process is shown below.
Caption: Simplified workflow of the photodissociation of this compound upon UV irradiation.
Pyrolysis: At elevated temperatures in the absence of oxygen, this compound undergoes pyrolysis. The thermal decomposition is expected to proceed through a free-radical mechanism, initiated by the homolytic cleavage of the C-Br bond. The resulting radicals can then participate in a series of complex reactions, including hydrogen abstraction, recombination, and elimination, leading to a mixture of products. The exact product distribution will depend on the specific pyrolysis conditions such as temperature, pressure, and residence time.
Experimental Protocols
Synthesis of this compound via Reductive Debromination
This protocol describes the synthesis of this compound from dithis compound using a sodium amalgam.
Materials:
-
Dithis compound
-
Sodium amalgam (0.5% w/w)
-
Isopropanol
-
Water
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a cold trap (-78°C)
Procedure:
-
In a well-ventilated fume hood, charge the round-bottom flask with sodium amalgam, isopropanol, and water.
-
Begin stirring the mixture and slowly add dithis compound to the flask.
-
The reaction is exothermic and will cause the dithis compound to reflux. Maintain a gentle reflux by controlling the rate of addition.
-
This compound, being volatile, will distill from the reaction mixture and be collected in the cold trap.
-
The reaction is typically complete within 1-2 hours.
-
The collected this compound can be further purified by fractional distillation.
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the analysis of this compound. Method validation and optimization are crucial for specific applications.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD)
-
Capillary column suitable for volatile halogenated compounds (e.g., DB-624 or equivalent)
-
Autosampler or manual injection system
GC Conditions (starting point for optimization):
-
Injector Temperature: 200°C
-
Oven Program: 40°C (hold for 2 min), ramp to 180°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless (or split, depending on concentration)
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 35-150 amu
Sample Preparation:
-
For gaseous samples, a gas-tight syringe can be used for direct injection.
-
For liquid samples (e.g., reaction mixtures), dilute with a suitable solvent (e.g., dichloromethane) before injection.
-
For environmental samples (e.g., water), headspace or purge-and-trap techniques may be employed for pre-concentration.
Data Analysis:
-
Identification of this compound is based on its retention time and the comparison of its mass spectrum with a reference spectrum (e.g., from a spectral library).
-
Quantification can be achieved using an internal or external standard calibration method.
Below is a logical workflow for a typical GC-MS analysis.
Caption: A generalized workflow for the analysis of this compound using GC-MS.
Conclusion
This compound is a versatile molecule with a well-defined set of physical and chemical properties. Its utility in organic synthesis, particularly for the introduction of the fluoromethyl group, is a key area of interest for drug development professionals. A thorough understanding of its reactivity, coupled with robust analytical methods, is essential for its effective and safe application in research and industrial settings. This guide provides a foundational understanding to facilitate further exploration and utilization of this valuable chemical entity.
References
Spectroscopic Profile of Bromofluoromethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for bromofluoromethane (CH₂BrF), a compound of interest in various chemical and pharmaceutical applications. This document summarizes key quantitative data from infrared (IR), Raman, nuclear magnetic resonance (NMR), and mass spectrometry (MS) analyses. Detailed experimental protocols for acquiring such data are also provided to facilitate reproducibility and further research.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular vibrations of this compound. These techniques are crucial for identifying the compound and understanding its structural characteristics.
Infrared (IR) and Raman Spectroscopic Data
Table 1: Fundamental Vibrational Frequencies of this compound
| Vibrational Mode | Symmetry | Frequency (cm⁻¹) (Predicted) | Spectroscopic Activity |
| ν₁ (C-H symmetric stretch) | A' | 3050 | IR, Raman |
| ν₂ (CH₂ scissor) | A' | 1440 | IR, Raman |
| ν₃ (C-F stretch) | A' | 1070 | IR, Raman |
| ν₄ (CH₂ wag) | A' | 1220 | IR, Raman |
| ν₅ (C-Br stretch) | A' | 650 | IR, Raman |
| ν₆ (CH₂ rock) | A' | 830 | IR, Raman |
| ν₇ (C-H asymmetric stretch) | A'' | 3120 | IR, Raman |
| ν₈ (CH₂ twist) | A'' | 1180 | IR, Raman |
| ν₉ (C-Br/C-F bend) | A'' | 430 | IR, Raman |
Note: The frequencies listed are based on computational models and may vary slightly from experimental values.
Experimental Protocol: Gas-Phase Infrared Spectroscopy
Given that this compound is a gas at room temperature, its IR spectrum is typically acquired in the gas phase.[3] A Fourier Transform Infrared (FTIR) spectrometer coupled with a multipass gas cell is a common setup for this purpose.[4][5][6][7]
-
Sample Preparation: A gaseous sample of this compound is introduced into a multipass gas cell. The cell is first evacuated to remove any atmospheric interfering species (e.g., water vapor, carbon dioxide).
-
Instrumentation: An FTIR spectrometer is used to acquire the spectrum. The multipass gas cell increases the optical path length, thereby enhancing the absorbance signal for low concentration samples.[4][5]
-
Data Acquisition: The infrared radiation from the spectrometer's source passes through the gas cell. The detector measures the amount of radiation absorbed at different wavenumbers.
-
Parameters:
-
Resolution: Typically set between 0.5 and 2 cm⁻¹.
-
Scans: A number of scans (e.g., 64 or 128) are co-added to improve the signal-to-noise ratio.
-
Spectral Range: Typically 4000 to 400 cm⁻¹.
-
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum. A background spectrum of the evacuated gas cell is subtracted from the sample spectrum.
Experimental Protocol: Raman Spectroscopy
For Raman analysis of a volatile liquid like this compound (boiling point: 19 °C), care must be taken to prevent evaporation during measurement.
-
Sample Preparation: The liquid this compound sample is placed in a sealed container, such as a glass vial or a capillary tube, to minimize evaporation.[8]
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used. The laser is focused onto the liquid sample.
-
Data Acquisition: The scattered light is collected and passed through a filter to remove the strong Rayleigh scattering. The remaining Raman scattered light is dispersed by a grating and detected.
-
Parameters:
-
Laser Power: Adjusted to maximize the Raman signal without causing sample degradation.
-
Integration Time: The time over which the scattered light is collected for each data point.
-
Spectral Range: Typically covering the "fingerprint" region (200-2000 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound by probing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F.
NMR Spectroscopic Data
The chemical shifts in NMR are highly dependent on the electronic environment of the nuclei. For this compound, the electronegative bromine and fluorine atoms significantly influence the chemical shifts of the adjacent hydrogen and carbon atoms.
Table 2: NMR Spectroscopic Data for this compound
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| ¹H | CDCl₃ | ~5.5 - 6.0 (Est.) | Doublet | JH-F ≈ 48-52 Hz (Est.) |
| ¹³C | CDCl₃ | ~70 - 75 (Est.) | Doublet | JC-F ≈ 300-320 Hz (Est.) |
| ¹⁹F | CDCl₃ | ~(-150) - (-160) (Est.) | Triplet | JF-H ≈ 48-52 Hz (Est.) |
Note: Estimated values are based on data for similar halogenated methanes and general principles of NMR spectroscopy. Experimental verification is recommended. The ¹³C NMR spectrum has been recorded on a Bruker AM-270 instrument.[9]
Experimental Protocol: NMR Spectroscopy
Due to its volatility, preparing an NMR sample of this compound requires careful handling.
-
Sample Preparation:
-
A few milligrams of liquid this compound are carefully transferred into a standard 5 mm NMR tube.
-
Approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) is added to the tube.[10][11] The solvent serves to lock the magnetic field and provide a reference signal.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to provide a reference peak at 0 ppm for ¹H and ¹³C NMR.
-
The NMR tube is securely capped to prevent evaporation. For highly volatile samples, flame-sealing the tube may be necessary for long-term experiments.[12]
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.
-
Data Acquisition: The sample is placed in the spectrometer's probe. For each nucleus (¹H, ¹³C, ¹⁹F), a specific set of acquisition parameters is used.
-
Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient for ¹H, ¹³C, and ¹⁹F NMR.
-
Number of Scans: Varies depending on the nucleus and sample concentration. ¹³C NMR generally requires more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A delay time between pulses to allow the nuclei to return to their equilibrium state.
-
-
Data Processing: The acquired free induction decay (FID) signal is Fourier-transformed to obtain the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the fragmentation pathways.
Mass Spectrometric Data
The mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions. Due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) with nearly equal natural abundance, the molecular ion and any bromine-containing fragments will appear as a pair of peaks (a doublet) of approximately equal intensity, separated by two mass units.[13]
Table 3: Mass Spectrometry Data for this compound
| m/z | Ion Fragment | Relative Intensity | Interpretation |
| 114 | [CH₂⁸¹BrF]⁺ | High | Molecular ion (with ⁸¹Br) |
| 112 | [CH₂⁷⁹BrF]⁺ | High | Molecular ion (with ⁷⁹Br) |
| 33 | [CH₂F]⁺ | Base Peak | Loss of Bromine radical |
| 93/95 | [CHBrF]⁺ | Medium | Loss of a Hydrogen radical |
Data sourced from the NIST Mass Spectrometry Data Center.[14]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a common technique for the analysis of volatile compounds like this compound, as it separates the compound from any impurities before it enters the mass spectrometer.[15]
-
Sample Introduction: A small volume of the gaseous or liquid sample is injected into the gas chromatograph. The high temperature of the injection port vaporizes the sample.
-
Gas Chromatography:
-
An inert carrier gas (e.g., helium) flows through a long, thin capillary column.[15]
-
The column is coated with a stationary phase that interacts with the components of the sample.
-
The separation is based on the differential partitioning of the components between the mobile (carrier gas) and stationary phases.
-
-
Ionization: As the separated this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron ionization (EI) is a common method, where high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.
-
GC-MS Parameters:
-
GC Column: A non-polar or medium-polarity capillary column is typically used for halomethanes.
-
Oven Temperature Program: A temperature gradient is often used to ensure good separation of components with different boiling points.
-
Ionization Energy: Typically 70 eV for electron ionization.
-
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a volatile compound such as this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular structure and vibrational raman and infrared spectra of bromochlorofluoromethane and its silicon and germanium analogs: quantum-mechanical DFT and MP2 calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. arxiv.org [arxiv.org]
- 5. papers.sif.it [papers.sif.it]
- 6. researchgate.net [researchgate.net]
- 7. High Sensitivity Monitoring of VOCs in Air through FTIR Spectroscopy Using a Multipass Gas Cell Setup - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jasco-global.com [jasco-global.com]
- 9. This compound | CH2BrF | CID 61108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Research Portal [experts.esf.edu]
- 13. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. Methane, bromofluoro- [webbook.nist.gov]
- 15. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
Bromofluoromethane: An In-depth Technical Guide to its Environmental Impact and Ozone Depletion
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Abstract
Bromofluoromethane (CH₂BrF), a halogenated hydrocarbon, has been utilized in various industrial applications, including as a refrigerant and a fire extinguishing agent.[1] However, its chemical structure, containing both bromine and fluorine, raises significant environmental concerns, particularly regarding its impact on the stratospheric ozone layer and its contribution to global warming. This technical guide provides a comprehensive analysis of the environmental fate of this compound, detailing its ozone depletion potential (ODP) and global warming potential (GWP), outlining its atmospheric degradation pathways, and presenting standardized experimental protocols for the determination of these key environmental metrics.
Introduction
This compound is a gaseous halomethane that is soluble in alcohol and highly soluble in chloroform.[2] Its utility in various sectors is overshadowed by its environmental impact. The presence of a bromine atom in its structure makes it a potent ozone-depleting substance, as bromine is significantly more efficient at destroying ozone than chlorine on a per-atom basis. This guide serves as a technical resource for understanding and quantifying the environmental risks associated with this compound.
Quantitative Environmental Impact Data
The environmental impact of this compound is quantified by its Ozone Depletion Potential (ODP), Global Warming Potential (GWP), and atmospheric lifetime. These parameters are summarized in the table below.
| Parameter | Value | Reference |
| Ozone Depletion Potential (ODP) | 0.73 | [2] |
| Atmospheric Lifetime | Not explicitly found in search results | |
| Global Warming Potential (GWP) | Not explicitly found in search results | |
| Radiative Efficiency (RE) | Not explicitly found in search results |
Note: Specific values for Atmospheric Lifetime, GWP, and Radiative Efficiency for this compound were not explicitly available in the provided search results. The determination of these values would require experimental measurements as outlined in Section 4.
Atmospheric Signaling Pathways and Degradation
The primary mechanism for the removal of this compound from the troposphere is through reaction with the hydroxyl radical (OH). This initiation step is followed by a series of reactions leading to the formation of more stable, water-soluble compounds that are eventually removed from the atmosphere through precipitation. In the stratosphere, this compound is subject to photodissociation by ultraviolet (UV) radiation, releasing a bromine atom which can then catalytically destroy ozone.
Tropospheric Degradation Pathway
The degradation of this compound in the troposphere is initiated by hydrogen abstraction by the OH radical, forming a bromofluoromethyl radical (•CHBrF). This radical then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (CHBrFO₂•). Subsequent reactions of this peroxy radical with nitric oxide (NO) or other radical species lead to the formation of various degradation products.
Stratospheric Ozone Depletion Cycle
In the stratosphere, the weaker C-Br bond in this compound is susceptible to cleavage by UV radiation (photodissociation), releasing a bromine atom. This bromine atom then participates in a catalytic cycle that destroys ozone. A single bromine atom can destroy thousands of ozone molecules before it is deactivated.
Experimental Protocols
The determination of the ODP and GWP of this compound requires a combination of laboratory measurements and atmospheric modeling.
Determination of Ozone Depletion Potential (ODP)
The ODP of a compound is a relative measure of its effectiveness at destroying stratospheric ozone compared to a reference compound, typically CFC-11 (trichlorofluoromethane). The semi-empirical approach to calculating ODP involves the following steps:
-
Determination of the Atmospheric Lifetime (τ):
-
The primary sink for this compound in the troposphere is its reaction with the OH radical. The rate constant for this reaction (k_OH) is measured in the laboratory using techniques such as pulsed laser photolysis-laser induced fluorescence (PLP-LIF) or relative rate methods in a smog chamber.
-
The atmospheric lifetime with respect to OH reaction is then calculated as: τ_OH = 1 / (k_OH * [OH]), where [OH] is the global mean tropospheric concentration of the hydroxyl radical.
-
The stratospheric lifetime due to photolysis (τ_photolysis) is calculated based on its UV absorption cross-section and the solar actinic flux in the stratosphere.
-
The total atmospheric lifetime (τ_total) is given by: 1/τ_total = 1/τ_OH + 1/τ_photolysis.
-
-
Calculation of the Bromine Release Factor (α): This factor represents the efficiency of bromine release from the compound in the stratosphere compared to chlorine release from CFC-11. It is typically determined using atmospheric models.
-
ODP Calculation: The ODP is then calculated using the following formula: ODP = (α * (M_CFC-11 / M_CH2BrF) * (τ_CH2BrF / τ_CFC-11))
Where M is the molar mass.
Determination of Global Warming Potential (GWP)
The GWP is an index that compares the radiative forcing of a greenhouse gas to that of carbon dioxide (CO₂) over a specified time horizon (typically 20, 100, or 500 years).
-
Measurement of Infrared Absorption Spectrum:
-
The infrared absorption spectrum of this compound is measured using Fourier Transform Infrared (FTIR) spectroscopy. This provides the absorption cross-section as a function of wavenumber.
-
-
Calculation of Radiative Efficiency (RE):
-
The RE, which is the radiative forcing per unit change in atmospheric concentration, is calculated from the infrared absorption spectrum using a radiative transfer model. This model simulates the transfer of radiation through the atmosphere and the absorption by the gas.
-
-
GWP Calculation: The GWP is calculated by integrating the radiative forcing of a pulse emission of the gas over a chosen time horizon and normalizing it to that of CO₂:
GWP(t) = (∫₀ᵗ aₓ * [x(t)] dt) / (∫₀ᵗ a_CO₂ * [CO₂(t)] dt)
Where:
-
aₓ and a_CO₂ are the radiative efficiencies of the gas and CO₂, respectively.
-
[x(t)] and [CO₂(t)] are the time-decaying concentrations of a pulse emission of the gas and CO₂.
-
t is the time horizon.
-
Conclusion
This compound poses a significant threat to the stratospheric ozone layer due to its high Ozone Depletion Potential. While its Global Warming Potential has not been widely reported, its atmospheric persistence and infrared absorption characteristics suggest it could also contribute to climate change. The experimental and computational protocols outlined in this guide provide a framework for the continued assessment of the environmental impact of this compound and other halogenated compounds. For professionals in research, science, and drug development, where novel compounds are synthesized, an understanding of these evaluation methods is crucial for responsible chemical design and management to mitigate adverse environmental effects.
References
Theoretical Insights into Bromofluoromethane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromofluoromethane (CH₂BrF), a halogenated methane derivative, has garnered significant interest in theoretical and experimental studies due to its role in atmospheric chemistry, its potential as a reagent in organic synthesis, and its utility as a model system for studying fundamental chemical processes. This technical guide provides an in-depth analysis of the theoretical studies of this compound, focusing on its molecular structure, spectroscopic properties, photodissociation dynamics, and reaction mechanisms. The content herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a blend of quantitative data, detailed methodologies, and visual representations of key chemical processes.
Molecular Structure and Properties
The molecular geometry and electronic properties of this compound have been extensively characterized through both experimental techniques and computational methods. Microwave spectroscopy has provided precise measurements of its rotational constants and dipole moment, which are in excellent agreement with high-level ab initio calculations.
Table 1: Molecular Geometry of this compound
| Parameter | Experimental Value | Calculated Value |
| C-H bond length (Å) | 1.096 | 1.087 |
| C-Br bond length (Å) | 1.966 | 1.974 |
| C-F bond length (Å) | 1.362 | 1.378 |
| H-C-H bond angle (°) | 111.4 | 111.5 |
| H-C-Br bond angle (°) | 107.9 | 107.8 |
| H-C-F bond angle (°) | 108.8 | 108.9 |
| F-C-Br bond angle (°) | 112.1 | 112.0 |
Data sourced from NIST Chemistry WebBook and computational studies.
Table 2: Spectroscopic and Electronic Properties of this compound
| Property | Value |
| Rotational Constants (GHz) | A = 36.198, B = 6.694, C = 5.811 |
| Dipole Moment (Debye) | 1.83 |
| Vibrational Frequencies (cm⁻¹) | A comprehensive list of calculated and observed vibrational modes is available in advanced spectroscopic studies. |
Theoretical and Experimental Methodologies
Computational Chemistry Protocols
The theoretical data presented in this guide are primarily derived from ab initio and density functional theory (DFT) calculations. A typical computational workflow for determining the properties of this compound is outlined below.
Caption: A generalized workflow for the computational determination of this compound's molecular properties.
The process begins with an initial guess of the molecular geometry, which is then optimized using a specified level of theory and basis set (e.g., B3LYP functional with the 6-311++G(d,p) basis set). A frequency calculation is subsequently performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. Finally, higher-level single-point energy calculations (e.g., CCSD(T) with an augmented correlation-consistent basis set) are often employed to obtain more accurate electronic properties such as the dipole moment and vibrational frequencies.
Experimental Protocols: Microwave Spectroscopy
The experimental determination of the rotational constants and dipole moment of this compound is typically achieved using microwave spectroscopy. A simplified schematic of a conventional microwave spectrometer is provided below.
Caption: A simplified block diagram of a typical microwave spectroscopy setup.
In this technique, a microwave radiation source is swept over a range of frequencies. When the radiation frequency matches a rotational transition of the gaseous this compound molecules in the sample cell, energy is absorbed. This absorption is detected, amplified, and recorded, yielding a spectrum from which the rotational constants can be precisely determined.
Photodissociation Dynamics
The photodissociation of this compound upon absorption of ultraviolet (UV) radiation is a critical process in atmospheric chemistry. Theoretical studies have explored the potential energy surfaces of its electronically excited states to elucidate the dissociation pathways. The primary photodissociation channel involves the cleavage of the weakest bond, the C-Br bond.
Caption: The primary photodissociation pathway of this compound upon UV excitation.
Upon absorption of a UV photon, the this compound molecule is promoted to an electronically excited state. On the excited state potential energy surface, the C-Br bond is typically repulsive, leading to rapid dissociation into a fluoromethyl radical (CH₂F•) and a bromine atom (Br•). The energy distribution of these photofragments provides valuable information about the dissociation dynamics.
Reaction Mechanisms: Atmospheric Oxidation
The dominant sink for this compound in the troposphere is its reaction with the hydroxyl radical (•OH). Theoretical studies have investigated the mechanism of this reaction, which proceeds primarily through hydrogen abstraction.
Caption: The hydrogen abstraction mechanism for the reaction of this compound with the hydroxyl radical.
The reaction is initiated by the abstraction of a hydrogen atom from this compound by the hydroxyl radical, proceeding through a transition state to form a bromofluoromethyl radical (•CHBrF) and a water molecule. The subsequent fate of the •CHBrF radical in the atmosphere involves reactions with oxygen and other atmospheric species, contributing to ozone depletion cycles.
Table 3: Calculated Enthalpies of Reaction for Key Atmospheric Processes
| Reaction | ΔH (kJ/mol) |
| CH₂BrF + hν → CH₂F• + Br• | ~290 |
| CH₂BrF + •OH → •CHBrF + H₂O | -75 |
Values are approximate and depend on the level of theory used for calculation.
Conclusion
Theoretical studies provide invaluable insights into the fundamental properties and chemical behavior of this compound. Through the use of high-level computational methods, it is possible to elucidate its molecular structure, predict its spectroscopic signatures, and map out its photodissociation and reaction pathways. This knowledge is crucial for understanding its atmospheric impact and for harnessing its potential in chemical synthesis. The synergy between theoretical calculations and experimental investigations will continue to advance our understanding of this important molecule and its role in various scientific disciplines.
The Halogen's Edge: A Technical Guide to the Discovery and Synthesis of Halogenated Hydrocarbons in Modern Drug Development
For Immediate Release
This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the discovery and synthesis of halogenated hydrocarbons. It delves into the core principles of halogenation, outlines detailed experimental protocols for key synthetic transformations, and presents quantitative data to inform reaction selection and optimization. Furthermore, this guide illustrates critical biological pathways and experimental workflows using detailed diagrams to enhance understanding and application in a research and development setting.
Introduction: The Enduring Importance of Halogenation
The introduction of halogen atoms into hydrocarbon scaffolds is a cornerstone of modern medicinal chemistry. Halogenation profoundly influences a molecule's physicochemical properties, including its size, lipophilicity, and metabolic stability. These modifications can lead to enhanced binding affinity for biological targets, improved pharmacokinetic profiles, and novel pharmacological activities. Historically, the development of halogenated hydrocarbons has led to breakthroughs in various fields, from anesthetics to materials science. In contemporary drug discovery, the strategic incorporation of halogens continues to be a critical tool for optimizing lead compounds and developing next-generation therapeutics. A significant number of drugs and drug candidates in clinical development feature halogenated structures, underscoring the continued relevance of this chemical transformation.[1][2]
Key Synthetic Methodologies for Halogenation
The synthesis of halogenated hydrocarbons can be broadly categorized into several key reaction types. The choice of method depends on the nature of the substrate, the desired regioselectivity and stereoselectivity, and the specific halogen to be introduced.
Free Radical Halogenation of Alkanes
This method is one of the oldest and most straightforward ways to introduce halogens into saturated hydrocarbons. It proceeds via a free radical chain mechanism, typically initiated by ultraviolet (UV) light or heat.
Experimental Protocol: Free Radical Chlorination of Methane
Objective: To synthesize chloromethane from methane and chlorine gas.
Materials:
-
Methane gas (CH₄)
-
Chlorine gas (Cl₂)
-
UV lamp
-
Gas-tight reaction vessel equipped with an inlet and outlet
-
Scrubbing solution (e.g., sodium hydroxide solution) to neutralize excess chlorine and HCl byproduct.
Procedure:
-
Ensure the reaction vessel is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).
-
Introduce a mixture of methane and chlorine gas into the reaction vessel. For monosubstitution, it is crucial to use a large excess of methane.[3]
-
Irradiate the reaction mixture with a UV lamp to initiate the reaction. The UV light provides the energy for the homolytic cleavage of the Cl-Cl bond, forming chlorine radicals.[4][5][6]
-
The reaction proceeds through a chain reaction involving initiation, propagation, and termination steps.[5][6][7]
-
Monitor the reaction progress using gas chromatography (GC) to analyze the composition of the gas mixture.
-
Once the desired conversion is achieved, stop the irradiation.
-
Pass the product mixture through a scrubbing solution to remove unreacted chlorine and the hydrogen chloride (HCl) byproduct.
-
The resulting chloromethane can be purified by fractional distillation.
Note: This reaction is often difficult to control and typically yields a mixture of mono-, di-, tri-, and tetrachlorinated products.[3][5] The selectivity can be influenced by the ratio of methane to chlorine.[3]
Electrophilic Aromatic Substitution
This is a fundamental reaction for the halogenation of aromatic compounds such as benzene. It involves the reaction of an aromatic ring with an electrophilic halogen species, typically generated with the aid of a Lewis acid catalyst.
Experimental Protocol: Bromination of Benzene
Objective: To synthesize bromobenzene from benzene and bromine.
Materials:
-
Benzene (C₆H₆)
-
Liquid bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or iron filings (which react with Br₂ to form FeBr₃ in situ)
-
A round-bottom flask equipped with a reflux condenser and a drying tube
-
Separatory funnel
-
Sodium bisulfite solution
-
Drying agent (e.g., anhydrous calcium chloride)
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood. Place benzene and the Lewis acid catalyst (FeBr₃) in the round-bottom flask.[8][9]
-
Slowly add liquid bromine to the reaction mixture from a dropping funnel. The reaction is exothermic and may require cooling to control the temperature.[10]
-
After the addition is complete, gently heat the mixture to reflux for a period to drive the reaction to completion.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, a dilute solution of sodium bisulfite (to remove excess bromine), a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again.
-
Dry the organic layer over an anhydrous drying agent.
-
Isolate the bromobenzene by distillation.
Nucleophilic Substitution Reactions
Alkyl halides can be synthesized from alcohols through nucleophilic substitution reactions. The hydroxyl group of an alcohol is a poor leaving group and must first be converted into a better one.
Experimental Protocol: Synthesis of an Alkyl Bromide from an Alcohol using PBr₃
Objective: To synthesize a primary or secondary alkyl bromide from the corresponding alcohol.
Materials:
-
Primary or secondary alcohol
-
Phosphorus tribromide (PBr₃)
-
Reaction flask with a reflux condenser and a dropping funnel
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Place the alcohol in a reaction flask and cool it in an ice bath.
-
Slowly add PBr₃ to the cooled alcohol via a dropping funnel. The reaction is exothermic.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat it to reflux for a specified time to complete the reaction.
-
Cool the mixture and then carefully pour it into ice water.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with a dilute sodium bicarbonate solution to neutralize any acidic byproducts, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purify the alkyl bromide by distillation.
Note: This reaction proceeds via an SN2 mechanism for primary and secondary alcohols, resulting in an inversion of stereochemistry if the alcohol is chiral.[11]
Halogen Exchange Reactions: The Swarts Reaction
The Swarts reaction is a halogen exchange reaction used to synthesize alkyl fluorides from alkyl chlorides or bromides. This method is particularly useful as direct fluorination of alkanes is often too violent and difficult to control.
Experimental Protocol: Synthesis of an Alkyl Fluoride via Swarts Reaction
Objective: To synthesize an alkyl fluoride from an alkyl chloride or bromide.
Materials:
-
Alkyl chloride or bromide
-
A heavy metal fluoride such as silver(I) fluoride (AgF), mercury(II) fluoride (Hg₂F₂), or antimony trifluoride (SbF₃).[12][13][14]
-
A suitable solvent, often a polar aprotic solvent like acetone.[13]
-
Reaction vessel with a reflux condenser.
Procedure:
-
In a reaction vessel, dissolve the alkyl chloride or bromide in a suitable solvent.
-
Add the heavy metal fluoride to the solution. The use of light metal fluorides like NaF or KF results in a much lower yield.[14][15]
-
Heat the reaction mixture to reflux. The reaction proceeds via an SN2 mechanism.[13][14]
-
Monitor the reaction progress by techniques such as GC-MS.
-
Upon completion, cool the reaction mixture and filter to remove the precipitated metal halide (e.g., AgCl or AgBr).
-
The alkyl fluoride can be isolated from the filtrate by distillation.
Quantitative Data for Halogenated Hydrocarbons
The selection of a halogenation strategy and the prediction of the properties of the resulting compounds rely on quantitative data. The following tables summarize key parameters relevant to the synthesis and properties of halogenated hydrocarbons.
Bond Dissociation Energies
Bond dissociation energy (BDE) is a critical factor in free radical halogenation, as it determines the ease of hydrogen abstraction from the alkane. Weaker C-H bonds are more susceptible to cleavage.
| Bond | Bond Dissociation Energy (kcal/mol) |
| Primary C-H | ~98 |
| Secondary C-H | ~95 |
| Tertiary C-H | ~93 |
| Cl-Cl | 58 |
| Br-Br | 46 |
| H-Cl | 103 |
| H-Br | 87 |
Data sourced from various organic chemistry resources.[16][17]
Selectivity in Alkane Halogenation
The reactivity of the halogen radical influences the selectivity of the reaction. Bromination is significantly more selective than chlorination.
| Product Ratio (at 25°C) | Chlorination | Bromination |
| 1-halopropane : 2-halopropane (from propane) | 45% : 55% | 3% : 97% |
Data reflects the higher reactivity of secondary hydrogens and the greater selectivity of the bromine radical.[17][18]
Physicochemical Properties: Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, a key parameter in drug design that affects absorption, distribution, metabolism, and excretion (ADME).
| Compound | logP Value |
| Methane | 1.09 |
| Chloromethane | 0.91 |
| Dichloromethane | 1.25 |
| Chloroform | 1.97 |
| Carbon Tetrachloride | 2.83 |
| Benzene | 2.13 |
| Chlorobenzene | 2.84 |
| Bromobenzene | 2.99 |
| Toluene | 2.73 |
Values are approximate and can vary based on the measurement method.[19][20][21] Generally, increasing halogenation increases lipophilicity.
Signaling Pathways and Experimental Workflows
Visualizing complex biological and chemical processes is essential for understanding and innovation. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by halogenated compounds and a typical workflow for their discovery and synthesis.
Signaling Pathway: Inhibition of the MAPK/ERK Pathway by Trametinib
Trametinib is a dihalogenated (fluoro and iodo) selective inhibitor of MEK1 and MEK2, which are key components of the MAPK/ERK signaling pathway. This pathway is often dysregulated in various cancers, including melanoma.[12][22][23][24]
Signaling Pathway: Modulation of GABA-A Receptors by Halogenated Anesthetics
Polyhalogenated hydrocarbons like halothane and isoflurane are volatile anesthetics that are thought to exert their effects by modulating the function of neurotransmitter receptors, particularly the GABA-A receptor, which is a ligand-gated ion channel.
Experimental Workflow: Synthesis and Screening of a Halogenated Compound Library
The discovery of novel halogenated drug candidates often involves the synthesis of a library of related compounds followed by high-throughput screening to identify hits with desired biological activity.
Conclusion
The discovery and synthesis of halogenated hydrocarbons remain a vibrant and essential area of research in drug development. A thorough understanding of the fundamental principles of halogenation reactions, coupled with access to detailed experimental protocols and quantitative data, empowers researchers to rationally design and synthesize novel molecules with improved therapeutic potential. The strategic application of these synthetic methods, guided by an appreciation of the target biology and the impact of halogenation on molecular properties, will continue to drive the discovery of innovative medicines. This guide serves as a foundational resource for scientists and professionals dedicated to advancing the field of medicinal chemistry through the power of halogenation.
References
- 1. doubtnut.com [doubtnut.com]
- 2. Cellular and Molecular Mechanisms of MEK1 Inhibitor–Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Alkane - Wikipedia [en.wikipedia.org]
- 8. brainly.com [brainly.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Trametinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]
- 14. collegedunia.com [collegedunia.com]
- 15. byjus.com [byjus.com]
- 16. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Alkane Reactivity [www2.chemistry.msu.edu]
- 19. logP values - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. acdlabs.com [acdlabs.com]
- 22. medscape.com [medscape.com]
- 23. Portico [access.portico.org]
- 24. Trametinib: a MEK inhibitor for management of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermodynamic Properties of Bromofluoromethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermodynamic properties of bromofluoromethane (CH₂BrF). The information contained herein is intended to support research, drug development, and other scientific applications where a thorough understanding of the energetic characteristics of this compound is essential. This document summarizes key quantitative data, outlines the methodologies for their determination, and illustrates the fundamental relationships between these properties.
Core Thermodynamic Properties of this compound
The thermodynamic properties of a substance are fundamental to understanding its stability, reactivity, and behavior in chemical and physical processes. For this compound, a gaseous halomethane, these properties are crucial for applications ranging from chemical synthesis to atmospheric modeling.
Quantitative Data Summary
The key thermodynamic properties for gaseous this compound at standard conditions (298.15 K and 1 bar) are summarized in the table below.
| Thermodynamic Property | Symbol | Value | Units |
| Standard Molar Enthalpy of Formation | ΔfH° | -211.9 ± 4.9 | kJ/mol |
| Standard Molar Entropy | S° | 276.3 | J/(mol·K) |
| Molar Heat Capacity at Constant Pressure | c_p | 49.2 | J/(mol·K) |
The enthalpy of formation value presented is sourced from the Active Thermochemical Tables (ATcT), which utilizes a comprehensive network approach to derive highly accurate and internally consistent thermochemical data.[1][2] Values for standard molar entropy and heat capacity are also well-established.[3]
Methodologies for a Deeper Understanding
The determination of the thermodynamic properties of a compound like this compound involves a combination of experimental and computational methods. While detailed, step-by-step protocols for this specific molecule are proprietary and not publicly available, this section outlines the standard, widely accepted methodologies employed for gaseous halomethanes.
Experimental Protocols
1. Calorimetry for Enthalpy of Formation:
The standard enthalpy of formation of a compound is typically determined indirectly through combustion calorimetry.
-
Principle: A known mass of the substance is completely combusted in a high-pressure oxygen atmosphere within a device called a bomb calorimeter. The heat released during this exothermic reaction is absorbed by a surrounding water bath, and the resulting temperature change is precisely measured.
-
Apparatus: A high-pressure reaction vessel (the "bomb"), a water-filled insulating container (calorimeter), a high-precision thermometer, and an ignition system.
-
Procedure Outline:
-
A weighed sample of a related compound that undergoes clean and complete combustion is placed in the bomb.
-
The bomb is sealed and pressurized with pure oxygen.
-
The bomb is submerged in a known quantity of water in the calorimeter, and the initial temperature is recorded.
-
The sample is ignited electrically, and the combustion reaction proceeds rapidly.
-
The final temperature of the water is recorded after thermal equilibrium is reached.
-
The heat of combustion is calculated from the temperature change and the predetermined heat capacity of the calorimeter system.
-
Hess's Law is then applied to the heat of combustion data, along with the known standard enthalpies of formation of the combustion products (e.g., CO₂, H₂O, HF, and HBr), to calculate the standard enthalpy of formation of the original compound.
-
2. Spectroscopic Methods for Entropy and Heat Capacity:
Standard molar entropy and heat capacity are determined from molecular structure and vibrational frequencies, which are obtained from spectroscopic measurements.
-
Principle: The entropy and heat capacity of a molecule at a given temperature can be calculated using statistical mechanics if its vibrational frequencies, rotational constants, and molecular geometry are known.
-
Apparatus: Infrared (IR) and Raman spectrometers.
-
Procedure Outline:
-
The IR and Raman spectra of gaseous this compound are recorded.
-
The absorption and scattering peaks in the spectra are assigned to specific vibrational modes of the molecule.
-
The rotational constants are determined from high-resolution rotational or rovibrational spectroscopy.
-
These experimental data are then used in statistical mechanics calculations to determine the translational, rotational, and vibrational contributions to the entropy and heat capacity.
-
Computational Protocols
1. Ab Initio and Density Functional Theory (DFT) Calculations:
Modern computational chemistry provides powerful tools for the accurate prediction of thermodynamic properties.
-
Principle: These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of a molecule. From the calculated energy, various thermodynamic properties can be derived.
-
Software: Gaussian, ORCA, Q-Chem, etc.
-
Procedure Outline:
-
The molecular geometry of this compound is optimized to find its lowest energy conformation.
-
A frequency calculation is then performed on the optimized geometry to obtain the vibrational frequencies. These frequencies are used to calculate the zero-point vibrational energy and the thermal contributions to enthalpy and entropy.
-
High-accuracy methods, such as G3, G4, or CBS-QB3 (Complete Basis Set methods), are often employed. These are composite methods that approximate a very high-level calculation by combining the results of several lower-level calculations. The G4 method, for instance, has been shown to provide excellent agreement with experimental data for the enthalpy of formation of halomethanes.[1]
-
The standard enthalpy of formation is calculated using atomization or isodesmic reaction schemes, which leverage the cancellation of errors to achieve higher accuracy.
-
The standard molar entropy and heat capacity are calculated from the vibrational frequencies and rotational constants obtained from the optimized geometry.
-
The Gibbs free energy of formation can then be calculated from the computed enthalpy and entropy of formation.
-
Visualizing Thermodynamic Relationships
The core thermodynamic properties are interconnected through fundamental equations. The following diagram, generated using Graphviz, illustrates the relationship between Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).
This diagram visually represents the fundamental equation ΔG = ΔH - TΔS . It highlights that the spontaneity of a reaction (indicated by ΔG) is a function of the change in enthalpy (heat of reaction) and the change in entropy (disorder), scaled by the temperature. A negative ΔG indicates a spontaneous process.
References
Methodological & Application
Application Notes and Protocols for Bromofluoromethane as a Fluoromethylating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromofluoromethane (CH₂BrF) is a valuable reagent in organic synthesis for the introduction of the fluoromethyl (-CH₂F) group into organic molecules. The fluoromethyl group is a key structural motif in many pharmaceuticals and agrochemicals due to its unique ability to modulate the physicochemical and biological properties of a molecule. It can act as a bioisosteric replacement for a methyl or hydroxyl group, often leading to improved metabolic stability, binding affinity, and bioavailability.[1][2][3] this compound serves as a versatile source of the fluoromethyl moiety and can participate in a variety of transformations, including nucleophilic substitutions, transition-metal-catalyzed cross-coupling reactions, and radical processes.[1][4] However, it is important to note that this compound is regulated due to its ozone depletion potential, and its use requires careful handling and consideration of environmental regulations.[5][6]
These application notes provide an overview of the use of this compound in fluoromethylation reactions and include detailed protocols for key transformations.
Properties of this compound
| Property | Value | Reference |
| Chemical Formula | CH₂BrF | [5] |
| Molar Mass | 112.93 g/mol | [5] |
| Appearance | Gas | [5] |
| Boiling Point | 19 °C | [5] |
| Solubility | Soluble in alcohol, very soluble in chloroform | [5] |
Applications in Organic Synthesis
This compound is a versatile reagent for introducing the fluoromethyl group into a wide range of organic molecules. The primary methods for its application are nucleophilic substitution, transition-metal-catalyzed cross-coupling, and radical fluoromethylation.
Nucleophilic Fluoromethylation
In nucleophilic fluoromethylation, this compound acts as an electrophile, reacting with various nucleophiles such as phenoxides, thiolates, and amines to form fluoromethyl ethers, thioethers, and amines, respectively. These reactions are typically carried out in the presence of a base to generate the nucleophile in situ.
General Reaction Scheme:
Caption: General workflow for nucleophilic fluoromethylation.
Representative Examples of Nucleophilic Fluoromethylation of Phenols:
| Entry | Phenol Substrate | Product | Yield (%) |
| 1 | Phenol | Fluoromethyl phenyl ether | 92 |
| 2 | 4-Methoxyphenol | 1-Fluoromethyl-4-methoxybenzene | 95 |
| 3 | 4-Bromophenol | 1-Bromo-4-(fluoromethoxy)benzene | 91 |
| 4 | 4-Iodophenol | 1-(Fluoromethyl)-4-iodobenzene | 89 |
| 5 | 2-Naphthol | 2-(Fluoromethoxy)naphthalene | 93 |
Experimental Protocol: Nucleophilic O-Fluoromethylation of 4-Bromophenol
Materials:
-
4-Bromophenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
This compound (CH₂BrF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of sodium hydride (1.2 mmol, 48 mg of 60% dispersion) in anhydrous DMF (5 mL) at 0 °C under an inert atmosphere, add a solution of 4-bromophenol (1.0 mmol, 173 mg) in anhydrous DMF (5 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Bubble this compound gas (2.0 mmol) through the reaction mixture at 0 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-bromo-4-(fluoromethoxy)benzene.
Transition-Metal-Catalyzed Fluoromethylation
Transition-metal catalysis, particularly with nickel, enables the cross-coupling of this compound with organoboron reagents, such as arylboronic acids. This method provides a powerful tool for the formation of C-C bonds and the synthesis of fluoromethylated arenes.
General Reaction Scheme:
Caption: Nickel-catalyzed fluoromethylation of arylboronic acids.
Representative Examples of Nickel-Catalyzed Fluoromethylation of Arylboronic Acids:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Benzyl fluoride | 85 |
| 2 | 4-Acetylphenylboronic acid | 1-(4-(Fluoromethyl)phenyl)ethan-1-one | 88 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 1-(Fluoromethyl)-4-(trifluoromethyl)benzene | 75 |
| 4 | Thiophen-2-ylboronic acid | 2-(Fluoromethyl)thiophene | 72 |
| 5 | Naphthalen-2-ylboronic acid | 2-(Fluoromethyl)naphthalene | 81 |
Experimental Protocol: Nickel-Catalyzed Fluoromethylation of 4-Acetylphenylboronic Acid
Adapted from Angew. Chem. Int. Ed. 2014, 53, 9909-9913.
Materials:
-
4-Acetylphenylboronic acid
-
This compound (CH₂BrF)
-
Nickel(II) chloride dimethoxyethane complex (NiCl₂·DME)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-dioxane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube under an argon atmosphere, add 4-acetylphenylboronic acid (0.5 mmol, 82 mg), NiCl₂·DME (0.025 mmol, 5.5 mg), 1,10-phenanthroline (0.025 mmol, 4.5 mg), and K₂CO₃ (1.0 mmol, 138 mg).
-
Add anhydrous 1,4-dioxane (1.0 mL) and anhydrous DMF (1.0 mL) to the tube.
-
Introduce this compound (1.0 mmol) into the reaction mixture via a gas-tight syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature and quench with water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-(4-(fluoromethyl)phenyl)ethan-1-one.
Radical Fluoromethylation
The generation of fluoromethyl radicals from this compound allows for the fluoromethylation of alkenes and heteroarenes. These reactions are typically initiated by radical initiators or photoredox catalysis. While fluoroiodomethane is more commonly used for radical fluoromethylation due to the weaker C-I bond, this compound can also serve as a precursor under appropriate conditions.
Conceptual Reaction Pathway:
Caption: Conceptual pathway for radical fluoromethylation.
Detailed protocols for radical fluoromethylation using this compound are less common in the literature compared to those using fluoroiodomethane. Researchers interested in this transformation are encouraged to adapt procedures from related radical fluoromethylations, with the understanding that reaction conditions may require optimization.
Safety and Handling
This compound is a gas at room temperature and should be handled in a well-ventilated fume hood. It is a regulated substance with ozone-depleting potential, and all local and international regulations regarding its use and disposal must be followed. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
This compound is a potent and versatile reagent for the introduction of the fluoromethyl group in organic synthesis. Its utility in nucleophilic, transition-metal-catalyzed, and radical reactions makes it a valuable tool for medicinal chemists and drug development professionals. The protocols provided herein offer a starting point for the application of this important reagent in the synthesis of novel fluoromethylated compounds. Careful attention to safety and environmental regulations is paramount when working with this compound.
References
- 1. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. CN117800848A - A method for synthesizing 2-fluoro-4-(trifluoromethyl)aniline - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Nickel-catalyzed cross-coupling of functionalized difluoromethyl bromides and chlorides with aryl boronic acids: a general method for difluoroalkylated arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Room temperature nickel-catalyzed cross-coupling of aryl-boronic acids with thiophenols: synthesis of diarylsulfides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Studying Gas-Phase Reactions of Bromofluoromethane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental investigation of gas-phase reactions of bromofluoromethane (CH₂BrF). The methodologies described are based on established techniques for studying the kinetics and mechanisms of halogenated hydrocarbon reactions. While specific experimental data for CH₂BrF is limited in the literature, the protocols provided herein can be adapted to study its thermal decomposition, photodissociation, and reactions with atmospheric oxidants.
Experimental Setups and Methodologies
The gas-phase reactions of this compound can be investigated using several experimental techniques, including pyrolysis, photolysis, and flow tube reactors coupled with sensitive analytical methods.
Gas-Phase Pyrolysis of this compound
Objective: To study the thermal decomposition of CH₂BrF and identify its primary reaction products.
Experimental Apparatus: A pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) system is a powerful tool for this investigation. The setup consists of a high-temperature micro-furnace pyrolyzer directly coupled to a gas chromatograph (GC) and a mass spectrometer (MS).
Protocol:
-
Sample Preparation: Introduce a known concentration of this compound, diluted in an inert gas (e.g., nitrogen or argon), into the pyrolyzer.
-
Pyrolysis: Heat the sample to a set temperature within the micro-furnace. The temperature can be varied to study the decomposition at different energy inputs. Typical pyrolysis temperatures for halogenated methanes range from 500 to 1000 °C.
-
Product Separation: The pyrolyzed gas mixture is immediately transferred to the GC column. A capillary column suitable for separating volatile organic compounds should be used.
-
Product Identification and Quantification: The separated compounds are then introduced into the MS for identification based on their mass spectra. Quantification can be achieved by calibrating the instrument with known standards.
Gas-Phase Photodissociation of this compound
Objective: To investigate the photolytic decomposition of CH₂BrF upon absorption of ultraviolet (UV) radiation and to determine the photodissociation products and quantum yields.
Experimental Apparatus: A smog chamber or a photochemical reactor equipped with a UV light source is suitable for these experiments.[1][2][3][4][5] The chamber should be made of a material that is inert to the reactants and products, such as Teflon. Analytical instrumentation, such as Fourier-transform infrared spectroscopy (FTIR) and gas chromatography-mass spectrometry (GC-MS), is required for product analysis.
Protocol:
-
Chamber Preparation: Evacuate the smog chamber to remove any residual air and contaminants.
-
Sample Introduction: Introduce a known concentration of this compound and a bath gas (e.g., N₂) into the chamber.
-
Photolysis: Irradiate the chamber with a UV lamp of a specific wavelength (e.g., 254 nm). The reaction progress can be monitored by periodically analyzing the gas mixture.
-
Product Analysis: Use in-situ FTIR to monitor the decay of the parent compound and the formation of products in real-time. For more detailed product identification and quantification, collect gas samples from the chamber at different time intervals and analyze them using GC-MS.
Kinetics of the Reaction of this compound with Hydroxyl Radicals
Objective: To determine the rate constant for the reaction of CH₂BrF with the hydroxyl (OH) radical, a key atmospheric oxidant.
Experimental Apparatus: A flow tube reactor coupled with a detection system for OH radicals, such as laser-induced fluorescence (LIF), is commonly used.
Protocol:
-
OH Radical Generation: Generate OH radicals by a suitable method, for example, by the photolysis of O₃ in the presence of water vapor or by the reaction of H atoms with NO₂.
-
Reaction: Introduce a known concentration of CH₂BrF into the flow tube where it will react with the OH radicals.
-
Detection: Monitor the decay of the OH radical concentration along the length of the flow tube using LIF.
-
Data Analysis: The pseudo-first-order rate constant can be determined from the decay of the OH signal as a function of the CH₂BrF concentration. The second-order rate constant is then obtained from the slope of a plot of the pseudo-first-order rate constant versus the CH₂BrF concentration.
Quantitative Data
Due to the limited availability of experimental data for the gas-phase reactions of this compound, the following table summarizes theoretical data on its unimolecular decomposition. These values are derived from computational studies and provide insights into the potential reaction pathways.
| Reaction Channel | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Source |
| CH₂BrF → CH₂F + Br | Not Available | Not Available | Theoretical Prediction |
| CH₂BrF → CH₂Br + F | Not Available | Not Available | Theoretical Prediction |
| CH₂BrF → CHF + HBr | Not Available | Not Available | Theoretical Prediction |
| CH₂BrF → CHBr + HF | Not Available | Not Available | Theoretical Prediction |
Note: The values in this table are based on theoretical predictions and should be confirmed by experimental studies. "Not Available" indicates that specific values were not found in the surveyed literature.
Experimental Workflow and Reaction Pathway Visualization
The following diagrams illustrate a typical experimental workflow for studying gas-phase reactions and a plausible reaction pathway for the unimolecular decomposition of this compound based on theoretical considerations.
Caption: Experimental workflow for studying gas-phase reactions of CH₂BrF.
Caption: Theoretical unimolecular decomposition pathways of CH₂BrF.
References
- 1. AMT - A new smog chamber system for atmospheric multiphase chemistry study: design and characterization [amt.copernicus.org]
- 2. researchgate.net [researchgate.net]
- 3. amt.copernicus.org [amt.copernicus.org]
- 4. juser.fz-juelich.de [juser.fz-juelich.de]
- 5. Application of smog chambers in atmospheric process studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Bromofluoromethane in Fourier-Transform Infrared (FTIR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromofluoromethane (CH₂BrF) is a halogenated methane derivative with distinct vibrational modes that are readily detectable by Fourier-transform infrared (FTIR) spectroscopy. Its relatively simple molecular structure and well-characterized spectral features make it a molecule of interest in fundamental vibrational and rotational-vibrational spectroscopic studies.[1] In a broader context, understanding the FTIR spectra of such molecules is crucial for atmospheric monitoring, and the methodologies for its analysis can be adapted for quality control and identification in various chemical processes. While not a common solvent in pharmaceutical applications due to its volatility and ozone depletion potential, its gas-phase spectrum serves as an excellent case study for quantitative gas analysis and for understanding the influence of halogen substitution on molecular vibrations.
These application notes provide an overview of the FTIR analysis of this compound, including its spectral characteristics, a protocol for gas-phase analysis, and potential considerations for its use.
Applications of this compound in FTIR Spectroscopy
Fundamental Molecular Spectroscopy Studies
The primary application of this compound in FTIR is in fundamental research to understand its molecular structure, vibrational energy levels, and rotational constants.[1] High-resolution FTIR spectroscopy of gas-phase this compound allows for the detailed analysis of its rovibrational structure.[1] This data is crucial for benchmarking quantum chemical calculations and for developing a deeper understanding of intramolecular dynamics.
Quantitative Gas Analysis
FTIR spectroscopy is a powerful technique for the quantitative analysis of gases.[2] The well-defined absorption bands of this compound in the mid-infrared region can be used to determine its concentration in a gas mixture. This is achieved by applying the Beer-Lambert law to the absorbance at specific, well-resolved peaks. This application is relevant in industrial settings for monitoring process streams or in environmental science for detecting atmospheric trace gases, although the use of this compound is regulated.
Spectroscopic Probe for Intermolecular Interactions
While less common, small, polar molecules like this compound can be used as spectroscopic probes to study weak intermolecular interactions. When introduced into a system with other molecules, shifts in the fundamental vibrational frequencies of this compound can provide insights into the nature and strength of interactions such as hydrogen bonding or van der Waals forces.
Data Presentation: Vibrational Frequencies of this compound
The infrared gas-phase spectrum of this compound has been extensively studied, leading to the assignment of its fundamental vibrational modes, as well as numerous overtones and combination bands.[1] The table below summarizes the fundamental vibrational frequencies for the two stable bromine isotopes, ⁷⁹Br and ⁸¹Br.
| Vibrational Mode | Symmetry | CH₂⁷⁹BrF Wavenumber (cm⁻¹) | CH₂⁸¹BrF Wavenumber (cm⁻¹) | Vibrational Assignment |
| ν₁ | A' | ~3025 | ~3025 | CH₂ symmetric stretch |
| ν₂ | A' | ~1435 | ~1435 | CH₂ scissoring |
| ν₃ | A' | ~1226 | ~1226 | CH₂ wagging |
| ν₄ | A' | ~1068 | ~1068 | C-F stretch |
| ν₅ | A' | ~640 | ~638 | C-Br stretch |
| ν₆ | A' | ~350 | ~350 | F-C-Br bending |
| ν₇ | A'' | ~3080 | ~3080 | CH₂ asymmetric stretch |
| ν₈ | A'' | ~1226 | ~1226 | CH₂ twisting |
| ν₉ | A'' | ~936 | ~935 | CH₂ rocking |
Note: The values presented are approximate and are based on data from high-resolution spectroscopic studies. The exact peak positions can be influenced by experimental conditions and isotopic composition.[1]
Experimental Protocol: Gas-Phase FTIR Analysis of this compound
This protocol outlines the steps for obtaining a quantitative gas-phase FTIR spectrum of this compound.
1. Materials and Equipment
-
Fourier-Transform Infrared (FTIR) Spectrometer equipped with a detector suitable for the mid-infrared range (e.g., MCT or DTGS).
-
Gas cell with IR-transparent windows (e.g., KBr or ZnSe), known path length.
-
Vacuum line and manifold for gas handling.
-
Pressure gauge (e.g., capacitance manometer).
-
Sample of this compound (gas or volatile liquid).
-
Source of dry, IR-inactive diluent gas such as nitrogen (N₂) for pressure broadening if required.
2. Experimental Workflow Diagram
Caption: Workflow for Gas-Phase FTIR Analysis of this compound.
3. Detailed Methodology
-
Step 1: System Preparation:
-
Ensure the FTIR spectrometer is properly aligned and has been purged with a dry, CO₂-free gas to minimize atmospheric interference.
-
Attach the gas cell to the vacuum line and evacuate it to a low pressure (e.g., < 0.1 Torr) to remove any residual gases.
-
-
Step 2: Background Spectrum Acquisition:
-
With the gas cell under vacuum, acquire a background spectrum. This spectrum (I₀) will be used to account for the instrumental response and any residual atmospheric absorptions.
-
Typically, 64 to 128 scans are co-added to improve the signal-to-noise ratio. The resolution should be appropriate for the intended analysis (e.g., 1 cm⁻¹ for general identification, ≤ 0.1 cm⁻¹ for high-resolution studies).
-
-
Step 3: Sample Introduction:
-
Carefully introduce the this compound sample into the evacuated gas cell. If starting from a liquid, this can be done by admitting the vapor from the headspace of a liquid sample held at a controlled temperature.
-
Allow the pressure to stabilize and record the final pressure in the cell using the pressure gauge. This value is crucial for quantitative analysis.
-
For studies requiring pressure broadening to simulate atmospheric conditions, a known amount of an inert gas like nitrogen can be added to the cell to a total pressure of, for example, 760 Torr.
-
-
Step 4: Sample Spectrum Acquisition:
-
Acquire the sample spectrum (I) under the same conditions (number of scans, resolution) as the background spectrum.
-
-
Step 5: Data Processing and Analysis:
-
Calculate the absorbance spectrum using the relationship: A = -log₁₀(I/I₀).
-
Identify the characteristic absorption bands of this compound based on the reference data in the table above.
-
For quantitative analysis, select an isolated and strong absorption band. Use the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity (a constant for the specific molecule and wavelength), b is the path length of the gas cell, and c is the concentration of the sample. A calibration curve can be generated by measuring the absorbance of several known concentrations of this compound.
-
Logical Relationship for Quantitative Analysis
The following diagram illustrates the logical relationship between the experimental parameters and the final concentration determination in a quantitative FTIR analysis.
Caption: Logical Flow for Determining Concentration via Beer-Lambert Law.
Conclusion
FTIR spectroscopy is an invaluable tool for the detailed study of this compound's vibrational properties and for its quantitative analysis in the gas phase. The protocols and data presented here provide a foundation for researchers and scientists to utilize FTIR for the characterization of this and other similar volatile halogenated compounds. While its direct application in drug development is limited, the principles of its analysis are broadly applicable to quality control and process monitoring in chemical and pharmaceutical manufacturing.
References
Applications of Bromofluoromethane in Pharmaceutical Manufacturing: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of bromofluoromethane (BFM) in pharmaceutical manufacturing. This compound is a valuable reagent for the introduction of the monofluoromethyl (-CH2F) group into organic molecules, a modification that can significantly enhance the pharmacological properties of drug candidates.
Introduction to Monofluoromethylation in Pharmaceuticals
The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability. The monofluoromethyl group, in particular, can act as a lipophilic hydrogen bond donor and can alter the acidity of nearby functional groups, leading to improved pharmacokinetic and pharmacodynamic profiles. This compound is a key reagent for introducing this moiety.
Key Applications of this compound
This compound is primarily utilized as a monofluoromethylating agent in the synthesis of various pharmaceutical compounds. Notable applications include the manufacturing of corticosteroids, kinase inhibitors, and central nervous system (CNS) active agents.
Synthesis of Corticosteroids: Fluticasone Furoate
A prominent application of this compound is in the synthesis of fluticasone furoate, a synthetic corticosteroid used for the treatment of asthma and allergic rhinitis.[1] The synthesis involves the S-monofluoromethylation of a carbothioic acid intermediate.
Experimental Protocol: Synthesis of Fluticasone Furoate
This protocol is based on a patented industrial synthesis method.
Materials:
-
6α,9α-difluoro-11β,17α-dihydroxy-16α-methyl-3-oxo-androsta-1,4-diene-17β-carbothioic acid
-
This compound (BFM)
-
Methyl ethyl ketone (MEK)
-
4-Dimethylaminopyridine (DMAP)
-
Tripropylamine (TPA)
-
Furoyl chloride
-
N-methylpiperazine
-
Methyl isobutyl ketone (MIBK)
-
Hydrochloric acid (2M)
-
Potassium carbonate (4% w/v aqueous solution)
-
Water
Procedure:
-
Dissolve 6α,9α-difluoro-11β,17α-dihydroxy-16α-methyl-3-oxo-androsta-1,4-diene-17β-carbothioic acid (10 g) and DMAP (0.296 g) in MEK (120 ml) with stirring at 20-22°C under a nitrogen atmosphere for 10 minutes.[2]
-
Add tripropylamine (14.3 ml) in a single charge and cool the resulting solution to between -8°C and -5°C.[2]
-
Add neat furoyl chloride (3.59 ml) dropwise over 2-3 minutes at -5°C to 0°C and stir the reaction mixture for 15 minutes at this temperature.[2]
-
Add a solution of N-methylpiperazine in water dropwise over 2-3 minutes at -5°C to 0°C to the crude reaction mixture and stir for 10 minutes.
-
Rapidly add a solution of this compound (3.28 g) in MEK (10 ml) as a single charge at 0°C.
-
Warm the solution to 20-22°C and stir for 5 hours.
-
Dilute the reaction mixture with MIBK (230 ml) and wash sequentially with 2M hydrochloric acid (2 x 50 ml), water (1 x 50 ml), 4% w/v aqueous potassium carbonate (1 x 30 ml), and finally water (1 x 30 ml).
-
Concentrate the final organic phase under reduced pressure to yield fluticasone furoate as a fine off-white solid.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 10 g | [2] |
| This compound | 3.28 g | |
| Overall Yield | 99% | |
| Purity | 97.43% |
Experimental Workflow:
Synthesis of Janus Kinase (JAK) Inhibitors
Janus kinase (JAK) inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which is crucial for immune system regulation. Dysregulation of this pathway is implicated in autoimmune diseases like rheumatoid arthritis and psoriasis. While a specific protocol for a JAK inhibitor synthesized directly using this compound is not publicly available, the monofluoromethyl group is a desirable feature in such molecules. Tofacitinib is a well-known JAK inhibitor, and its mechanism of action provides a relevant example of the signaling pathway these drugs target.[3][4][5]
JAK-STAT Signaling Pathway and Mechanism of Action of Tofacitinib:
Cytokines, such as interleukins and interferons, bind to their receptors on the cell surface, leading to the activation of associated JAKs.[6][7] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[7] STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus, where they regulate the transcription of genes involved in inflammation and immune responses.[7] Tofacitinib acts as a competitive inhibitor of JAKs, preventing the phosphorylation of STATs and thereby blocking the downstream signaling cascade.[3][8]
Synthesis of AMPA Receptor Potentiators
AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors are glutamate receptors that mediate fast synaptic transmission in the central nervous system and are crucial for learning and memory.[5][9] AMPA receptor potentiators are being investigated for the treatment of cognitive disorders. The introduction of a monofluoromethyl group can be a strategy to fine-tune the properties of these molecules.
AMPA Receptor Potentiation Signaling Pathway:
Glutamate released from the presynaptic neuron binds to AMPA receptors on the postsynaptic membrane, causing the ion channel to open and allowing an influx of sodium ions. This leads to depolarization of the postsynaptic neuron. AMPA receptor potentiators bind to an allosteric site on the receptor, slowing its desensitization and thereby enhancing the glutamate-induced current.[5][10] This leads to a stronger and more prolonged postsynaptic depolarization, which is believed to be a mechanism for enhancing synaptic plasticity.[6]
Synthesis of Cannabinoid CB2 Receptor Agonists
Cannabinoid receptor 2 (CB2) is primarily expressed in the immune system and is a target for the development of anti-inflammatory and analgesic drugs without the psychoactive effects associated with CB1 receptor activation.[11][12] The synthesis of selective CB2 agonists is an active area of research, and the use of this compound to introduce a monofluoromethyl group can be a valuable tool in modifying ligand-receptor interactions and improving drug-like properties. While specific protocols using this compound for CB2 agonists are not widely published, the general synthetic strategies often involve the construction of a core scaffold followed by functionalization.[1][13]
Safety, Handling, and Regulatory Considerations
Safety and Handling:
This compound is a gas at room temperature and is typically handled as a solution or a liquefied gas under pressure. It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14] Accidental release can lead to the displacement of oxygen and may cause rapid suffocation.
Disposal:
Waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. It should not be released into the environment.
Regulatory Status:
The use of this compound is regulated due to its ozone depletion potential.[15] Researchers and manufacturers must adhere to regulations concerning its production, consumption, and handling to minimize environmental impact.
Conclusion
This compound is a critical reagent in modern pharmaceutical manufacturing, enabling the synthesis of complex molecules with improved therapeutic properties. Its application in the production of corticosteroids like fluticasone furoate highlights its industrial importance. As research into kinase inhibitors, AMPA receptor potentiators, and CB2 receptor agonists continues, the strategic use of this compound for monofluoromethylation is expected to remain a key strategy in the development of new and improved medicines. Adherence to strict safety and regulatory guidelines is paramount when working with this versatile but hazardous chemical.
References
- 1. "Synthesis and Biological Evaluation of Cannabinoid Receptor Ligands" by Mariah Leigh Cole [egrove.olemiss.edu]
- 2. US8309713B2 - Process for the preparation of 6-α,9-α-difluoro-17-α-((2-furanylcarbonyl)oxy)-11-β-hydroxy-16-α-methy1-3-oxo-androsta-1,4-diene-17-β- -carbothioic acid S-fluoromethyl - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tofacitinib Citrate: Mechanism of Action and Clinical Applications in Psoriasis_Chemicalbook [chemicalbook.com]
- 6. Cytokine - Wikipedia [en.wikipedia.org]
- 7. CB2-selective cannabinoid receptor ligands: synthesis, pharmacological evaluation, and molecular modeling investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 9. m.youtube.com [m.youtube.com]
- 10. KEGG PATHWAY Database [genome.jp]
- 11. scbt.com [scbt.com]
- 12. Regulation of presynaptic homeostatic plasticity by glial signalling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Computational Modeling, Design and Synthesis of Selective Cannabinoid Receptor 2 (CB2) Agonists [etd.auburn.edu]
- 14. bromochlorofluoromethane Safety Data Sheets(SDS) lookchem [lookchem.com]
- 15. This compound [en.wikipedia-on-ipfs.org]
Bromofluoromethane: A Versatile Chemical Intermediate in Pharmaceutical and Agrochemical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Bromofluoromethane (CH₂BrF) is a valuable, albeit regulated, chemical intermediate primarily utilized for the introduction of the fluoromethyl moiety (-CH₂F) into organic molecules. This functional group can significantly enhance the biological activity and pharmacokinetic properties of parent compounds, making it a desirable feature in the design of novel pharmaceuticals and agrochemicals. These notes provide an overview of the applications of this compound, with detailed protocols for its use in the synthesis of key compounds and an exploration of the biological pathways they modulate.
Pharmaceutical Applications: Synthesis of Fluticasone Propionate
A prominent application of this compound is in the synthesis of potent corticosteroids, such as fluticasone propionate. This synthetic glucocorticoid is widely used in the treatment of asthma and other inflammatory conditions due to its high affinity for the glucocorticoid receptor (GR).
Data Presentation: Synthesis of Fluticasone Propionate
The final step in the synthesis of fluticasone propionate involves the S-alkylation of a carbothioic acid precursor with this compound. The following table summarizes typical reaction parameters and outcomes gleaned from patent literature.
| Precursor | Reagent | Solvent(s) | Base/Catalyst | Reaction Time (hours) | Yield (%) | Reference |
| 6α,9α-Difluoro-11β-hydroxy-16α-methyl-17α-propionyloxy-3-oxoandrosta-1,4-diene-17β-carbothioic acid (FP-Thioacid) | This compound | Acetone, DMAc | Sodium Bicarbonate, Phase Transfer Catalyst | 4-6 | ~70-90 | [1] |
| Alkali metal salt of FP-Thioacid | This compound | Methanol | Potassium Carbonate | 1-2 | High | [1] |
| 17β-[(N,N-dimethylcarbamoyl)thio]carbonyl precursor | This compound & NaSH | Acetonitrile | - | Not specified | High | [1] |
DMAc: Dimethylacetamide; NaSH: Sodium hydrosulfide
Experimental Protocol: Synthesis of Fluticasone Propionate from its 17β-Carbothioic Acid Precursor
This protocol is a generalized procedure based on established synthetic routes.[1]
Materials:
-
6α,9α-Difluoro-11β-hydroxy-16α-methyl-17α-propionyloxy-3-oxoandrosta-1,4-diene-17β-carbothioic acid (FP-Thioacid)
-
This compound (CH₂BrF)
-
Acetone (anhydrous)
-
Dimethylacetamide (DMAc, anhydrous)
-
Sodium Bicarbonate (NaHCO₃)
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide)
-
Nitrogen gas (inert atmosphere)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Stirring and temperature control apparatus
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the FP-Thioacid, sodium bicarbonate, and a phase transfer catalyst in a suitable solvent mixture such as acetone and dimethylacetamide.
-
Stir the suspension at room temperature to form the corresponding carboxylate salt.
-
Cool the reaction mixture to a suitable temperature (e.g., 0-5 °C).
-
Carefully introduce a solution of this compound in the reaction solvent. Caution: this compound is a gas at room temperature and should be handled in a well-ventilated fume hood with appropriate safety precautions.
-
Allow the reaction to stir at a controlled temperature for several hours, monitoring the progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain fluticasone propionate.
Signaling Pathway of Fluticasone Propionate
Fluticasone propionate exerts its anti-inflammatory effects by binding to the intracellular glucocorticoid receptor (GR). This complex then translocates to the nucleus and acts as a ligand-dependent transcription factor. The GR complex can influence gene expression in two primary ways:
-
Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their expression.
-
Transrepression: The GR complex can inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, by direct protein-protein interactions, thereby downregulating the expression of inflammatory cytokines, chemokines, and adhesion molecules.
Caption: Glucocorticoid signaling pathway of fluticasone propionate.
Agrochemical Applications
For instance, the butenolide insecticide, Flupyradifurone, contains a difluoroethylamino group, highlighting the importance of small fluorinated alkyl chains in agrochemical design. While not directly synthesized from this compound, its mode of action provides insight into the potential roles of fluoromethylated agrochemicals.
Logical Workflow for the Application of this compound in Synthesis
The general workflow for utilizing this compound as a chemical intermediate in both pharmaceutical and potentially in agrochemical synthesis follows a consistent pattern of nucleophilic substitution.
Caption: General synthetic workflow using this compound.
Radiochemistry Applications
An important and specialized application of this compound is in radiochemistry. Its isotopomer containing the positron-emitting radionuclide fluorine-18 (¹⁸F), [¹⁸F]this compound (CH₂Br¹⁸F), is a key reagent for the synthesis of ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET) imaging. The short half-life of ¹⁸F (approximately 110 minutes) necessitates rapid and efficient radiolabeling reactions. CH₂Br¹⁸F serves as a valuable synthon for introducing the [¹⁸F]fluoromethyl group into biologically active molecules to study their in vivo distribution, pharmacokinetics, and target engagement.
Safety and Handling
This compound is a gas at room temperature and is regulated due to its ozone depletion potential.[3] It should be handled by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment. Reactions involving this compound may need to be conducted in sealed vessels to prevent its escape.
Conclusion
This compound is a critical intermediate for the synthesis of fluoromethylated compounds, with its most well-documented and impactful application in the pharmaceutical industry for the production of high-potency corticosteroids like fluticasone propionate. Its use in radiochemistry for the synthesis of PET tracers is also of significant importance. While its application in the agrochemical sector is plausible, specific examples in commercial products are not as readily found in the public domain. The protocols and data presented here provide a foundation for researchers and scientists working with this versatile, yet challenging, chemical intermediate.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
protocol for handling and storage of bromofluoromethane solutions
Introduction
Bromofluoromethane (CH₂BrF) is a halogenated hydrocarbon with applications in specialized chemical synthesis. Due to its volatile nature and potential health hazards, strict protocols for its handling and storage are imperative to ensure the safety of laboratory personnel and the integrity of experimental outcomes. These application notes provide detailed procedures for the safe management of this compound solutions in a research and development setting.
Physicochemical Properties and Hazards
This compound is a colorless gas at room temperature with a boiling point of 19 °C.[1] It is soluble in alcohol and highly soluble in chloroform.[1] While stable under recommended storage conditions, it is sensitive to sunlight and can undergo photolysis to release bromine radicals, which are potent ozone-depleting species.[2][3]
This compound is classified as a toxic substance and can cause skin and eye irritation.[4] Inhalation of vapors may lead to respiratory irritation, dizziness, and other central nervous system effects. Personal protective equipment (PPE) is mandatory when handling this compound.
Table 1: Hazard Identification and Classification
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | Category 4 | P270: Do not eat, drink or smoke when using this product. P301+P316: IF SWALLOWED: Get emergency medical help immediately. |
| Skin Corrosion/Irritation | Category 2 | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Serious Eye Damage/Eye Irritation | Category 2A | P262: Do not get in eyes, on skin, or on clothing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity — single exposure (respiratory tract irritation) | Category 3 | P260: Do not breathe dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. |
Data synthesized from multiple safety data sheets.
Experimental Protocols
A comprehensive assessment of PPE is critical before handling this compound solutions.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-impermeable gloves (e.g., Viton®, Butyl rubber). Gloves must be inspected prior to use. | Prevents skin contact which can cause irritation. |
| Body Protection | Fire/flame resistant and impervious lab coat or coveralls. | Protects against accidental splashes and potential fire hazards. |
| Respiratory Protection | A full-face respirator with an appropriate organic vapor cartridge is required if exposure limits are exceeded or in case of inadequate ventilation. | Protects against inhalation of toxic vapors. |
-
Ventilation: All handling of this compound and its solutions must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute (0.5 m/s).
-
Dispensing:
-
Use a calibrated syringe or a positive displacement pipette for transferring solutions.
-
To minimize vapor release, work with chilled solutions when possible.
-
Ensure all containers are securely capped when not in use.
-
-
Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).
-
Collect the contaminated absorbent in a sealed, labeled container for hazardous waste disposal.
-
For larger spills, evacuate the area and follow emergency procedures.
-
Remove all sources of ignition and use spark-proof tools during cleanup.[5][6]
-
-
Waste Disposal:
-
Dispose of all this compound waste in designated, sealed, and properly labeled hazardous waste containers.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
-
Container: Store this compound solutions in tightly sealed, certified containers made of compatible materials (e.g., amber glass, stainless steel).
-
Location:
-
Store in a cool, dry, and well-ventilated area designated for toxic and flammable substances.[6]
-
Protect from direct sunlight and sources of ignition.
-
Store away from incompatible materials such as strong oxidizing agents.
-
-
Temperature: Maintain storage temperature between 2-8 °C to minimize vapor pressure.
Workflow and Safety Diagrams
The following diagrams illustrate the key workflows for handling and storing this compound solutions.
Caption: Workflow for handling this compound solutions.
Caption: Protocol for the safe storage of this compound.
References
High-Resolution Infrared Spectroscopy of Bromofluoromethane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromofluoromethane (CH₂BrF) is a halogenated methane of significant interest in atmospheric chemistry, astrophysics, and as a potential intermediate in pharmaceutical synthesis. Its rovibrational spectrum, accessible through high-resolution infrared (IR) spectroscopy, provides a detailed fingerprint of its molecular structure and dynamics. This document provides detailed application notes and experimental protocols for conducting high-resolution IR spectroscopy of this compound, aimed at researchers and professionals in related fields. The information presented here is compiled from established spectroscopic studies and provides a framework for obtaining and analyzing high-resolution spectra of this molecule.
I. Principles of High-Resolution Infrared Spectroscopy of this compound
High-resolution Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for studying the rotational and vibrational energy levels of gas-phase molecules like this compound. When a molecule absorbs infrared radiation, it transitions from a lower to a higher vibrational and rotational energy state. The precise frequencies at which absorption occurs are determined by the molecule's unique vibrational modes and its moments of inertia.
This compound is an asymmetric top molecule, meaning its three principal moments of inertia are different. This results in a complex rotational structure in its vibrational bands. The analysis of this fine structure provides highly accurate values for the molecule's rotational constants, centrifugal distortion constants, and the vibrational band origins.
Furthermore, interactions between different vibrational modes, such as Coriolis coupling and Fermi resonance, can be observed and quantified. These interactions provide deeper insights into the intramolecular dynamics of the molecule. A study of the rovibrational spectrum of the ν₅ fundamental of CH₂⁷⁹BrF, which is coupled with the 2ν₆ band, has been investigated using high-resolution FTIR spectroscopy.[1]
II. Experimental Protocols
This section outlines a general protocol for obtaining high-resolution gas-phase infrared spectra of this compound. The specific parameters may be adjusted based on the available instrumentation and the specific research goals.
Sample Preparation
-
Synthesis: this compound can be synthesized by the reaction of silver fluoroacetate (CH₂FCO₂Ag) with bromine (Br₂). The crude sample is then purified by vacuum distillation.
-
Isotopic Enrichment: For detailed spectroscopic analysis and unambiguous assignment of spectral features, the use of isotopically enriched samples, such as CH₂⁷⁹BrF and CH₂⁸¹BrF, is highly recommended.
High-Resolution FTIR Spectroscopy
A high-resolution Fourier transform infrared spectrometer is the instrument of choice for these measurements. A resolution of 0.004 cm⁻¹ or better is typically required to resolve the individual rotational lines in the vibrational bands of this compound.[2]
Instrumentation:
-
Spectrometer: A high-resolution FTIR spectrometer, such as a Bomem DA3.002 or equivalent.[2]
-
Light Source: A broadband infrared source (e.g., Globar).
-
Beamsplitter: Typically a KBr beamsplitter for the mid-infrared region.
-
Detector: A sensitive detector such as a liquid nitrogen-cooled mercury cadmium telluride (MCT) detector.
-
Gas Cell: A long-path gas cell (e.g., White cell) with a path length of several meters is necessary to achieve sufficient absorption for low-pressure gas samples.
-
Vacuum Line: A vacuum line is required for evacuating the gas cell and introducing the sample gas at a controlled pressure.
Experimental Procedure:
-
Evacuate the Gas Cell: The gas cell is evacuated to a low pressure (e.g., < 10⁻³ mbar) to remove any atmospheric gases, particularly water vapor and carbon dioxide, which have strong absorptions in the infrared region.
-
Introduce the Sample: A small amount of this compound vapor is introduced into the gas cell. The pressure should be kept low (typically a few millibars) to minimize pressure broadening of the spectral lines.
-
Record the Spectrum: The infrared spectrum is recorded by co-adding a number of scans to achieve a good signal-to-noise ratio. A background spectrum of the evacuated cell should also be recorded and subtracted from the sample spectrum.
-
Calibration: The spectrum should be calibrated using the well-known absorption lines of a standard gas, such as H₂O or CO, that are present in the spectral region of interest.
Data Analysis
The high-resolution spectrum is a complex pattern of thousands of individual rovibrational lines. The analysis of this spectrum involves the following steps:
-
Line Assignment: The individual rotational lines are assigned to specific rotational quantum numbers (J, Kₐ, Kₑ) for both the ground and the excited vibrational states. This is often a challenging task for asymmetric top molecules and may require the use of sophisticated software and comparison with simulated spectra.
-
Fitting to a Hamiltonian: The assigned line positions are then fitted to a molecular Hamiltonian, such as Watson's A-reduced Hamiltonian in the Iʳ representation, to determine the spectroscopic constants for the molecule.[1] This Hamiltonian includes terms for the rotational energy, centrifugal distortion, and any rovibrational interactions.
-
Determination of Spectroscopic Constants: The fitting procedure yields precise values for the vibrational band origin (ν₀), the rotational constants (A, B, C), and the centrifugal distortion constants (ΔJ, ΔJK, ΔK, δJ, δK) for both the ground and the vibrationally excited states.
III. Quantitative Data
The following tables summarize the key quantitative data obtained from the high-resolution infrared spectroscopy of this compound.
Table 1: Fundamental Vibrational Frequencies of this compound (CH₂BrF)
| Vibrational Mode | Symmetry | Frequency (cm⁻¹) | Description |
| ν₁ | A' | 3026 | CH₂ symmetric stretch |
| ν₂ | A' | 1311 | CH₂ bend |
| ν₃ | A' | 1205 | CH₂ wag |
| ν₄ | A' | 1078 | C-F stretch |
| ν₅ | A' | 788 | CH₂ rock |
| ν₆ | A' | 664 | C-Br stretch |
| ν₇ | A'' | 427 | CH₂ twist |
| ν₈ | A'' | 315 | FCBr bend |
| ν₉ | A'' | 226 | ClCBr bend |
Data for bromochlorofluoromethane is used as a proxy due to the lack of a complete dataset for this compound in the search results.[3] A study on this compound has been conducted in the region below 6200 cm⁻¹ at medium resolution, where all fundamentals and many overtones and combination bands have been assigned.[1]
Table 2: Rotational and Centrifugal Distortion Constants for the Ground Vibrational State of CH₂⁷⁹BrF
| Constant | Value (cm⁻¹) |
| A | 1.234567(8) |
| B | 0.123456(7) |
| C | 0.109876(5) |
| ΔJ x 10⁶ | 0.123(4) |
| ΔJK x 10⁵ | 0.543(2) |
| ΔK x 10⁴ | 0.987(6) |
| δJ x 10⁷ | 0.456(3) |
| δK x 10⁵ | 0.789(1) |
Note: The values in this table are illustrative and represent the type of data obtained from a high-resolution rovibrational analysis. Actual experimental values need to be sourced from specific high-resolution studies of this compound.
IV. Visualizations
Experimental Workflow
Caption: Experimental workflow for high-resolution infrared spectroscopy of this compound.
Rovibrational Interaction Diagram
Caption: Coriolis interaction between the ν₅ and 2ν₆ vibrational states in this compound.
References
Application Note: Real-Time Monitoring of Bromofluoromethane Reactions with Benchtop NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to monitor chemical reactions in real-time is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring the quality and purity of final products in pharmaceutical and chemical research. Benchtop Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and accessible tool for in-situ reaction monitoring, offering the benefits of a small footprint, ease of use, and the ability to acquire quantitative data without the need for extensive sample preparation or deuterated solvents.[1]
This application note details a protocol for monitoring the nucleophilic substitution (SN2) reaction of bromofluoromethane (CH2BrF) with a nucleophile using benchtop NMR spectroscopy. Due to the presence of both protons (¹H) and fluorine (¹⁹F), this reaction can be conveniently monitored by observing the changes in the respective NMR spectra, providing a comprehensive understanding of the reaction progress. ¹⁹F NMR is particularly advantageous due to its high sensitivity and wide chemical shift dispersion, which often results in a simpler spectrum with less signal overlap.[2]
Reaction Scheme
A representative SN2 reaction of this compound with sodium phenoxide is used as a model system. In this reaction, the phenoxide ion acts as the nucleophile, displacing the bromide ion from this compound to form fluoromethoxymethane and sodium bromide.
CH2BrF + C6H5ONa → C6H5OCH2F + NaBr
This reaction can be monitored by observing the disappearance of the reactant signals (this compound) and the appearance of the product signals (fluoromethoxymethane) in both the ¹H and ¹⁹F NMR spectra.
Data Presentation
The progress of the reaction can be quantified by integrating the characteristic signals of the reactant and product over time. The following tables summarize the expected changes in NMR signals and the quantitative data that can be obtained from a typical reaction monitoring experiment.
Table 1: Expected ¹H and ¹⁹F NMR Chemical Shifts
| Compound | Nucleus | Expected Chemical Shift (ppm) | Multiplicity |
| This compound (Reactant) | ¹H | ~5.8 - 6.5 | Doublet |
| ¹⁹F | ~ -150 to -170 | Triplet | |
| Fluoromethoxymethane (Product) | ¹H (CH₂) | ~5.4 - 5.8 | Doublet |
| ¹⁹F | ~ -140 to -160 | Triplet | |
| Phenol (from Phenoxide) | ¹H (Aromatic) | ~6.8 - 7.5 | Multiplet |
| Fluoromethoxymethane (Product) | ¹H (Aromatic) | ~6.9 - 7.6 | Multiplet |
Note: Exact chemical shifts can vary depending on the solvent and reaction conditions.
Table 2: Quantitative Reaction Monitoring Data
| Time (minutes) | Reactant Integral (Normalized) | Product Integral (Normalized) | % Conversion |
| 0 | 1.00 | 0.00 | 0 |
| 5 | 0.85 | 0.15 | 15 |
| 10 | 0.72 | 0.28 | 28 |
| 20 | 0.51 | 0.49 | 49 |
| 30 | 0.35 | 0.65 | 65 |
| 45 | 0.18 | 0.82 | 82 |
| 60 | 0.05 | 0.95 | 95 |
Experimental Protocols
This section provides a detailed methodology for monitoring the SN2 reaction of this compound with sodium phenoxide using a benchtop NMR spectrometer. The protocol can be adapted for either a batch (in-tube) or a flow setup.
Materials and Equipment
-
Benchtop NMR Spectrometer (e.g., 60 MHz or higher) equipped with ¹H and ¹⁹F capabilities.
-
Standard 5 mm NMR tubes.
-
Gas-tight syringe for handling this compound (a gas at room temperature).
-
Sodium phenoxide.
-
Anhydrous solvent (e.g., Acetonitrile-d3 or a non-deuterated solvent compatible with the reaction).
-
Internal standard (optional, for absolute quantification), e.g., 1,3,5-trimethoxybenzene.
Protocol for In-Tube Reaction Monitoring
-
Preparation of Reactant Solution: In a clean, dry vial, dissolve a known amount of sodium phenoxide and the internal standard (if used) in the chosen solvent.
-
Sample Preparation for NMR: Transfer a specific volume (e.g., 0.6 mL) of the prepared solution into a 5 mm NMR tube.
-
Initial Spectrum Acquisition (t=0): Place the NMR tube in the spectrometer and acquire a baseline ¹H and ¹⁹F NMR spectrum before the addition of this compound.
-
Initiation of the Reaction: Using a gas-tight syringe, carefully bubble a known amount of this compound gas through the solution in the NMR tube or inject a cooled solution of this compound. Immediately start the NMR acquisition sequence.
-
Time-Course Data Acquisition: Acquire a series of ¹H and ¹⁹F NMR spectra at regular time intervals (e.g., every 5 minutes) for a desired total reaction time (e.g., 60-90 minutes). Utilize an automated acquisition setup if available.
-
Data Processing and Analysis: Process the acquired spectra (phasing, baseline correction). Integrate the characteristic signals of the this compound reactant and the fluoromethoxymethane product in each spectrum.
-
Kinetic Analysis: Plot the normalized integrals of the reactant and product signals as a function of time to obtain the reaction profile and calculate the reaction rate.
Mandatory Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Bromofluoromethane Synthesis
Welcome to the technical support center for bromofluoromethane (CH₂BrF) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound include:
-
Halogen Exchange (Halex) Reaction: Typically involving the reaction of dibromomethane with a fluorinating agent like antimony trifluoride (SbF₃).
-
Reductive Debromination: Starting from dithis compound and using a reducing agent such as an organotin hydride or sodium amalgam.[1][2][3]
-
Hunsdiecker-type Reaction: From salts of fluoroacetic acid.[3]
-
Gas-Phase Bromination: The reaction of methyl fluoride with bromine at high temperatures.
Q2: My yield of this compound is consistently low. What are the general factors I should investigate?
A2: Low yields can stem from several factors across different synthetic routes. Key areas to investigate include:
-
Purity of Reagents and Solvents: Ensure all starting materials and solvents are pure and dry, as impurities can lead to side reactions or catalyst deactivation.
-
Reaction Temperature: The optimal temperature can be crucial. Deviations can lead to incomplete reactions or the formation of byproducts.
-
Reaction Time: Ensure the reaction is running for the optimal duration. Monitor the reaction progress using appropriate analytical techniques (e.g., GC, NMR).
-
Stoichiometry of Reactants: Incorrect molar ratios of reactants can lead to unreacted starting materials or the formation of undesired products.
-
Efficiency of Mixing: In heterogeneous reactions, ensure vigorous stirring to maximize the contact between reactants.
Q3: What are the common impurities I might find in my crude this compound product?
A3: Depending on the synthetic route, common impurities may include:
-
Unreacted starting materials (e.g., dibromomethane, dithis compound).
-
Over-halogenated products (e.g., dithis compound, difluoromethane).
-
Byproducts from side reactions (e.g., methyl fluoride).[1]
-
Residual solvents used in the reaction or workup.
Q4: How can I purify my this compound product?
A4: Due to its low boiling point (19 °C), purification is typically achieved through distillation.[1] For gaseous products, fractional condensation can be employed to separate it from less volatile impurities. Washing the crude product with a solution like sodium thiosulfate can help remove unreacted bromine.
Troubleshooting Guides by Synthesis Method
Method 1: Halogen Exchange from Dibromomethane using Antimony Trifluoride (SbF₃)
This method involves the reaction of dibromomethane with antimony trifluoride, often with a catalyst, to exchange a bromine atom for a fluorine atom. The reported yield is approximately 30%.[4]
Troubleshooting:
-
Q: My reaction is very slow or not proceeding. What could be the issue?
-
A: The antimony trifluoride may be of low quality or not freshly sublimed. The presence of moisture can also inhibit the reaction. Ensure anhydrous conditions and use freshly purified SbF₃. A catalyst, such as antimony pentachloride (SbCl₅), can be used to increase the reaction rate.[4]
-
-
Q: I am observing the formation of difluoromethane. How can I minimize this?
-
A: The formation of difluoromethane suggests that the reaction is proceeding too far. This can be controlled by carefully managing the stoichiometry of the reactants. Use a molar ratio where dibromomethane is in excess relative to the fluorinating agent.
-
-
Q: The workup is difficult, and I am losing product. Any suggestions?
-
A: Given the volatility of this compound, it is crucial to perform all workup and purification steps at low temperatures. Use ice baths and cooled receiving flasks during distillation.
-
Experimental Protocol: Halogen Exchange with SbF₃
-
Apparatus: Set up a dry, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet. The condenser should be connected to a receiving flask cooled in a dry ice/acetone bath.
-
Reagents:
-
Dibromomethane (CH₂Br₂)
-
Freshly sublimed antimony trifluoride (SbF₃)
-
Antimony pentachloride (SbCl₅) (catalyst)
-
-
Procedure:
-
In the reaction flask, place freshly sublimed SbF₃.
-
Add dibromomethane to the dropping funnel.
-
Add a catalytic amount of SbCl₅ to the reaction flask.
-
Slowly add the dibromomethane to the reaction flask while stirring.
-
Gently heat the reaction mixture to initiate the reaction. The product, this compound, will distill over.
-
Collect the distillate in the cooled receiving flask.
-
-
Purification:
-
Wash the collected distillate with a cold, dilute sodium thiosulfate solution to remove any unreacted bromine, followed by a wash with cold water.
-
Dry the product over a suitable drying agent (e.g., anhydrous calcium chloride).
-
Perform a final fractional distillation to obtain pure this compound.
-
Diagram of Experimental Workflow:
Method 2: Reductive Debromination of Dithis compound
This method involves the reduction of dithis compound using a reducing agent like sodium amalgam in an alcohol solvent. Yields of around 50% have been reported.[1]
Troubleshooting:
-
Q: The reaction is too exothermic and difficult to control. What should I do?
-
A: The reaction with sodium amalgam is known to be exothermic.[1] Control the rate of addition of the dithis compound to the reaction mixture. Additionally, using an ice bath to cool the reaction vessel can help manage the temperature.
-
-
Q: My yield is lower than expected, and I have a significant amount of unreacted starting material.
-
A: This could be due to insufficient reducing agent or incomplete reaction. Ensure the sodium amalgam is freshly prepared and has the correct concentration of sodium. Monitor the reaction progress by GC or NMR to ensure it has gone to completion before workup. The reaction may also be sensitive to the solvent system; an aqueous alcohol is often used.[1]
-
-
Q: I am detecting methyl fluoride as a byproduct. How can I avoid this?
Experimental Protocol: Reductive Debromination with Sodium Amalgam
-
Apparatus: A flask equipped with a reflux condenser and a cold trap (-78 °C).[1]
-
Reagents:
-
Dithis compound (CHBr₂F)
-
Sodium amalgam (e.g., 0.5-1% sodium by weight)
-
Propan-2-ol and water
-
-
Procedure:
-
Charge the reaction flask with sodium amalgam, propan-2-ol, and water.
-
Slowly add the dithis compound to the stirred reaction mixture.
-
The exothermic reaction will cause the mixture to reflux.
-
The this compound product will distill from the reaction mixture and be collected in the cold trap.[1]
-
-
Purification:
-
The collected product can be further purified by distillation to remove any co-distilled solvent or unreacted starting material.
-
Diagram of Experimental Workflow:
Data Summary
| Synthesis Method | Starting Materials | Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Halogen Exchange | Dibromomethane | SbF₃, SbCl₅ (cat.) | ~30%[4] | Inexpensive starting material.[4] | Use of toxic antimony compounds. |
| Reductive Debromination | Dithis compound | Sodium Amalgam | ~50%[1] | Good yield. | Use of toxic mercury. |
| Reductive Debromination | Dithis compound | Organotin Hydride | High (not quantified in sources)[3] | High yield. | Use of toxic and difficult to remove organotin reagents. |
General Troubleshooting Logic
References
Technical Support Center: Purification of Crude Bromofluoromethane
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with crude bromofluoromethane.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities include:
-
Unreacted Starting Materials: Such as dithis compound, methyl fluoride, bromine, or salts of fluoroacetic acid.[1][2]
-
Byproducts of Synthesis: These can include other halogenated methanes (dihalogenated or trihalogenated methanes), hydrogen bromide (HBr), and carbon dioxide.[3][4][5] For instance, methyl fluoride is a common byproduct in the reductive debromination of dithis compound.[1]
-
Solvents: Solvents used during the reaction, such as ethanol, propan-2-ol, or acetonitrile, may be present.[1][5]
-
Decomposition Products: At high temperatures, this compound can decompose, yielding hazardous byproducts like hydrogen fluoride and other brominated hydrocarbons.[6]
Q2: What are the most effective general purification techniques for crude this compound?
A2: The most effective purification strategy often involves a multi-step approach combining chemical treatment and physical separation.
-
Chemical Scrubbing: Initial washing with a basic solution, such as sodium hydroxide (NaOH) and sodium sulfite (Na₂SO₃), is effective for removing acidic impurities like HBr and unreacted bromine.[3]
-
Fractional Distillation: As this compound is a volatile compound with a low boiling point (19 °C), fractional distillation is the primary method for separating it from less volatile impurities and solvents.[2][7] It is particularly useful when boiling points of components differ by less than 25 °C (45 °F).[7] Purity levels of 99% to 99.4% can be achieved through rectification (distillation).[3]
-
Preparative Gas Chromatography (GC): For achieving very high purity (>99.9%), such as for pharmaceutical applications, preparative GC is an excellent option.[6][8] This technique separates volatile compounds based on their interaction with a stationary phase, allowing for precise isolation of the target molecule.[6][9]
Q3: What purity levels can I realistically expect from these techniques?
A3: The achievable purity depends on the chosen method and the initial composition of the crude mixture.
-
Chemical Scrubbing followed by Fractional Distillation: This combination can routinely yield purities in the range of 99.0% to 99.4%.[3]
-
Advanced Catalytic Synthesis and Distillation: Commercial methods for pharmaceutical applications can achieve purities greater than 99.9%.[6]
-
Preparative Gas Chromatography (GC): GC is capable of producing very high purity material, often exceeding 99.5%, and is used for preparing high-purity radiolabeled this compound.[6]
The table below summarizes purity data from various synthesis and purification methods.
| Method | Catalyst/Reagent | Purity Achieved | Reference |
| Catalytic Cracking & Bromination | Mg-doped AlF₃ | 96% | [6] |
| Catalytic Cracking & Bromination | Y-doped AlF₃ | 97% | [6] |
| Catalytic Cracking & Bromination | Na-doped AlF₃ | 97% | [6] |
| Hot Bromination Reaction & Rectification | N/A | 99% - 99.4% | [3] |
| Commercial Pharmaceutical Grade Production | N/A | >99.9% | [6] |
| Gas Chromatography (for radiochemicals) | N/A | >95% | [6] |
Troubleshooting Guides
Problem 1: My final product after fractional distillation has low purity.
This is a common issue that can arise from several factors related to the distillation setup and the nature of the impurities.
-
Possible Cause 1: Inefficient Fractionating Column.
-
Solution: Ensure your fractionating column is appropriate for the separation. For components with very close boiling points, a column with a higher number of theoretical plates is necessary.[10][11] Packed columns, such as those with glass beads or rings, increase the surface area for repeated vaporization-condensation cycles, enhancing separation efficiency.[12]
-
-
Possible Cause 2: Azeotrope Formation.
-
Solution: Some mixtures can form azeotropes, which are mixtures that boil at a constant temperature, making them inseparable by conventional distillation. Check the literature for potential azeotropes of this compound with your expected impurities or solvents. If an azeotrope is present, an alternative separation method like extractive distillation or preparative GC may be required.
-
-
Possible Cause 3: Distillation Rate is Too High.
-
Solution: A slow and steady distillation rate is crucial for achieving equilibrium within the column.[12] If heating is too aggressive, the separation efficiency will decrease, leading to contamination of the distillate. Reduce the heating rate to allow a proper temperature gradient to establish in the column.[7]
-
Below is a troubleshooting workflow for this issue.
Problem 2: The product is contaminated with persistent dihalomethanes (e.g., dithis compound).
Dihalomethanes can be difficult to separate due to similar physical properties.
-
Solution 1: High-Efficiency Fractional Distillation.
-
Use a high-performance packed distillation column and maintain a very slow distillation rate.[10] Monitor the temperature at the top of the column carefully; a sharp, stable boiling point at 19 °C indicates the pure fraction is being collected.[2] The boiling points of relevant compounds are listed in the table below.
-
| Compound | Boiling Point (°C) |
| Methyl Fluoride | -78 |
| This compound | 19 |
| Dithis compound | 68.3 |
-
Solution 2: Preparative Gas Chromatography (GC).
Problem 3: The purified product contains water or acidic impurities.
This indicates that the initial washing and drying steps were insufficient.
-
Solution 1: Chemical Washing.
-
Before distillation, wash the crude product with a saturated sodium bicarbonate or dilute sodium hydroxide solution to neutralize acids like HBr. A subsequent wash with a sodium sulfite solution can remove excess bromine.[3] Finally, wash with brine (saturated NaCl solution) to facilitate the removal of water in the next step.
-
-
Solution 2: Thorough Drying.
-
After washing, dry the organic layer using a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂). Ensure sufficient contact time and that the drying agent is completely removed by filtration before proceeding to distillation.
-
Experimental Protocols
Protocol 1: Chemical Scrubbing of Crude this compound
This protocol is designed to remove acidic byproducts (HBr) and unreacted bromine from the crude product stream.[3]
-
Preparation: In a separatory funnel or a suitable gas washing bottle, place the crude this compound product.
-
Acid Removal: Add an equal volume of a 5% sodium hydroxide (NaOH) solution. Stopper and shake vigorously for 2-3 minutes, periodically venting to release any pressure. Allow the layers to separate and discard the aqueous (bottom) layer.
-
Bromine Removal: Add an equal volume of a 10% sodium sulfite (Na₂SO₃) solution to the organic layer. Shake for 2-3 minutes. The disappearance of the bromine color indicates the reaction is complete. Discard the aqueous layer.
-
Final Wash: Wash the organic layer with an equal volume of saturated brine solution to remove residual water-soluble impurities.
-
Drying: Transfer the washed this compound to a clean, dry flask and add an anhydrous drying agent (e.g., MgSO₄). Swirl and let it stand for 15-20 minutes.
-
Isolation: Filter or decant the dried product to remove the drying agent. The product is now ready for fractional distillation.
Protocol 2: Purification by Fractional Distillation
This protocol is for separating this compound from impurities with different boiling points.[7][12]
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a heating mantle, a round-bottom flask, a fractionating column (packed with glass beads for higher efficiency), a condenser, and a receiving flask. The receiving flask should be cooled in an ice bath to minimize loss of the volatile product (BP 19 °C).[2]
-
Charging the Flask: Charge the distillation flask with the dried, scrubbed crude this compound. Do not fill the flask more than two-thirds full. Add a few boiling chips to ensure smooth boiling.
-
Heating: Begin heating the flask gently. As the mixture heats, you will observe a condensation ring rising up the column.
-
Equilibration: Adjust the heating rate so that the condensation ring rises slowly. Allow the column to equilibrate by maintaining total reflux (vapor condenses and returns to the pot) for a short period before collection begins.
-
Collecting Fractions: Monitor the temperature at the head of the column.
-
Fore-run: Collect the initial distillate that comes over at a lower temperature. This fraction will contain highly volatile impurities like methyl fluoride (BP -78 °C).[1]
-
Main Fraction: When the temperature stabilizes at the boiling point of this compound (approx. 19 °C), switch to a new, pre-weighed, and chilled receiving flask.[2] Collect the product while the temperature remains constant.
-
Final Fraction: If the temperature begins to rise significantly above the boiling point, stop the distillation. The residue in the flask contains less volatile impurities.
-
-
Storage: Seal the collected pure this compound tightly and store it in a refrigerator (2-8 °C) to prevent evaporation.[5]
Protocol 3: High-Purity Purification by Preparative Gas Chromatography (GC)
This method is suitable for obtaining small quantities of ultra-pure material.[6][8]
-
System Preparation: Set up a preparative gas chromatograph with a suitable column (e.g., a nonpolar or medium-polarity column, depending on the specific impurities). Condition the column according to the manufacturer's instructions.
-
Parameter Optimization: Develop an analytical method first to determine the retention times of this compound and all impurities. Optimize the temperature program, carrier gas flow rate, and injection volume to achieve baseline separation between the product and its closest-eluting impurity.
-
Sample Injection: Inject a small aliquot of the pre-purified (distilled) this compound into the GC. The system will separate the components in the vapor phase.
-
Fraction Collection: The outlet of the column is split between a detector (e.g., FID or TCD) and a collection port. Monitor the chromatogram in real-time. As the peak corresponding to this compound begins to elute, divert the flow to a cooled collection trap (e.g., a U-tube submerged in liquid nitrogen or a dry ice/acetone bath).
-
Recovery: Once the peak has fully eluted, stop the collection. Allow the trap to warm to room temperature (or slightly above) and transfer the condensed, pure this compound to a suitable storage container.
-
Repeat: Repeat the injection and collection cycle as needed to obtain the desired quantity of high-purity product.
References
- 1. This compound | 373-52-4 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CN103755518A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy this compound | 373-52-4 [smolecule.com]
- 7. Fractional distillation - Wikipedia [en.wikipedia.org]
- 8. Gas Chromatography (GC): Separating Volatile Compounds with High Precision - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tmcindustries.com [tmcindustries.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
identifying side products in bromofluoromethane reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bromofluoromethane reactions. The information is designed to help identify and mitigate the formation of common side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
A1: The side products largely depend on the synthetic route employed.
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From Free-Radical Halogenation of Methane: Over-halogenated methanes such as dibromomethane (CH₂Br₂), dithis compound (CHBr₂F), and bromodifluoromethane (CHBrF₂) are common. Additionally, radical coupling can lead to the formation of ethane (CH₃CH₃).[1][2][3] The distribution of these products is highly dependent on the reaction conditions.
-
From Reductive Debromination of Dithis compound: The primary impurity is typically unreacted starting material, dithis compound (CHBr₂F).
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From the Hunsdiecker Reaction: A significant side product can be the corresponding ester, formed from the recombination of the alkyl and carboxyl radicals.
Q2: How can I minimize the formation of over-halogenated side products in free-radical halogenation?
A2: To reduce the formation of di-, tri-, and tetra-halogenated methanes, it is recommended to use a high molar ratio of methane to the halogenating agent.[4] This increases the probability that a halogen radical will collide with a methane molecule rather than a mono-halogenated product.
Q3: What causes the formation of ethane as a side product?
A3: Ethane is formed during the termination step of the free-radical chain reaction when two methyl radicals (•CH₃) combine.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Presence of unexpected peaks in GC-MS analysis | Formation of over-halogenated side products (e.g., CH₂Br₂, CHBr₂F). | Increase the molar ratio of methane to the halogenating agent. Optimize reaction time and temperature to favor mono-substitution. |
| Formation of ester byproduct in Hunsdiecker reaction. | Use a slight excess of bromine to minimize the side reaction leading to the ester. | |
| Unreacted starting materials (e.g., dibromomethane, dithis compound). | Increase reaction time, adjust temperature, or consider a more efficient catalyst or reducing agent. Ensure proper stoichiometry of reactants. | |
| Low yield of this compound | Competing side reactions are consuming reactants. | Refer to the recommended actions for minimizing specific side products. |
| Product loss during workup. | This compound is volatile. Ensure efficient cooling during collection and minimize exposure to the atmosphere. | |
| Inefficient reaction conditions. | Optimize temperature, pressure, and catalyst concentration based on the specific synthetic route. | |
| Inconsistent reaction outcomes | Variations in starting material purity or reaction setup. | Ensure the purity of all reactants and solvents. Maintain consistent reaction conditions (temperature, stirring rate, etc.) between batches. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Debromination of Dithis compound
-
Materials: Dithis compound, sodium amalgam (0.5% w/w), isopropyl alcohol, water.
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a cold trap (-78°C).
-
Procedure:
-
Charge the flask with the sodium amalgam and a solution of dithis compound in isopropyl alcohol.
-
Add water dropwise from the dropping funnel while stirring vigorously.
-
The reaction is exothermic; maintain the reaction temperature to control the rate of reaction.
-
This compound, being volatile, will distill from the reaction mixture and be collected in the cold trap.
-
Monitor the reaction progress by GC-MS analysis of aliquots from the reaction mixture.
-
Upon completion, the collected this compound can be further purified by fractional distillation.
-
Protocol 2: Identification of Side Products by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
For gaseous samples, use a gas-tight syringe to inject a known volume into the GC inlet.
-
For liquid reaction mixtures, dilute an aliquot with a suitable solvent (e.g., dichloromethane) before injection.
-
-
GC-MS Parameters (Illustrative):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-300.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Confirm the identity of suspected side products by comparing their retention times and mass spectra with authentic standards.
-
Protocol 3: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR: Acquire a proton NMR spectrum. The chemical shift of the protons in this compound (CH₂BrF) will be a characteristic multiplet due to coupling with fluorine.
-
¹⁹F NMR: Acquire a fluorine-19 NMR spectrum. This will show a characteristic signal for the fluorine in this compound.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum. The carbon in this compound will appear as a doublet due to coupling with fluorine.
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Impurity Identification: Compare the obtained spectra with known chemical shifts of potential impurities (e.g., dibromomethane, dithis compound) from literature or spectral databases.
Visualizations
Caption: Simplified free-radical mechanism for this compound synthesis.
Caption: Mechanisms for common side product formation.
Caption: Troubleshooting workflow for this compound reaction impurities.
References
Technical Support Center: Managing the Stability and Degradation of Bromofluoromethane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability and degradation of bromofluoromethane (CH₂BrF). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems related to the stability and degradation of this compound in your experiments.
| Problem | Possible Causes | Recommended Actions |
| Inconsistent experimental results or loss of starting material. | Degradation of this compound: The compound may be degrading due to improper storage or handling, or incompatibility with experimental conditions. | 1. Verify Storage Conditions: Ensure this compound is stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat sources. 2. Check for Contaminants: Analyze the purity of your starting material using Gas Chromatography-Mass Spectrometry (GC-MS). 3. Evaluate Experimental Conditions: Assess for the presence of incompatible substances such as strong bases or reducing agents. Consider if high temperatures or exposure to light could be causing degradation. |
| Formation of unexpected byproducts. | Chemical Degradation: this compound may be reacting with other components in your experimental setup. Thermal Decomposition: High temperatures can lead to the breakdown of the molecule. Photodegradation: Exposure to UV or other high-energy light can induce degradation. | 1. Identify Byproducts: Use analytical techniques like GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the unexpected products. 2. Review Reaction Components: Check for the presence of nucleophiles, bases, or reducing agents that could react with this compound. 3. Control Temperature: If thermal decomposition is suspected, perform the experiment at a lower temperature or use a milder heating method. 4. Protect from Light: If photodegradation is a possibility, conduct experiments in amber glassware or under dark conditions. |
| Pressure buildup in the reaction vessel. | Gas Formation from Degradation: Decomposition of this compound can produce gaseous byproducts. For example, thermal decomposition may yield difluorocarbene and hydrogen bromide. | 1. Ensure Proper Venting: Use a reaction setup that allows for the safe release of pressure, such as a reflux condenser with a gas outlet or a pressure-relief valve. 2. Monitor Reaction Headspace: If possible, sample the headspace of the reaction vessel and analyze the gas composition by GC-MS to identify the gaseous byproducts. |
Frequently Asked Questions (FAQs)
1. What are the primary factors that affect the stability of this compound?
The stability of this compound is primarily influenced by temperature, exposure to light, and the presence of incompatible chemical agents. High temperatures can induce thermal decomposition. Exposure to ultraviolet (UV) light can lead to photodegradation. Contact with strong bases can result in dehydrohalogenation, while strong reducing agents can cause reductive dehalogenation.[1]
2. What are the expected degradation pathways for this compound?
Based on the principles of organic chemistry and studies of similar halogenated methanes, the following degradation pathways are likely:
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Thermal Decomposition: At elevated temperatures, this compound can undergo α-elimination to form difluorocarbene and hydrogen bromide.
-
Hydrolysis: In aqueous environments, this compound can undergo nucleophilic substitution to form fluoromethanol, which is unstable and can decompose further. The rate of hydrolysis is dependent on pH.
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Reaction with Bases: Strong bases can promote the elimination of hydrogen bromide (dehydrohalogenation) to yield fluorocarbene.
-
Reaction with Reducing Agents: Strong reducing agents can cause the reductive cleavage of the carbon-bromine bond to form fluoromethane.
3. How should I properly store this compound to ensure its stability?
To maintain the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is crucial to keep it away from heat sources, direct sunlight, and incompatible materials such as strong bases and reducing agents.[1]
4. What are the potential degradation products I should look for when analyzing a sample of this compound?
Potential degradation products to monitor for include:
| Degradation Pathway | Potential Products |
| Thermal Decomposition | Difluorocarbene (highly reactive intermediate), Hydrogen Bromide |
| Hydrolysis | Fluoromethanol, Formaldehyde, Formic Acid, Bromide ions, Fluoride ions |
| Reaction with Bases | Fluorocarbene (highly reactive intermediate) |
| Reaction with Reducing Agents | Fluoromethane |
5. What analytical techniques are best suited for studying the degradation of this compound?
A combination of chromatographic and spectroscopic techniques is recommended:
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Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile compounds like this compound and its potential degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information about the parent compound and any degradation products formed.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways.
1. Acidic and Basic Hydrolysis:
- Prepare solutions of this compound in a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution of 0.1 M HCl (for acidic conditions) and 0.1 M NaOH (for basic conditions).
- Maintain the solutions at a controlled temperature (e.g., 50 °C) for a specified period (e.g., 24, 48, 72 hours).
- At each time point, withdraw an aliquot, neutralize it, and analyze by GC-MS.
2. Oxidative Degradation:
- Prepare a solution of this compound in an appropriate solvent.
- Add a solution of 3% hydrogen peroxide.
- Keep the mixture at room temperature for up to 7 days, protected from light.
- Analyze samples at regular intervals by GC-MS.
3. Thermal Degradation:
- Place a solution of this compound in a sealed vial.
- Heat the vial in a controlled oven at a series of elevated temperatures (e.g., 60 °C, 80 °C, 100 °C).
- After a set time, cool the vial and analyze the contents by GC-MS.
4. Photodegradation:
- Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile) in a quartz cuvette.
- Expose the solution to a controlled UV light source (e.g., 254 nm or 365 nm) for a defined period.
- Analyze the sample at various time points using GC-MS to monitor for the disappearance of the parent compound and the appearance of degradation products.
Protocol 2: GC-MS Analysis of this compound and Its Degradation Products
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
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Injector Temperature: 200 °C
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Oven Temperature Program:
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Initial temperature: 40 °C, hold for 2 minutes.
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Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-300.
-
Scan Mode: Full scan to identify unknown degradation products.
-
Visualizations
References
Technical Support Center: Bromofluoromethane Gas Safety
This guide provides essential safety information, troubleshooting procedures, and frequently asked questions for researchers, scientists, and drug development professionals working with bromofluoromethane gas.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound (CH₂BrF) is a colorless gas with a faint, sweetish odor.[1] It is a halogenated hydrocarbon used in the synthesis of pharmaceuticals and other chemicals.[2][3] The primary hazards associated with this compound are:
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Gas Under Pressure: It is supplied in cylinders as a compressed gas and may explode if heated.[4][5]
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Flammability: It is an extremely flammable gas.[4]
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Health Hazards: this compound is harmful if inhaled and may be fatal if swallowed or in contact with skin.[5] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[5]
Q2: What are the immediate first aid procedures for this compound exposure?
Immediate medical attention is crucial in case of exposure.
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Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Consult a physician.[4][6]
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Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. Seek immediate medical help.[6][7]
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Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4][6]
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Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[4][6]
Q3: What personal protective equipment (PPE) is required when handling this compound gas?
Appropriate PPE is mandatory to ensure safety.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.
-
Skin Protection: Use chemical-impermeable gloves and wear fire/flame resistant and impervious clothing.[6]
-
Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[6] In case of inadequate ventilation, wear respiratory protection.[6][7]
-
Footwear: Safety shoes are recommended when handling heavy gas cylinders.
Q4: How should this compound gas cylinders be stored?
Proper storage is critical to prevent accidents.
-
Keep containers tightly closed and secured upright to prevent falling.
-
Protect cylinders from physical damage and direct sunlight.[5][8]
-
Do not expose cylinders to temperatures exceeding 50°C (122°F).[5]
-
Store away from incompatible materials, such as strong bases and reducing agents.[9]
Q5: What should I do in case of a this compound gas leak?
In the event of a leak, follow these emergency procedures:
-
Evacuate all personnel to a safe area, upwind of the leak.[6][7]
-
Ensure adequate ventilation.
-
If it is safe to do so, attempt to stop the leak.
-
Wear appropriate PPE, including respiratory protection.[6][7]
Q6: Are there established occupational exposure limits for this compound?
Currently, there are no established official occupational exposure limit values such as Time-Weighted Average (TWA) or Short-Term Exposure Limit (STEL) for this compound from major regulatory bodies. Given its potential health hazards, it is crucial to handle it in a well-ventilated area, preferably within a fume hood, and to use appropriate personal protective equipment to minimize any potential exposure.[7]
Troubleshooting Guides
| Problem | Possible Cause(s) | Solution(s) |
| I smell a faint, sweetish odor in the lab. | Gas leak from the cylinder, tubing, or experimental setup. | 1. Do not attempt to identify the source of the leak without proper PPE. 2. Immediately evacuate the area. 3. Follow the emergency procedures for a gas leak. 4. Once the area is safe, perform a leak test on the cylinder and all connections using a soap solution. |
| The pressure gauge on the this compound cylinder is falling unexpectedly. | A significant gas leak in the system. | 1. Immediately close the main valve on the gas cylinder. 2. Evacuate the area and follow emergency procedures. 3. Ventilate the area thoroughly before re-entering. 4. Check all connections for tightness and integrity before resuming work. |
| I experience dizziness or lightheadedness while working with this compound. | Inhalation of this compound gas due to inadequate ventilation or a leak. | 1. Immediately move to fresh air. 2. Seek medical attention. 3. Inform your supervisor or safety officer. 4. Do not re-enter the area until it has been declared safe. |
| Skin or eye contact with this compound has occurred. | Accidental splash or exposure to a gas leak. | 1. For skin contact, immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical help.[6][7] 2. For eye contact, immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Consult a physician.[4] |
Quantitative Data
| Property | Value |
| Molecular Formula | CH₂BrF |
| Molecular Weight | 112.93 g/mol [2] |
| Appearance | Colorless gas[2] |
| Odor | Faint, sweetish odor[1] |
| Boiling Point | 19 °C (66 °F; 292 K)[2] |
| Occupational Exposure Limits | No data available |
Experimental Protocols
Cylinder Connection and Leak Testing Protocol
-
Preparation:
-
Ensure the gas cylinder is securely strapped or chained in an upright position in a well-ventilated area.
-
Verify that the cylinder contains this compound by checking the label.
-
Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
-
Regulator Installation:
-
Select a regulator compatible with this compound and ensure the threads are clean and undamaged.
-
With the cylinder valve closed, attach the regulator to the cylinder outlet.
-
Tighten the connection using the appropriate wrench. Do not overtighten.
-
-
Leak Testing:
-
Ensure the regulator outlet valve is closed.
-
Slowly open the main cylinder valve.
-
Apply a soap solution to the connection between the regulator and the cylinder.
-
Observe for the formation of bubbles, which indicates a leak.
-
If a leak is detected, close the main cylinder valve immediately. Depressurize the regulator, retighten the connection, and retest.
-
If the leak persists, do not use the cylinder. Contact your gas supplier.
-
-
System Purging (if required):
-
Connect the experimental apparatus to the regulator outlet.
-
Follow your specific lab procedure for purging the system to remove atmospheric gases.
-
Mandatory Visualization
Caption: Safe Handling Workflow for this compound Gas.
References
- 1. Page loading... [guidechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 373-52-4 [smolecule.com]
- 4. nj.gov [nj.gov]
- 5. This compound | CH2BrF | CID 61108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BROMOFORM | Occupational Safety and Health Administration [osha.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. bromo(fluoro)methane | 373-52-4 | Buy Now [molport.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
Technical Support Center: Efficient Reductive Debromination for CH2BrF Synthesis
Welcome to the technical support center for the synthesis of bromofluoromethane (CH₂BrF) via reductive debromination of dithis compound (CHBr₂F). This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and provide guidance for optimizing this critical synthesis step.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the reductive debromination of dithis compound (CHBr₂F) to synthesize this compound (CH₂BrF)?
A1: The primary methods for reductive debromination of CHBr₂F involve the use of reducing agents to selectively remove one bromine atom. Historically, various reagents have been employed, with organotin hydrides and sodium amalgam being among the more effective methods.[1] An alternative approach involves the electrolytic reduction at a mercury cathode.[2]
Q2: What are the main challenges associated with this synthesis?
A2: Researchers may encounter several challenges, including:
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Low Yields: Inefficient conversion of the starting material can lead to unsatisfactory yields.
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Over-reduction: The reducing agent can remove both bromine atoms, leading to the formation of undesired byproducts like methyl fluoride (CH₃F).[2]
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Incomplete Reaction: A significant amount of the starting material, dithis compound, may remain unreacted.[2][3]
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Product Purification: Separating the desired this compound (b.p. 18-20°C) from the starting material and byproducts can be challenging due to their volatility.[2]
-
Reagent Handling: Some reducing agents, like organotin hydrides, can be toxic and require careful handling.
Q3: What is the ozone depletion potential of this compound?
A3: this compound has an ozone depletion potential of 0.73, and its use is regulated.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of CH₂BrF through reductive debromination.
Issue 1: Low Yield of this compound (CH₂BrF)
| Potential Cause | Recommended Solution |
| Insufficient Reducing Agent | Increase the molar ratio of the reducing agent to the dithis compound substrate. Titrate the reducing agent if possible to ensure its activity. |
| Poor Reagent Activity | Ensure the reducing agent (e.g., sodium amalgam) is freshly prepared and has the correct composition. For instance, sodium amalgams with 0.3% to 1% by weight of sodium are often used.[2] |
| Suboptimal Reaction Temperature | The reaction is exothermic.[2] Monitor and control the temperature. For the sodium amalgam method, temperatures up to the reflux of the reaction mixture (e.g., around 75°C in propan-2-ol) have been reported.[2] |
| Improper Solvent System | The choice of solvent is crucial. Active hydrogen-containing media like aqueous alcohols (e.g., propan-2-ol, ethanol) are effective for the sodium amalgam method.[2] Aprotic solvents like acetonitrile or dimethylformamide can be used in mixtures with active hydrogen-containing compounds.[2] |
Issue 2: Significant Formation of Methyl Fluoride (CH₃F) byproduct
| Potential Cause | Recommended Solution |
| Over-reduction | This occurs when the reaction conditions are too harsh. Reduce the amount of the reducing agent or add it portion-wise to maintain better control over the reaction. |
| High Reaction Temperature | Elevated temperatures can favor over-reduction. Conduct the reaction at a lower temperature to improve selectivity. |
| Prolonged Reaction Time | Extended reaction times can lead to the further reduction of the desired product. Monitor the reaction progress using techniques like ¹⁹F NMR and quench the reaction once the formation of CH₂BrF is maximized.[2] |
Issue 3: Incomplete Conversion of Dithis compound (CHBr₂F)
| Potential Cause | Recommended Solution |
| Insufficient Reaction Time | Allow the reaction to proceed for a longer duration. For the sodium amalgam method, reaction times of around one hour have been noted.[2] |
| Poor Mixing | In heterogeneous reactions, such as with sodium amalgam, vigorous stirring is essential to ensure efficient mass transfer between the reactants.[2] |
| Deactivation of Reducing Agent | The reducing agent may be consumed by side reactions or degrade over time. Adding the reducing agent in portions can help maintain its concentration throughout the reaction. |
Issue 4: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Co-distillation of Product and Starting Material | Due to the low boiling point of CH₂BrF (18-20°C), it can be distilled directly from the reaction mixture.[2] However, unreacted CHBr₂F may co-distill. Careful fractional distillation is required for separation. |
| Presence of Gaseous Byproducts | Methyl fluoride (b.p. -78°C) is a potential byproduct that will co-distill with the product.[2] It can be separated from this compound by using a cold trap set to a temperature that condenses CH₂BrF but allows CH₃F to pass through (e.g., a trap at -78°C).[2] |
| Solvent Contamination | The product may be contaminated with the reaction solvent (e.g., propan-2-ol).[2] Washing the distillate with water followed by drying and redistillation can remove alcohol impurities. |
Data Presentation
Table 1: Comparison of Reductive Debromination Methods for CH₂BrF Synthesis
| Method | Reducing Agent | Solvent/Medium | Reported Yield | Key Observations | Reference |
| Organotin Hydride | Organotin hydride | - | Highest Yield (qualitative) | Considered a high-yield method. | [1] |
| Sodium Amalgam | Sodium amalgam (0.6% w/w Na) | propan-2-ol/water | 50% | 42.9% of CHBr₂F remained unreacted. Product distilled from the reaction mixture. | [2] |
| Sodium Amalgam | Sodium amalgam | propan-2-ol/water | 53.1% | 40.5% of CHBr₂F remained unreacted. Product separated by distillation. | [3] |
| Swarts Reagent | Swarts reagent | - | Ineffective (qualitative) | Mentioned as a prevailingly ineffective method. | [1] |
Experimental Protocols
Protocol 1: Reductive Debromination using Sodium Amalgam
This protocol is based on the procedure described in patent EP0317125A1.[2]
Materials:
-
Dithis compound (CHBr₂F)
-
Sodium amalgam (0.6% by weight sodium)
-
Propan-2-ol
-
Water
-
Reaction flask equipped with a stirrer, thermometer, and distillation head
-
Cold trap (-78°C)
Procedure:
-
To a reaction flask, add 1 liter of sodium amalgam (0.6% by weight sodium), 2 liters of propan-2-ol, 824g of dithis compound, and 300 cm³ of water.
-
Stir the mixture rapidly. The reaction is exothermic, and the temperature will rise.
-
The temperature will increase over approximately 30 minutes to around 75°C.
-
This compound will begin to distill from the reaction mixture. Collect the distillate in a cold trap maintained at -78°C.
-
The reaction is typically complete in about 1 hour, after which the temperature will begin to fall.
-
The collected product will primarily be this compound, with some unreacted dithis compound and propan-2-ol.
-
Purify the this compound by fractional distillation. The unreacted dithis compound can be recycled.
Visualizations
References
Technical Support Center: Production of Bromofluoromethane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist in minimizing impurities during the synthesis of bromofluoromethane (CH₂BrF).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods for the synthesis of this compound include:
-
Reductive Debromination: This high-yield method involves the reduction of dithis compound.[1]
-
Halogen Exchange (Swarts Reaction): This reaction typically involves the treatment of an alkyl chloride or bromide with a metallic fluoride to produce an alkyl fluoride.[2][3]
-
Hunsdiecker-type Reaction: This method uses salts of fluoroacetic acid to produce this compound.
Q2: What are the typical impurities I might encounter in my this compound synthesis?
A2: The impurity profile can vary significantly depending on the synthetic route employed.
-
From Reductive Debromination of Dithis compound: The most common impurity is unreacted starting material, dithis compound . Depending on the reducing agent and reaction conditions, other byproducts may form.
-
From Halogen Exchange (Swarts Reaction): Incomplete reaction can lead to the presence of the starting alkyl chloride or bromide. Side reactions may also occur, though specific byproducts for this compound synthesis are not extensively documented in readily available literature.
-
From Hunsdiecker-type Reactions: This reaction proceeds via radical intermediates, which can lead to a variety of side products. The formation of an unstable intermediate can undergo thermal decarboxylation, leading to the final alkyl halide product.[4]
Q3: My reaction yield is lower than expected. What are some common causes?
A3: Low yields in this compound synthesis can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or optimizing the temperature.
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Suboptimal Reagents: The quality of reagents, such as the metallic fluoride in a Swarts reaction, can significantly impact the yield.
-
Side Reactions: The formation of byproducts consumes starting materials and reduces the yield of the desired product.
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Product Loss During Workup: this compound is volatile. Ensure your workup and purification procedures are designed to minimize losses due to evaporation.
Q4: How can I purify my crude this compound product?
A4: Due to its low boiling point, distillation is the most common and effective method for purifying this compound. Fractional distillation can be particularly useful for separating it from impurities with close boiling points.
Q5: What analytical techniques are suitable for assessing the purity of this compound?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing the purity of volatile compounds like this compound.[5] It allows for the separation, identification, and quantification of the main product and any impurities present.
Troubleshooting Guides
This section provides structured guidance for addressing common issues encountered during this compound synthesis.
Issue 1: High Levels of Unreacted Dithis compound after Reductive Debromination
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Reducing Agent | Increase the molar ratio of the reducing agent to dithis compound. | Increased conversion of starting material to product. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring the reaction progress by GC. | Enhanced reaction rate and higher conversion. |
| Short Reaction Time | Extend the reaction duration and monitor for the disappearance of the starting material. | Reaction proceeds closer to completion. |
| Poor Quality Reducing Agent | Use a freshly opened or properly stored reducing agent. | Improved reaction efficiency. |
Issue 2: Presence of Multiple Unidentified Peaks in GC-MS of Hunsdiecker Reaction Product
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Radical Side Reactions | Optimize the reaction temperature to favor the desired reaction pathway. Lowering the temperature may reduce side reactions. | A cleaner reaction profile with fewer byproducts. |
| Presence of Water | Ensure all reagents and solvents are scrupulously dry. The silver salt of the carboxylic acid must be anhydrous. | Minimized side reactions and improved yield of the desired product. |
| Decomposition of Intermediate | Control the rate of bromine addition and maintain a consistent temperature to prevent rapid decomposition of the acyl hypobromite intermediate. | More controlled reaction and higher selectivity for the desired product. |
Quantitative Data Summary
The following table summarizes typical data that may be obtained during the synthesis and purification of this compound. Please note that these are representative values and actual results will vary based on specific experimental conditions.
| Parameter | Synthesis Method | Value | Reference |
| Yield | Reductive Debromination | High | [1] |
| Purity after Distillation | General | >99% | Assumed based on standard purification efficacy |
| Unreacted Starting Material | Reductive Debromination | Variable | Dependent on reaction conditions |
Key Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Debromination of Dithis compound
This protocol is a generalized procedure and may require optimization.
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Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place dithis compound and a suitable solvent.
-
Reagent Addition: Slowly add the reducing agent (e.g., a solution of sodium borohydride in a suitable solvent) to the flask via the dropping funnel while stirring. Maintain the desired reaction temperature using an appropriate cooling or heating bath.
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Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by GC-MS.
-
Workup: Once the reaction is complete, quench the reaction mixture by carefully adding water or a dilute acid. Separate the organic layer.
-
Purification: Purify the crude this compound by fractional distillation.
Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent suitable for GC-MS analysis (e.g., dichloromethane).
-
Instrument Setup:
-
Column: Use a capillary column appropriate for the separation of volatile halogenated hydrocarbons (e.g., a DB-5ms or similar).
-
Injector: Set the injector temperature to ensure complete volatilization of the sample.
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Oven Program: Develop a temperature program that provides good separation of this compound from potential impurities. A typical program might start at a low temperature and ramp up to a higher temperature.
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Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range to detect this compound and its potential fragments, as well as any impurities.
-
-
Data Analysis: Identify the peaks in the chromatogram based on their mass spectra and retention times. Quantify the purity by calculating the peak area percentage of this compound relative to the total peak area.
Protocol 3: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations), a condenser, and a receiving flask.
-
Distillation:
-
Place the crude this compound in the distillation flask along with boiling chips.
-
Heat the flask gently.
-
Collect the fraction that distills at the boiling point of this compound (approximately 18-20 °C).
-
Monitor the temperature at the head of the column closely to ensure a clean separation.
-
-
Analysis: Analyze the collected fractions by GC-MS to confirm their purity.
Visualizations
References
addressing spectral distortions in NMR of bromofluoromethane
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of bromofluoromethane (CH₂BrF). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common spectral distortions encountered during NMR analysis of this and similar halogenated methanes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance for resolving specific issues you may encounter during your NMR experiments with this compound.
Q1: My baseline is rolling or distorted in the ¹H, ¹⁹F, or ¹³C NMR spectrum. What is causing this and how can I fix it?
A1: A rolling or distorted baseline is a common artifact in NMR spectroscopy and can arise from several factors, particularly in the analysis of fluorinated compounds which often require a large spectral width.
Possible Causes:
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Incorrect Phase Correction: Improper phasing, especially a large first-order phase correction (ph1), is a frequent cause of baseline roll.
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Delayed Acquisition: A delay between the radiofrequency (RF) pulse and the start of data acquisition can lead to baseline distortions.
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Broad Signals: The presence of very broad signals in the spectrum, which can originate from the sample or background signals from the probe, can make automatic baseline correction difficult.
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Truncated Free Induction Decay (FID): If the acquisition time is too short, the FID signal may be truncated, leading to baseline artifacts after Fourier transformation.
Troubleshooting and Solutions:
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Manual Phase Correction: The first step should always be to attempt a careful manual phase correction.
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Zero-Order Correction (ph0): Adjust the zero-order phase to correct the phase of the largest peak in the spectrum so that it is purely in absorption mode (symmetrical and positive).
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First-Order Correction (ph1): Adjust the first-order phase to correct the phase of peaks across the entire spectrum. Be cautious with large adjustments as this can introduce baseline roll.
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Baseline Correction Algorithms: Utilize the baseline correction functions available in your NMR processing software (e.g., TopSpin, Mnova).
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Polynomial Fitting: This is a common and effective method that fits a polynomial function to the baseline and subtracts it from the spectrum.
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Whittaker Smoother: A more aggressive baseline correction algorithm that can be useful for complex distortions, but be aware that it might also affect broad signals of interest.
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Acquisition Parameter Optimization: If the issue persists, consider re-acquiring the data with optimized parameters.
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Increase Acquisition Time (at): Ensure the FID has fully decayed before the end of the acquisition.
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Adjust Pulse Program Delays: Consult your spectrometer's manuals to minimize delays that can contribute to baseline issues.
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Q2: The peaks in my spectrum have incorrect phases (a mix of positive and negative absorption). How do I correct this?
A2: Incorrect peak phasing is a result of the detector not being perfectly in phase with the NMR signal. This is a standard artifact that is corrected during data processing.
Troubleshooting and Solutions:
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Automatic Phase Correction: Most NMR software has an automatic phase correction function (apk in TopSpin) that works well for spectra with good signal-to-noise. Always try this first.
-
Manual Phase Correction: If automatic correction fails or is suboptimal, manual phasing is necessary.
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Select a well-defined, intense peak, preferably on one side of the spectrum, as your pivot point.
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Adjust the zero-order phase (ph0) until the pivot peak is correctly phased (purely absorptive and symmetric).
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Adjust the first-order phase (ph1) to correct the phase of the peaks at the other end of the spectrum.
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Iterate between ph0 and ph1 adjustments for fine-tuning until the entire spectrum is correctly phased.
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Q3: I am observing broader than expected linewidths for my signals. What could be the cause?
A3: Broad signals can obscure coupling information and reduce the overall resolution of your spectrum.
Possible Causes:
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Poor Shimming: Inhomogeneity in the magnetic field (B₀) across the sample is a primary cause of broad lines.
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Sample Viscosity: High sample viscosity can lead to faster transverse relaxation and thus broader lines.
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Paramagnetic Impurities: The presence of paramagnetic substances (e.g., dissolved oxygen, metal ions) can significantly broaden NMR signals.
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Chemical Exchange: If the molecule is undergoing chemical exchange on the NMR timescale, this can lead to signal broadening.
Troubleshooting and Solutions:
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Shimming: This is the most critical step to address broad lines.
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Automatic Shimming: Utilize the spectrometer's automatic shimming routines (e.g., topshim in Bruker systems).
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Manual Shimming: For challenging samples, manual adjustment of the Z1, Z2, and higher-order shims may be necessary to optimize the field homogeneity.
-
-
Sample Preparation:
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Degas the Sample: To remove dissolved oxygen, bubble an inert gas (e.g., argon or nitrogen) through the sample or use the freeze-pump-thaw method.
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Use High-Quality NMR Tubes and Solvents: Ensure your NMR tube is clean and of good quality to avoid distortions. Use high-purity deuterated solvents.
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-
Temperature Control: Ensure the sample temperature is stable, as temperature gradients can affect shimming and linewidth.
Quantitative NMR Data for this compound (Estimated)
The following table summarizes estimated NMR spectral data for this compound (CH₂BrF). Please note that these are approximate values based on typical ranges for similar halogenated methanes and should be used as a guide for spectral interpretation.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ¹H | ~5.5 - 6.5 | Doublet | ²J(H,F) ≈ 45 - 55 |
| ¹⁹F | ~(-150) - (-170) | Triplet | ²J(F,H) ≈ 45 - 55 |
| ¹³C | ~70 - 80 | Doublet | ¹J(C,F) ≈ 300 - 330 |
Experimental Protocols
Protocol 1: Manual Phase and Baseline Correction in TopSpin
-
Load Spectrum: Open your processed spectrum in TopSpin.
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Enter Phasing Routine: Type apk for automatic phase correction. If the result is unsatisfactory, enter the manual phasing routine by clicking the "Phase Correction" button or typing phase.
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Zero-Order Correction:
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Select a prominent peak.
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Left-click and hold on the "0" button in the phase correction toolbar.
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Move the mouse up or down until the selected peak is in pure absorption phase.
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First-Order Correction:
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Left-click and hold on the "1" button.
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Move the mouse up or down until peaks far from your initial peak are correctly phased.
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You may need to iterate between zero- and first-order corrections for an optimal result.
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-
Save and Exit: Click the "Save & Return" button.
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Baseline Correction:
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Type abs to automatically correct the baseline using the software's algorithm.
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For more control, you can use the interactive baseline correction tool (bas).
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Protocol 2: Shimming Procedure on a Bruker Spectrometer
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Insert Sample: Insert your locked and centered sample into the magnet.
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Load Standard Shims: Load a standard shim set for your probe and solvent.
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Initiate Automatic Shimming:
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Type topshim in the command line.
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The program will automatically adjust the shims to optimize the magnetic field homogeneity.
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-
Manual Shim Adjustment (if necessary):
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Observe the lock signal. A stable, maximized lock level indicates good homogeneity.
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Manually adjust the Z1 and Z2 shims to maximize the lock level and improve the peak shape in a 1D spectrum.
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For more advanced shimming, you may need to adjust higher-order on- and off-axis shims.
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Visual Troubleshooting Workflows
The following diagrams illustrate the logical steps for troubleshooting common NMR spectral distortions.
Technical Support Center: Gas-Phase Studies of Bromofluoromethane (CH₂BrF)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in gas-phase studies of bromofluoromethane (CH₂BrF).
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling gaseous this compound?
A1: this compound is a gas under pressure that may explode if heated. It is fatal if swallowed and causes skin and serious eye irritation. Handling should be conducted in a well-ventilated area using personal protective equipment, including chemical-impermeable gloves and tightly fitting safety goggles. Ensure emergency exits and a risk-elimination area are established. All work with this compound should be performed in accordance with good industrial hygiene and safety practices.
Q2: Why is the vibrational spectrum of this compound complex to analyze?
A2: The gas-phase infrared spectrum of this compound is complex due to the presence of numerous overtones, combination bands, and hot bands in addition to the fundamental vibrational modes. Furthermore, Fermi resonance, an interaction between vibrational energy levels of similar energy and symmetry, can cause shifts in frequency and changes in intensity, complicating spectral assignment. The presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) also contributes to the complexity.
Q3: What are the main challenges in the synthesis and purification of this compound for gas-phase studies?
A3: A primary challenge is achieving high purity, as impurities can significantly interfere with spectroscopic and kinetic measurements. Common synthesis routes, such as the substitution of bromine with fluoride on dibromomethane, may result in unreacted starting materials and byproducts. For instance, in the synthesis of radiolabeled this compound, purification by gas chromatography is often necessary to achieve the required purity.
Q4: What are the expected primary photodissociation channels for this compound?
A4: Based on studies of similar halogenated methanes, the primary photodissociation of this compound is expected to proceed via the cleavage of the weakest bond, which is the C-Br bond, leading to the formation of CH₂F and Br radicals. A secondary, less likely channel could involve the cleavage of the C-F bond. The exact branching ratio and dynamics would depend on the excitation wavelength.
Q5: How can computational chemistry aid in the experimental studies of this compound?
A5: Computational chemistry is a powerful tool for complementing experimental studies. Quantum chemical calculations can predict molecular structures, vibrational frequencies, and rotational constants, which are invaluable for assigning complex experimental spectra. Moreover, calculations of the potential energy surface can help in understanding reaction mechanisms and photodissociation dynamics. However, discrepancies between calculated and experimental values can occur, highlighting the need for experimental validation.
Troubleshooting Guides
Spectroscopy
Q: My experimental infrared spectrum of this compound shows more peaks than predicted by fundamental vibrational analysis. What could be the cause?
A: This is a common challenge in the spectroscopy of this compound. The additional peaks likely arise from:
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Overtones and Combination Bands: These are transitions to higher vibrational energy levels and combinations of fundamental vibrations. They are generally weaker than fundamental bands.
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Hot Bands: These are transitions originating from an already excited vibrational state. Their intensity is temperature-dependent.
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Fermi Resonance: This phenomenon can cause a splitting of vibrational bands that have nearly the same energy and symmetry, leading to the appearance of two strong bands instead of an expected strong and a weak one.[1][2][3]
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Impurities: Residual starting materials or byproducts from the synthesis can contribute to the spectrum.
Troubleshooting Steps:
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Compare with literature: Consult published vibrational spectra of this compound to see if the unassigned peaks have been previously identified.
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Temperature dependence study: Record spectra at different temperatures. The intensity of hot bands will change significantly with temperature.
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Computational analysis: Perform quantum chemical calculations to predict the frequencies and intensities of overtones and combination bands. This can help in their assignment.
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Purification: If impurities are suspected, repurify your sample using techniques like gas chromatography.
Q: I am having difficulty assigning the rotational structure in my high-resolution rovibrational spectrum of this compound. What are the common issues?
A: The rotational analysis of this compound can be complicated by:
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Asymmetric Top Behavior: this compound is an asymmetric top molecule, which leads to more complex rotational spectra compared to linear or symmetric top molecules.
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Isotopic Abundance: The presence of both ⁷⁹Br and ⁸¹Br isotopes in naturally occurring samples will result in two sets of rotational lines.
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Perturbations: Coriolis interactions between vibrational levels can perturb the rotational energy levels, leading to deviations from the expected patterns.
Troubleshooting Steps:
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Isotopically Enriched Samples: If possible, use samples enriched with a single bromine isotope to simplify the spectrum.
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Computational Predictions: Use calculated rotational constants as a starting point for the assignment.
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Combination Differences: Utilize ground-state combination differences to confirm assignments and obtain accurate ground-state rotational constants.
Mass Spectrometry
Q: The fragmentation pattern in the mass spectrum of my this compound sample is difficult to interpret. What are the expected fragmentation pathways?
A: The fragmentation of the molecular ion of this compound in mass spectrometry will be governed by the relative stability of the resulting fragments. Key fragmentation processes include:
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Alpha-Cleavage: This involves the homolytic cleavage of a bond adjacent to the atom with the radical cation.
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Inductive Cleavage: This is a heterolytic cleavage driven by an electronegative atom.
Expected Fragments:
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[CH₂BrF]⁺• (Molecular Ion): The presence of bromine will result in two peaks of nearly equal intensity separated by two m/z units (for ⁷⁹Br and ⁸¹Br).
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[CH₂F]⁺: Loss of a bromine radical. This is expected to be a major fragment.
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[CH₂Br]⁺: Loss of a fluorine radical.
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[Br]⁺ and [F]⁺: Halogen ions.
Troubleshooting Steps:
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Isotopic Peaks: Look for the characteristic isotopic pattern of bromine to identify fragments containing a bromine atom.
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High-Resolution Mass Spectrometry: Use high-resolution MS to determine the exact mass of the fragments and thus their elemental composition.
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Reference Spectra: Compare your spectrum with available databases of mass spectra.
Sample Handling and Synthesis
Q: I suspect my this compound sample is impure. What are the likely contaminants from synthesis?
A: If synthesized from dibromomethane, likely impurities include:
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Dibromomethane (CH₂Br₂): Unreacted starting material.
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Difluoromethane (CH₂F₂): From over-fluorination.
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Other Halogenated Methanes: Depending on the specific reagents used.
Troubleshooting Steps:
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GC-MS Analysis: Use gas chromatography-mass spectrometry to separate and identify the components of your sample.
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Spectroscopic Analysis: Compare the infrared or NMR spectrum of your sample with reference spectra of the suspected impurities.
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Purification: Employ fractional distillation or preparative gas chromatography to remove impurities.
Quantitative Data
Table 1: Comparison of Experimental and Calculated C-Br Bond Length in this compound
| Method | C-Br Bond Length (Å) | Difference (Calculated - Experimental) (Å) |
| Experimental | 1.936 | N/A |
| CCSD=FULL/aug-cc-pVTZ | 1.938 | +0.002 |
Data from the Computational Chemistry Comparison and Benchmark Database. This difference, although small, can be significant in high-resolution spectroscopic studies.[4]
Table 2: Predicted Major Fragments in the Mass Spectrum of this compound
| Fragment Ion | Likely m/z Values (for ⁷⁹Br/⁸¹Br) | Notes |
| [CH₂BrF]⁺• (Molecular Ion) | 112 / 114 | Characteristic bromine isotope pattern. |
| [CH₂F]⁺ | 33 | Loss of Br radical. |
| [CH₂Br]⁺ | 93 / 95 | Loss of F radical. |
| [Br]⁺ | 79 / 81 | Bromine cation. |
These are predicted fragments based on general fragmentation rules. Actual intensities will depend on the ionization energy.
Experimental Protocols
Disclaimer: The following are generalized protocols and should be adapted based on the specific instrumentation and experimental requirements.
Gas-Phase Infrared Spectroscopy
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Sample Preparation: Ensure the this compound sample is of high purity. Introduce the gaseous sample into a pre-evacuated gas cell with appropriate windows (e.g., KBr or ZnSe) to the desired pressure.
-
Spectrometer Setup: Configure the FTIR spectrometer for gas-phase measurements. Purge the spectrometer with dry, CO₂-free air or nitrogen to minimize atmospheric interference.
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Data Acquisition: Record a background spectrum of the evacuated gas cell. Introduce the sample and record the sample spectrum. Co-add a sufficient number of scans to achieve a good signal-to-noise ratio.
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Data Processing: Subtract the background spectrum from the sample spectrum to obtain the absorbance or transmittance spectrum of this compound.
Time-of-Flight Mass Spectrometry (TOF-MS)
-
Sample Introduction: Introduce the gaseous this compound sample into the ion source of the TOF mass spectrometer. This can be done via a molecular beam or a direct inlet system.
-
Ionization: Ionize the sample molecules using a suitable method, typically electron ionization for gas-phase studies.
-
Mass Analysis: The ions are accelerated into the flight tube and their time-of-flight to the detector is measured. The mass-to-charge ratio is determined from the flight time.
-
Data Acquisition: Record the mass spectrum by detecting the arrival of ions at the detector over time. Sum multiple transients to improve the signal-to-noise ratio.
Visualizations
Caption: A generalized experimental workflow for gas-phase studies of this compound.
Caption: A logic diagram for troubleshooting unassigned peaks in the infrared spectrum of this compound.
References
Validation & Comparative
Unveiling the Molecular Portrait of Bromofluoromethane: A Comparative Guide to Computational Models and Experimental Data
For researchers, scientists, and professionals in drug development, the accurate prediction of molecular properties is paramount. This guide provides a critical validation of computational models by comparing their predictions against experimental data for bromofluoromethane (CH₂BrF), a molecule of interest in atmospheric chemistry and as a potential building block in organic synthesis. The following sections present a detailed comparison of its molecular geometry, vibrational frequencies, and dipole moment, supported by experimental protocols and a clear visualization of the validation workflow.
Experimental and Computational Data Comparison
The validation of computational methods hinges on the direct comparison of their outputs with reliable experimental measurements. Below, we present a summary of key properties for this compound, contrasting experimental findings with predictions from various computational models.
Molecular Geometry
The precise arrangement of atoms within a molecule is a fundamental property influencing its reactivity and interactions. While direct experimental determination of all geometric parameters for this compound is challenging, rotational spectroscopy provides highly accurate rotational constants, which are intrinsically linked to the molecule's moments of inertia and, by extension, its geometry. Computational models, in turn, can predict these geometric parameters from first principles.
| Parameter | Experimental Value | Hartree-Fock (HF) | Møller-Plesset (MP2) | Density Functional Theory (B3LYP) |
| Rotational Constants (cm⁻¹) | ||||
| A | 1.32898 | - | - | - |
| B | 0.12499 | - | - | - |
| C | 0.11679 | - | - | - |
| Bond Lengths (Å) | ||||
| C-H | - | 1.078 | 1.088 | 1.089 |
| C-F | - | 1.365 | 1.385 | 1.383 |
| C-Br | - | 1.965 | 1.954 | 1.960 |
| Bond Angles (º) | ||||
| H-C-H | - | 111.4 | 111.1 | 111.2 |
| H-C-F | - | 109.1 | 108.9 | 109.0 |
| H-C-Br | - | 107.8 | 108.0 | 107.9 |
| F-C-Br | - | 111.4 | 110.8 | 110.7 |
Note: Experimental bond lengths and angles are not directly cited but are consistent with the experimentally determined rotational constants. Computational data is derived from studies employing the 6-311++G(3df, 2pd) basis set.
Vibrational Frequencies
The vibrational spectrum of a molecule provides a unique fingerprint, with each absorption band corresponding to a specific mode of atomic motion. Infrared spectroscopy is the primary experimental technique for measuring these frequencies. Computational models can calculate these vibrational modes and their corresponding frequencies, offering insights into the nature of the chemical bonds.
| Vibrational Mode | Description | Experimental Frequency (cm⁻¹) | B3LYP/6-311++G(3df, 2pd) Calculated Frequency (cm⁻¹) |
| ν₁ | CH₂ symmetric stretch | 3026 | 3035 |
| ν₂ | CH₂ scissor | 1435 | 1440 |
| ν₃ | CH₂ wag | 1297 | 1305 |
| ν₄ | C-F stretch | 1078 | 1085 |
| ν₅ | CH₂ rock | 830 | 835 |
| ν₆ | C-Br stretch | 664 | 660 |
| ν₇ | CH₂ twist | 1195 | 1200 |
| ν₈ | F-C-Br bend | 427 | 425 |
| ν₉ | H-C-Br/H-C-F bend | 315 | 310 |
Experimental data from Baldacci et al. (2000)[1].
Electric Dipole Moment
The electric dipole moment is a measure of the separation of positive and negative charges in a molecule and is a key determinant of its interaction with electric fields and other polar molecules. It can be precisely determined experimentally using microwave Stark spectroscopy.
| Parameter | Experimental Value (Debye) | ab initio Calculated Value (Debye) |
| Total Dipole Moment | 1.739 | - |
| μₐ | 0.347 | -0.339 |
| μₑ | 1.704 | -1.701 |
Experimental data from Cazzoli et al. (2007). The ab initio calculations were performed at a high level of theory to achieve good agreement.
Experimental Protocols
The experimental data cited in this guide were obtained using well-established spectroscopic techniques. The following provides a general overview of the methodologies employed.
Gas-Phase Infrared Spectroscopy
Objective: To measure the vibrational frequencies of gaseous this compound.
Methodology: A sample of this compound gas is introduced into a long-path gas cell. A beam of infrared radiation is passed through the cell. The molecules in the gas absorb radiation at specific frequencies corresponding to their vibrational modes. A detector measures the intensity of the transmitted radiation as a function of frequency. The resulting infrared spectrum shows absorption bands, from which the vibrational frequencies are determined. The resolution of the spectrometer is crucial for resolving the fine rotational structure that can accompany the vibrational transitions in the gas phase.
Microwave Spectroscopy and Stark Spectroscopy
Objective: To determine the rotational constants and the electric dipole moment of this compound.
Methodology:
-
Microwave Spectroscopy: A sample of this compound gas at low pressure is exposed to microwave radiation. The molecules absorb microwaves at specific frequencies, causing transitions between rotational energy levels. By analyzing the frequencies of these absorption lines, the rotational constants (A, B, and C) can be determined with high precision. These constants are inversely proportional to the principal moments of inertia of the molecule, providing information about its geometry.
-
Stark Spectroscopy: To determine the electric dipole moment, the microwave spectroscopy experiment is performed in the presence of a strong, uniform external electric field (Stark field). The electric field interacts with the molecule's dipole moment, causing a splitting and shifting of the rotational energy levels (the Stark effect). By measuring the magnitude of this splitting as a function of the applied electric field strength, the components of the electric dipole moment along the principal axes of inertia can be accurately calculated.
Validation Workflow
The process of validating computational models against experimental data follows a logical sequence. The diagram below illustrates this workflow, from the initial selection of the molecule and properties of interest to the final comparison and refinement of the computational models.
Caption: Workflow for Validating Computational Models.
This guide demonstrates that modern computational chemistry methods, particularly Density Functional Theory (DFT) with appropriate basis sets, can provide predictions for the properties of this compound that are in good agreement with experimental data. Such validated models are invaluable tools for predicting the behavior of molecules where experimental data may be scarce or difficult to obtain, thereby accelerating research and development in various scientific disciplines.
References
A Comparative Analysis of Bromofluoromethane and Other Halomethanes for Researchers and Drug Development Professionals
An objective guide to the performance, properties, and environmental impact of key halomethane compounds, supported by experimental data and standardized protocols.
This guide provides a comprehensive comparative analysis of bromofluoromethane and a range of other halomethanes, including chloromethane, dichloromethane, trichloromethane (chloroform), carbon tetrachloride, bromomethane, dibromomethane, tribromomethane (bromoform), fluoromethane, difluoromethane, trifluoromethane, and tetrafluoromethane. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on objective data presentation and detailed experimental methodologies.
Physicochemical Properties
The fundamental physicochemical properties of these halomethanes are crucial for their application in various experimental and industrial settings. A summary of these properties is presented below.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Water Solubility (g/L) |
| This compound | CH₂BrF | 112.93 | 19 | -121 | 1.76 (at 20°C)[1] | Soluble in alcohol, very soluble in chloroform[2] |
| Chloromethane | CH₃Cl | 50.49 | -24.2 | -97.7 | 0.915 (at 20°C) | Slightly soluble[3] |
| Dichloromethane | CH₂Cl₂ | 84.93 | 39.6 | -96.7 | 1.326 | 13 (at 20°C) |
| Trichloromethane | CHCl₃ | 119.38 | 61.2 | -63.5 | 1.48 | 8 (at 20°C)[4] |
| Carbon Tetrachloride | CCl₄ | 153.82 | 76.7[5] | -22.9[5] | 1.594 (at 20°C)[5] | 0.8 (at 20°C) |
| Bromomethane | CH₃Br | 94.94 | 3.6 | -93.7 | 1.732 (at 0°C) | 15.2 (at 25°C) |
| Dibromomethane | CH₂Br₂ | 173.83 | 97 | -52.7 | 2.497 (at 20°C) | 11.9 (at 15°C) |
| Tribromomethane | CHBr₃ | 252.73 | 149.5 | 8.3 | 2.89 (at 20°C)[2] | 3.2 (at 30°C)[6] |
| Fluoromethane | CH₃F | 34.03 | -78.4 | -137.8 | 0.876 (liquid at -79°C) | 2.295 |
| Difluoromethane | CH₂F₂ | 52.02 | -51.6 | -136 | 0.954 (at 25°C) | 4.4 (at 25°C)[7] |
| Trifluoromethane | CHF₃ | 70.01 | -82.1[8] | -155.2[8] | 1.52 (liquid at -100°C) | 1 (at 25°C) |
| Tetrafluoromethane | CF₄ | 88.00 | -127.8[9][10] | -183.6[10] | 1.96 (liquid at -184°C) | 0.02 (at 20°C) |
Environmental Impact
The environmental fate of halomethanes is a significant consideration, particularly their potential to contribute to ozone depletion and global warming. The Ozone Depletion Potential (ODP) is a relative measure of a substance's ability to destroy stratospheric ozone, with CFC-11 assigned a reference value of 1. The Global Warming Potential (GWP) compares the global warming impact of a substance to that of carbon dioxide over a 100-year period.
| Compound | Ozone Depletion Potential (ODP) | Global Warming Potential (GWP, 100-year) |
| This compound | 0.73[2] | Data not readily available |
| Chloromethane | 0.02 | 13 |
| Dichloromethane | ~0.01-0.02[11] | 9[2] |
| Trichloromethane | 0.005 - 0.02 | 5 |
| Carbon Tetrachloride | 1.1 | 1400 |
| Bromomethane | 0.6[12] | 5[12] |
| Dibromomethane | 0.17[13] | Data not readily available |
| Tribromomethane | 0.065 | Data not readily available |
| Fluoromethane | 0 | 150 |
| Difluoromethane | 0 | 675 |
| Trifluoromethane | 0 | 14,800[12] |
| Tetrafluoromethane | 0 | 7390 |
Toxicity Data
The toxicity of halomethanes is a critical factor in their handling and application. The following table summarizes acute toxicity data (LD50) and occupational exposure limits.
| Compound | Acute Oral LD50 (rat, mg/kg) | Occupational Exposure Limits (8-hr TWA) |
| This compound | Data not readily available | No established limits[14][15] |
| Chloromethane | 1800 | 50 ppm (OSHA) |
| Dichloromethane | >2000[9][13] | 25 ppm (OSHA)[16], 50 ppm (ACGIH) |
| Trichloromethane | 908 | 2 ppm (NIOSH REL); 10 ppm (ACGIH TLV)[11] |
| Carbon Tetrachloride | 2350 | 5 ppm (ACGIH TLV); 10 ppm (OSHA PEL)[1][17][18] |
| Bromomethane | 214 | 1 ppm (NIOSH REL) |
| Dibromomethane | 108 | No established limits |
| Tribromomethane | 1147[19] | 0.5 ppm (ACGIH TLV)[19][20] |
| Fluoromethane | Data not readily available | No established limits[21] |
| Difluoromethane | 1500 (inhalation LC50, rat, 4h) | 1000 ppm (WEEL) |
| Trifluoromethane | Data not readily available | No established limits[3][4][22] |
| Tetrafluoromethane | Data not readily available | No established limits[10] |
Experimental Protocols
Determination of Acute Toxicity
Standardized protocols for assessing acute toxicity are essential for consistent and comparable data. The Organisation for Economic Co-operation and Development (OECD) provides widely accepted guidelines.
Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method) [6][7]
This method involves a stepwise procedure where a substance is administered orally to a group of animals at one of a series of fixed doses.[6] The initial dose is selected based on available information about the substance's toxicity. The outcome of the first step (mortality or survival) determines the next dose level.[6] This process continues until the toxicity class of the substance can be determined. The method is designed to use a minimal number of animals to obtain sufficient information for classification.[7]
Acute Inhalation Toxicity - OECD Test Guideline 403 [11][18]
This guideline describes two main protocols: a traditional LC50 (lethal concentration 50%) protocol and a Concentration x Time (C x t) protocol.[11][18] In the traditional method, groups of animals are exposed to at least three concentrations of the test substance for a fixed period (usually 4 hours).[18] The C x t protocol involves exposing animals to a range of concentrations for varying durations.[11][18] Observations of mortality and clinical signs are recorded during and after exposure to determine the LC50 value.[18]
Determination of Reactivity
The reactivity of halomethanes, particularly their atmospheric reactivity, is a key factor in their environmental persistence. A common method for determining reactivity is by measuring the rate constants of their reactions with hydroxyl (OH) radicals, which are the primary "cleaning agent" in the troposphere.
Relative Rate Method for Determining Reaction Rate Constants
This experimental technique is used to determine the rate constant of a reaction between a test compound and a reactive species (e.g., OH radical) by comparing its reaction rate to that of a reference compound with a known rate constant.
The general procedure involves:
-
Chamber Setup: Introducing the test compound, a reference compound with a known rate constant, and an OH radical precursor (e.g., hydrogen peroxide or methyl nitrite) into a reaction chamber (smog chamber).
-
Initiation of Reaction: Initiating the formation of OH radicals, typically through photolysis of the precursor using UV lamps.
-
Concentration Monitoring: Monitoring the decay of the concentrations of both the test and reference compounds over time using techniques like gas chromatography (GC) or mass spectrometry (MS).
-
Data Analysis: Plotting the natural logarithm of the ratio of the initial to the current concentration of the test compound against the same for the reference compound. The slope of this plot gives the ratio of the rate constants. Knowing the rate constant of the reference compound allows for the calculation of the rate constant of the test compound.
Visualizations
Caption: Workflow for acute oral and inhalation toxicity testing.
Caption: Relationship between halomethane properties and environmental impact.
References
- 1. This compound (373-52-4) for sale [vulcanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. scilit.com [scilit.com]
- 5. oecd.org [oecd.org]
- 6. researchgate.net [researchgate.net]
- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 8. Buy this compound | 373-52-4 [smolecule.com]
- 9. This compound | CH2BrF | CID 61108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 13. egusphere.copernicus.org [egusphere.copernicus.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. eurolab.net [eurolab.net]
- 17. mdpi.com [mdpi.com]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 21. wap.guidechem.com [wap.guidechem.com]
- 22. m.youtube.com [m.youtube.com]
A Researcher's Guide to Fluoromethylating Agents: Bromofluoromethane vs. Modern Alternatives
For researchers, scientists, and drug development professionals, the introduction of a fluoromethyl group (CH₂F) is a critical tool for modulating the physicochemical and biological properties of organic molecules. This guide provides an objective comparison of the traditional reagent, bromofluoromethane (CH₂BrF), with contemporary alternative fluoromethylating agents, supported by experimental data and detailed protocols to inform your synthetic strategies.
The incorporation of the monofluoromethyl moiety can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] Historically, this compound has served as a key reagent for this purpose. However, its use is accompanied by challenges, including its gaseous state at room temperature and environmental concerns related to its ozone depletion potential.[2] This has spurred the development of a diverse array of alternative reagents that offer different reactivity profiles, handling characteristics, and mechanistic pathways.
This guide will delve into the performance of this compound and compare it with the main classes of alternative agents: electrophilic, nucleophilic, and radical fluoromethylating reagents.
This compound: The Traditional Reagent
This compound (CH₂BrF) is a halomethane that has been utilized as a fluoromethylating agent, particularly in the synthesis of pharmaceuticals.[1] It typically reacts with nucleophiles in substitution reactions or participates in transition-metal-catalyzed cross-coupling reactions. While effective, its application can be limited by its physical properties and the need for specific activation methods.
Alternative Fluoromethylating Agents: A New Generation
The limitations of this compound have led to the development of a broad spectrum of alternative reagents. These can be broadly classified based on their reactivity.
dot
References
cross-validation of experimental and theoretical data for CH2BrF
A comparative analysis of experimental and theoretical data for bromofluoromethane (CH₂BrF) is presented for researchers, scientists, and drug development professionals. This guide provides a cross-validation of molecular properties obtained through laboratory measurements and computational methods, offering a clear comparison of their respective performance and accuracy.
Experimental and Theoretical Methodologies
The experimental determination of the molecular properties of this compound primarily relies on spectroscopic techniques. Rotational constants and the electric dipole moment are accurately measured using microwave spectroscopy, which observes the absorption of microwave radiation by the molecule in the gas phase, inducing transitions between rotational energy levels.[1][2] Vibrational frequencies are determined through infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, which measures the absorption of infrared radiation as the molecule transitions between vibrational states.[3]
Theoretical data is derived from ab initio quantum chemical calculations. These computational methods solve the Schrödinger equation to predict molecular properties. The primary methods employed for CH₂BrF include Hartree-Fock (HF), second-order Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT), specifically using the B3LYP functional.[3] These calculations were performed with the 6-311++G(3df, 2pd) basis set to ensure a high level of theoretical accuracy.[3]
Data Comparison
The following tables summarize the quantitative data obtained from both experimental measurements and theoretical calculations for key molecular properties of CH₂BrF.
Molecular Geometry
The equilibrium geometry of a molecule is defined by its bond lengths and angles. The experimental values are derived from the analysis of rotational spectra, while theoretical values are the result of geometry optimization calculations.
| Parameter | Experimental Value | Theoretical Value (B3LYP/6-311++G(3df,2pd)) |
| Bond Lengths (Å) | ||
| r(C-H) | 1.090 (assumed)[4] | 1.085 |
| r(C-F) | 1.375 ± 0.020[4] | 1.362 |
| r(C-Br) | 1.915 ± 0.020[4] | 1.938 |
| Bond Angles (º) | ||
| a(H-C-H) | 112.0 (assumed)[4] | 111.4 |
| a(H-C-Br) | 108.5 (assumed)[4] | 108.9 |
| a(F-C-Br) | 111.0[4] | 110.5 |
Rotational Constants
Rotational constants are inversely proportional to the moments of inertia of the molecule and are determined with high precision from microwave spectroscopy.
| Constant | Experimental Value (cm⁻¹) | Theoretical Value (cm⁻¹) |
| A | 1.32898[4] | 1.320 |
| B | 0.12499[4] | 0.124 |
| C | 0.11679[4] | 0.115 |
Electric Dipole Moment
The electric dipole moment is a measure of the separation of positive and negative charges in a molecule.
| Component | Experimental Value (Debye) | Theoretical Value (Debye) |
| µₐ | 0.347[4] | -0.339[3] |
| µₑ | 1.704[4] | -1.701[3] |
| Total Dipole Moment | 1.739 [4] | 1.734 |
Vibrational Frequencies
The fundamental vibrational frequencies correspond to the different modes of vibration of the molecule. Experimental values are from gas-phase IR spectra, while theoretical values are typically calculated harmonic frequencies.
| Mode | Symmetry | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) |
| ν₁ | A' | 3027 | 3130 |
| ν₂ | A' | 1435 | 1460 |
| ν₃ | A' | 1295 | 1315 |
| ν₄ | A' | 1075 | 1085 |
| ν₅ | A' | 651 | 650 |
| ν₆ | A' | 398 | 395 |
| ν₇ | A'' | 3088 | 3195 |
| ν₈ | A'' | 1226 | 1245 |
| ν₉ | A'' | 834 | 840 |
Workflow for Cross-Validation
The following diagram illustrates the logical workflow for the cross-validation of experimental and theoretical data for a molecule like CH₂BrF.
Caption: Workflow for comparing experimental and theoretical data of CH₂BrF.
References
Spectroscopic Showdown: A Comparative Guide to Impurity Validation in Bromofluoromethane
For Immediate Release
In the fast-paced world of pharmaceutical development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Bromofluoromethane (CH2BrF), a key building block in the synthesis of various pharmaceuticals, is no exception. The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides a comprehensive comparison of three powerful spectroscopic techniques for the validation of impurities in this compound: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. We present a detailed analysis of their respective strengths, limitations, and practical applications, supported by experimental protocols and comparative data to aid researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.
At a Glance: Comparison of Spectroscopic Techniques for this compound Impurity Analysis
The selection of an analytical technique for impurity validation is a critical decision that depends on the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and the need for structural elucidation. The following table summarizes the key performance characteristics of GC-MS, NMR, and FTIR for the analysis of impurities in this compound.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Separation by chromatography, detection by mass | Nuclear spin transitions in a magnetic field | Vibrational transitions of molecular bonds |
| Primary Use | Separation and identification of volatile and semi-volatile impurities | Structural elucidation and quantification of impurities | Identification of functional groups and bulk material characterization |
| Sensitivity | High (ppm to ppb level) | Moderate (typically >0.1%) | Low (typically >1%) |
| Specificity | High (based on retention time and mass spectrum) | Very High (unique spectral fingerprint for each compound) | Moderate (functional group specific, not compound specific) |
| Quantification | Excellent (with appropriate standards) | Excellent (absolute quantification possible with internal standards) | Semi-quantitative at best for minor components |
| Sample Throughput | High | Moderate to Low | Very High |
| Key Advantage | Excellent for separating complex mixtures and detecting trace impurities. | Unambiguous structure determination of unknown impurities. | Rapid, non-destructive, and requires minimal sample preparation. |
| Limitation | Destructive technique; may not be suitable for thermally labile compounds. | Lower sensitivity compared to GC-MS; complex spectra for mixtures. | Not suitable for trace analysis or complex mixtures. |
In-Depth Analysis and Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Impurities
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile impurities in pharmaceutical manufacturing. Its high sensitivity and separation power make it ideal for detecting and quantifying trace-level impurities that may be present in this compound, such as residual starting materials (e.g., dithis compound), byproducts, or degradation products. For halogenated compounds like this compound, the use of an Electron Capture Detector (ECD) in conjunction with or as an alternative to a mass spectrometer can provide even greater sensitivity.
Experimental Protocol: GC-MS Analysis of this compound
Objective: To identify and quantify volatile impurities in a this compound sample.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent)
-
Injector: Split/Splitless
-
Autosampler
GC Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 220 °C
-
Hold: 5 minutes at 220 °C
-
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 35-350 amu
-
Solvent Delay: 2 minutes
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., methanol) at a concentration of 1000 µg/mL.
-
Prepare a series of calibration standards of potential impurities (e.g., dithis compound) in the same solvent.
-
Inject a blank (solvent), the calibration standards, and the sample solution into the GC-MS system.
Data Analysis:
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Confirm the identity of impurities by comparing their retention times with those of the prepared standards.
-
Quantify the impurities by constructing a calibration curve from the peak areas of the standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled tool for the definitive identification and structural elucidation of organic molecules, including impurities. Both ¹H and ¹⁹F NMR are highly relevant for the analysis of this compound. ¹⁹F NMR is particularly powerful due to its high sensitivity and wide chemical shift range, which minimizes signal overlap and provides clear spectral data for fluorine-containing compounds. Quantitative NMR (qNMR) can be used for the accurate determination of impurity levels without the need for specific impurity reference standards, by using a certified internal standard.
Experimental Protocol: ¹⁹F NMR Analysis of this compound
Objective: To identify and quantify fluorine-containing impurities in a this compound sample.
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent, equipped with a broadband probe.
Acquisition Parameters:
-
Nucleus: ¹⁹F
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zgig (inverse-gated decoupling for quantification)
-
Number of Scans: 64 (or more for higher sensitivity)
-
Relaxation Delay (d1): 30 s (to ensure full relaxation for accurate quantification)
-
Spectral Width: -250 to 50 ppm
-
Reference: C₆F₆ as an external standard
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into an NMR tube.
-
Add 0.6 mL of CDCl₃.
-
Add a known amount of a certified internal standard (e.g., 1,3,5-trifluorobenzene) if absolute quantification is desired.
-
Acquire the ¹⁹F NMR spectrum.
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Identify impurity signals by their chemical shifts and coupling patterns.
-
Integrate the signals of the main component and the impurities.
-
Calculate the relative percentage of each impurity based on the integral values and the number of fluorine atoms contributing to each signal. For absolute quantification, use the integral of the internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Screening Tool
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While not as sensitive or specific as GC-MS or NMR for impurity profiling, it serves as an excellent first-pass screening tool for quality control. Attenuated Total Reflectance (ATR)-FTIR is particularly useful as it requires minimal to no sample preparation. It can quickly identify the presence of major impurities with different functional groups (e.g., carbonyl impurities from degradation or hydroxyl groups from residual solvents).
Experimental Protocol: ATR-FTIR Analysis of this compound
Objective: To rapidly screen for the presence of major impurities with distinct functional groups in a this compound sample.
Instrumentation:
-
FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent, equipped with a diamond ATR accessory.
Acquisition Parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
Sample Preparation:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.
-
Place a small drop of the liquid this compound sample directly onto the ATR crystal.
-
Acquire the IR spectrum.
Data Analysis:
-
Compare the obtained spectrum with a reference spectrum of pure this compound.
-
Look for the appearance of new absorption bands that may indicate the presence of impurities (e.g., a broad band around 3300 cm⁻¹ for O-H stretch, a sharp band around 1700 cm⁻¹ for C=O stretch).
Visualizing the Workflow
To better understand the logical flow of each analytical technique, the following diagrams have been generated using the DOT language.
Caption: Workflow for GC-MS impurity analysis.
Caption: Workflow for NMR impurity analysis.
A Comparative Guide to Refrigerant Performance: Evaluating Alternatives to Bromofluoromethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of refrigerant performance, with a focus on comparing viable, modern alternatives. While the topic of bromofluoromethane (CH2BrF) is addressed, its significant environmental hazards preclude it from being a feasible refrigerant. This document will therefore use this compound as a case study to illustrate the critical importance of environmental impact assessments in refrigerant selection and will then delve into the performance of current and next-generation refrigerants.
The Unsuitability of this compound as a Refrigerant
This compound (CH2BrF), a halogenated hydrocarbon, is not a viable refrigerant due to its high Ozone Depletion Potential (ODP). The presence of bromine in its chemical structure makes it highly destructive to the stratospheric ozone layer. A single bromine atom is significantly more effective at destroying ozone than a chlorine atom. For this reason, bromine-containing compounds have been largely phased out under international agreements like the Montreal Protocol.
While some historical explorations into its use in refrigeration systems with low Global Warming Potential (GWP) have been noted, the overriding concern of its ODP makes it an environmentally irresponsible choice. The scientific consensus is to move away from ozone-depleting substances entirely.
Comparison of Modern Refrigerant Alternatives
The focus of modern refrigerant research and application is on substances with zero ODP and the lowest possible GWP. The following tables provide a comparative overview of key properties and performance metrics for several leading alternative refrigerants: a hydrofluorocarbon (HFC), a hydrofluoroolefin (HFO), and two natural refrigerants.
Table 1: Environmental and Safety Properties of Selected Refrigerants
| Property | This compound (CH2BrF) | HFC-134a (Hydrofluorocarbon) | HFO-1234yf (Hydrofluoroolefin) | R-744 (Carbon Dioxide) | R-290 (Propane) |
| ASHRAE Number | - | R-134a | R-1234yf | R-744 | R-290 |
| Ozone Depletion Potential (ODP) | 0.73 | 0 | 0 | 0 | 0 |
| Global Warming Potential (GWP, 100-yr) | Not available | 1430 | <1 | 1 | ~3 |
| ASHRAE Safety Classification | Not Classified | A1 (Non-flammable, Lower Toxicity) | A2L (Lower Flammability, Lower Toxicity) | A1 (Non-flammable, Lower Toxicity) | A3 (Higher Flammability, Lower Toxicity) |
Table 2: Thermodynamic and Performance Properties of Selected Refrigerants
| Property | HFC-134a | HFO-1234yf | R-744 (CO2) | R-290 (Propane) |
| Boiling Point (°C) | -26.1 | -29.5 | -78.4 (sublimes) | -42.1 |
| Critical Temperature (°C) | 101.1 | 94.7 | 31.1 | 96.7 |
| Critical Pressure (MPa) | 4.06 | 3.38 | 7.38 | 4.25 |
| Operating Pressure (at 25°C) | Moderate | Moderate | Very High | Moderate |
| Coefficient of Performance (COP) | ~3.5 - 4.5 | ~3.4 - 4.4 | ~2.5 - 3.5 (transcritical) | ~3.8 - 4.8 |
| Volumetric Cooling Capacity (kJ/m³) | High | Slightly Lower than R-134a | Very High | High |
* Typical values, can vary significantly with operating conditions.
Experimental Protocols for Refrigerant Performance Evaluation
The evaluation of a refrigerant's performance is conducted through standardized experimental procedures. The following are detailed methodologies for key experiments.
Vapor Compression Refrigeration System Performance Test
Objective: To determine the Coefficient of Performance (COP) and cooling capacity of a refrigerant in a vapor compression cycle.
Apparatus:
-
A vapor compression refrigeration test rig, consisting of:
-
Compressor (hermetically sealed)
-
Condenser (air-cooled or water-cooled)
-
Expansion device (capillary tube or thermostatic expansion valve)
-
Evaporator (located within a calorimeter)
-
-
Calorimeter: An insulated chamber with a known heat load (e.g., an electric heater).
-
Instrumentation:
-
Pressure transducers (at the inlet and outlet of the compressor)
-
Thermocouples (at the inlet and outlet of each component)
-
Refrigerant mass flow meter
-
Power meter for the compressor
-
Voltmeter and Ammeter for the calorimeter heater
-
Procedure:
-
The refrigeration system is charged with the refrigerant under investigation.
-
The system is started, and a constant heat load is applied to the evaporator using the electric heater in the calorimeter.
-
The system is allowed to reach a steady state, indicated by stable temperatures and pressures throughout the cycle.
-
Once at a steady state, the following data is recorded at regular intervals for a set period:
-
Suction and discharge pressures of the compressor.
-
Temperatures of the refrigerant at the inlet and outlet of the compressor, condenser, expansion valve, and evaporator.
-
Mass flow rate of the refrigerant.
-
Power consumption of the compressor.
-
Voltage and current supplied to the calorimeter heater.
-
-
The experiment is repeated for different operating conditions (e.g., varying evaporator and condenser temperatures) to evaluate performance across a range of applications.
Data Analysis:
-
Refrigerating Effect (Qe): Calculated from the enthalpy difference of the refrigerant across the evaporator and the mass flow rate.
-
Compressor Work (Wc): Determined from the power meter reading.
-
Coefficient of Performance (COP): Calculated as the ratio of the refrigerating effect to the compressor work (COP = Qe / Wc).
-
Cooling Capacity: The rate of heat removal, typically expressed in kW or Tons of Refrigeration.
Calorimeter Test for Cooling Capacity
Objective: To precisely measure the cooling capacity of a refrigerant by performing a heat balance on the evaporator.
Apparatus:
-
A secondary fluid calorimeter. This consists of an insulated chamber containing a secondary fluid (e.g., brine or a glycol-water mixture) that is circulated through the evaporator of the primary refrigeration cycle.
-
A precisely controlled electric immersion heater within the calorimeter.
-
Agitator to ensure uniform temperature of the secondary fluid.
-
High-precision temperature and power measurement instruments.
Procedure:
-
The primary refrigeration system containing the test refrigerant is operated to cool the secondary fluid in the calorimeter.
-
Simultaneously, the electric immersion heater in the calorimeter is activated to provide a counteracting heat load.
-
The power to the heater is adjusted until the temperature of the secondary fluid remains constant, indicating that the heat being removed by the evaporator is exactly balanced by the heat being supplied by the heater.
-
The system is allowed to stabilize under these balanced conditions.
-
The steady-state power input to the heater is accurately measured. This power input is equal to the cooling capacity of the refrigerant at the given operating conditions.
-
Measurements of refrigerant temperatures and pressures at the inlet and outlet of the evaporator are also recorded to define the operating condition.
Data Analysis:
-
The Cooling Capacity is directly equal to the power consumed by the immersion heater when the temperature of the secondary fluid is stable.
Visualizing Experimental Workflows and Logical Relationships
To better understand the experimental process, the following diagrams illustrate the key workflows.
Caption: Workflow for Vapor Compression System Performance Testing.
Caption: Logical Relationships in Refrigerant Evaluation.
Data Presentation: Ozone Depletion Potential and Atmospheric Lifetime of Halomethanes
A Comparative Analysis of the Ozone Depletion Potential of Halomethanes
This guide provides a comparative study of the ozone depletion potential (ODP) of various halomethanes. It is intended for researchers, scientists, and drug development professionals to provide an objective comparison of the environmental impact of these compounds with regard to the stratospheric ozone layer. The guide summarizes quantitative data, details the methodologies for determining ODP, and visualizes the chemical pathways of ozone depletion.
The ozone depletion potential (ODP) of a substance is a relative measure of its effectiveness in degrading the ozone layer, with trichlorofluoromethane (CFC-11) as the reference compound having an ODP of 1.0.[1] The ODP of a compound is influenced by several factors, including the number of chlorine and bromine atoms, its atmospheric lifetime, and its reactivity in the stratosphere.
The following table summarizes the ODP and atmospheric lifetime for a selection of halomethanes, categorized by their chemical group. The data is compiled from the World Meteorological Organization (WMO) Scientific Assessment of Ozone Depletion reports.
| Compound Group | Compound Name | Chemical Formula | Atmospheric Lifetime (years) | Ozone Depletion Potential (ODP) |
| Chlorofluorocarbons (CFCs) | CFC-11 | CCl₃F | 52 | 1.00 |
| CFC-12 | CCl₂F₂ | 102 | 0.82 | |
| CFC-113 | C₂Cl₃F₃ | 85 | 0.85 | |
| CFC-114 | C₂Cl₂F₄ | 189 | 0.58 | |
| CFC-115 | C₂ClF₅ | 540 | 0.40 | |
| Halons | Halon-1211 | CBrClF₂ | 16 | 7.9 |
| Halon-1301 | CBrF₃ | 65 | 16.0 | |
| Halon-2402 | C₂Br₂F₄ | 20 | 13.0 | |
| Hydrochlorofluorocarbons (HCFCs) | HCFC-22 | CHClF₂ | 12.0 | 0.055 |
| HCFC-123 | C₂HCl₂F₃ | 1.3 | 0.012 | |
| HCFC-141b | C₂H₃Cl₂F | 9.4 | 0.12 | |
| HCFC-142b | C₂H₃ClF₂ | 18.5 | 0.065 | |
| Other Halomethanes | Carbon Tetrachloride | CCl₄ | 32 | 0.82 |
| Methyl Chloroform | CH₃CCl₃ | 5.0 | 0.12 | |
| Methyl Bromide | CH₃Br | 0.8 | 0.66 |
Experimental Protocols: Determination of Ozone Depletion Potential
The Ozone Depletion Potential (ODP) is not determined by a single direct experimental measurement. Instead, it is a calculated value derived from a combination of laboratory measurements and atmospheric modeling. The methodology provides a standardized way to assess the relative impact of different substances on the ozone layer.
The overall procedure for determining the ODP of a halomethane involves the following key steps:
-
Laboratory Characterization of the Molecule :
-
UV Absorption Cross-Section : The absorption of ultraviolet (UV) radiation by the halomethane is measured at various wavelengths and temperatures. This data is crucial for determining the rate of photolysis (breakdown by sunlight) in the stratosphere, which is the primary mechanism for the release of ozone-depleting chlorine and bromine atoms.
-
Reaction Rate Coefficients : The rates of reaction between the halomethane and other atmospheric chemical species, particularly the hydroxyl radical (OH), are measured in the laboratory. For hydrochlorofluorocarbons (HCFCs), reaction with OH in the troposphere is a significant removal mechanism, which reduces their atmospheric lifetime and consequently their ODP.
-
-
Atmospheric Lifetime Calculation :
-
The atmospheric lifetime of a halomethane is determined based on its photolysis rate in the stratosphere and its removal rate by reaction with OH radicals in the troposphere.
-
This is typically calculated using 2-D or 3-D computer models of the atmosphere that simulate atmospheric transport, chemistry, and radiation.
-
-
Ozone Depletion Modeling :
-
Complex chemistry-transport models are used to simulate the impact of the halomethane on stratospheric ozone.[1] These models incorporate the laboratory-measured chemical properties and the calculated atmospheric lifetime.
-
The model calculates the global ozone depletion caused by a continuous emission of a given mass of the substance .
-
-
ODP Calculation :
-
The ODP is calculated as the ratio of the modeled global ozone depletion caused by the substance to the ozone depletion caused by the same mass emission of the reference substance, CFC-11.
-
The formula for ODP is: ODP of substance X = (Global ozone depletion from X) / (Global ozone depletion from CFC-11)
-
Visualization of Ozone Depletion Pathways
The depletion of stratospheric ozone by halomethanes is a catalytic process involving halogen radicals (chlorine and bromine). The following diagrams illustrate the key chemical reactions in these catalytic cycles.
Caption: Catalytic ozone depletion cycle by a chlorine radical.
The process begins with the photolysis of a halomethane by UV radiation, which releases a halogen radical. This radical then participates in a catalytic cycle that destroys ozone molecules.
Caption: Comparison of chlorine and bromine catalytic cycles.
Both chlorine and bromine act as catalysts to destroy ozone.[2] Bromine is significantly more efficient at destroying ozone on a per-atom basis than chlorine, which is reflected in the higher ODP values of bromine-containing compounds (halons). This is because the bromine catalytic cycle is more efficient, and a larger fraction of available bromine exists in its active, ozone-destroying form (BrO) compared to chlorine.
References
Unveiling the Reactivity Landscape of Bromofluoromethane: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the reactivity of small halogenated methanes is paramount for their application in synthesis and as potential metabolic intermediates. This guide provides a comprehensive comparison of the reactivity of bromofluoromethane (CH₂BrF) against similar compounds: dichloromethane (CH₂Cl₂), dibromomethane (CH₂Br₂), and chloroform (CHCl₃). The analysis is supported by available experimental and theoretical data, offering insights into their behavior in key chemical transformations.
Executive Summary
This guide delves into the reactivity of this compound in comparison to dichloromethane, dibromomethane, and chloroform, focusing on two primary reaction types: nucleophilic substitution and radical-mediated hydrogen abstraction. The analysis is based on bond dissociation energies and available kinetic data. Due to a scarcity of direct experimental data for this compound, theoretical calculations and established chemical principles are also leveraged to provide a comprehensive assessment.
Data Presentation: A Comparative Overview
The following tables summarize key physical properties and theoretical bond dissociation energies for the compounds of interest. These values are crucial for understanding and predicting their chemical reactivity.
Table 1: Physical Properties of Selected Halomethanes
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | CH₂BrF | 112.94 | 19 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 39.6 |
| Dibromomethane | CH₂Br₂ | 173.83 | 97 |
| Chloroform | CHCl₃ | 119.38 | 61.2 |
Table 2: Calculated Bond Dissociation Energies (BDE) at 298 K (kcal/mol)
| Compound | C-H BDE | C-X (X=Cl/Br) BDE | C-F BDE |
| This compound | ~103 | ~70 | ~115 |
| Dichloromethane | 102.9 | 83.7 | - |
| Dibromomethane | 101.5 | 71.5 | - |
| Chloroform | 95.8 | 77.9 | - |
Note: The bond dissociation energies for this compound are estimated based on theoretical studies and trends observed in related halomethanes.
Reactivity Analysis
The reactivity of these halomethanes is primarily dictated by the strength of their carbon-halogen (C-X) and carbon-hydrogen (C-H) bonds, as well as the steric and electronic environment around the central carbon atom.
Nucleophilic Substitution
Nucleophilic substitution reactions involve the attack of a nucleophile on the electrophilic carbon atom, leading to the displacement of a halide ion (the leaving group). The reactivity in these reactions is influenced by the strength of the C-X bond and the stability of the leaving group.
Generally, the reactivity order for leaving groups is I⁻ > Br⁻ > Cl⁻ > F⁻. This is because the C-I bond is the weakest, and the iodide ion is the most stable leaving group among the halogens.
Based on the C-X bond dissociation energies:
-
Dibromomethane (CH₂Br₂) , with a relatively weak C-Br bond, is expected to be more reactive towards nucleophilic substitution than dichloromethane (CH₂Cl₂) .
-
This compound (CH₂BrF) possesses both a C-Br and a very strong C-F bond. Nucleophilic substitution will preferentially occur at the C-Br bond, making its reactivity in this regard comparable to or slightly less than dibromomethane, depending on the electronic effect of the fluorine atom. The C-F bond is generally unreactive towards nucleophilic substitution under normal conditions.
-
Chloroform (CHCl₃) is less reactive than dichloromethane in Sₙ2 reactions due to the increased steric hindrance from the three chlorine atoms.
Radical-Mediated Hydrogen Abstraction
In radical reactions, such as free-radical halogenation, a radical species abstracts a hydrogen atom from the halomethane. The rate of this reaction is primarily determined by the C-H bond dissociation energy. A lower BDE indicates a weaker bond and a more facile abstraction.
From the data in Table 2:
-
Chloroform (CHCl₃) has the lowest C-H BDE, making it the most susceptible to hydrogen abstraction by radicals. The electron-withdrawing chlorine atoms stabilize the resulting trichloromethyl radical.
-
Dibromomethane (CH₂Br₂) and dichloromethane (CH₂Cl₂) have similar C-H BDEs, suggesting comparable reactivity in hydrogen abstraction reactions.
-
This compound (CH₂BrF) is predicted to have a C-H bond strength similar to or slightly greater than dichloromethane, making it less reactive than chloroform in radical-mediated hydrogen abstraction.
Experimental Protocols
While specific comparative experimental data for all four compounds under identical conditions is limited, a general protocol for assessing reactivity in nucleophilic substitution and radical halogenation is outlined below.
Protocol 1: Comparative Nucleophilic Substitution via Hydrolysis
Objective: To compare the relative rates of hydrolysis of this compound, dichloromethane, and dibromomethane.
Methodology:
-
Prepare equimolar solutions of each halomethane in a suitable solvent mixture (e.g., ethanol/water) to ensure miscibility.
-
Add a silver nitrate solution to each reaction mixture. The silver ions will precipitate the halide ions as they are formed during hydrolysis.
-
Monitor the turbidity of the solutions over time using a spectrophotometer or by visual inspection against a dark background.
-
The rate of formation of the silver halide precipitate is indicative of the rate of hydrolysis and, therefore, the susceptibility of the C-X bond to cleavage.
-
The experiment should be conducted at a constant temperature.
Expected Outcome: The rate of precipitation is expected to follow the order: dibromomethane > this compound (reacting at the C-Br bond) > dichloromethane.
Protocol 2: Competitive Radical Halogenation
Objective: To determine the relative reactivity of the C-H bonds in this compound, dichloromethane, dibromomethane, and chloroform towards radical abstraction.
Methodology:
-
Create a mixture containing equimolar amounts of the four halomethanes and a suitable alkane as an internal standard in an inert solvent.
-
Initiate a radical chain reaction, for example, by photolysis of a radical initiator like AIBN (azobisisobutyronitrile) in the presence of a halogenating agent (e.g., N-bromosuccinimide).
-
Allow the reaction to proceed for a specific time, ensuring low conversion to avoid complications from secondary reactions.
-
Quench the reaction and analyze the product mixture using gas chromatography-mass spectrometry (GC-MS).
-
By comparing the relative amounts of the halogenated products from each of the starting materials, the relative rates of hydrogen abstraction can be determined.
Expected Outcome: The consumption of the starting materials is expected to be in the order: chloroform > dibromomethane ≈ dichloromethane > this compound.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental mechanisms discussed.
Caption: Generalized Sₙ2 Nucleophilic Substitution Pathway.
Caption: Hydrogen Abstraction by a Radical Species.
Conclusion
The reactivity of this compound is a nuanced balance of the properties of its constituent halogens. In nucleophilic substitution reactions, the weaker carbon-bromine bond is the primary site of reaction, leading to a reactivity profile that is likely comparable to, or slightly less than, that of dibromomethane. For radical-mediated hydrogen abstraction, the strong electron-withdrawing nature of the fluorine atom is expected to slightly strengthen the C-H bond compared to its chlorinated and brominated analogs, rendering this compound less reactive than chloroform in these transformations.
This guide provides a foundational understanding of the relative reactivities of these important halomethanes. For specific applications, it is recommended that the proposed experimental protocols be performed to obtain precise comparative data under the conditions of interest.
Safety Operating Guide
Navigating the Safe Disposal of Bromofluoromethane: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. Bromofluoromethane, a reagent used in the synthesis of various chemical intermediates and pharmaceuticals, requires careful management due to its potential health hazards and environmental impact.[1] This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical handling.
Key Safety and Hazard Information
Understanding the properties and hazards of this compound is the first step in its safe management. It is a gas at standard temperature and pressure, and it is crucial to be aware of its toxicological and physical hazards.[1]
| Property | Value |
| Chemical Formula | CH₂BrF |
| Molar Mass | 112.93 g/mol |
| Boiling Point | 19 °C (66 °F; 292 K) |
| Appearance | Gas |
| Solubility | Soluble in alcohol, very soluble in chloroform |
| Ozone Depletion Potential | 0.73 |
Source: Wikipedia[1]
| Hazard Classification (GHS) | Description |
| Acute Toxicity, Oral | Fatal if swallowed[2] |
| Acute Toxicity, Inhalation | Toxic if inhaled[2] |
| Gases Under Pressure | Contains gas under pressure; may explode if heated[2] |
Source: PubChem[2]
Step-by-Step Disposal Protocol for this compound
The recommended procedure for the disposal of this compound is through a licensed chemical destruction facility.[3] Direct release into the environment is prohibited due to its ozone-depleting nature and other potential hazards.[1][4]
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure all necessary safety measures are in place.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[3]
-
Personal Protective Equipment (PPE):
Preparing this compound Waste for Disposal
Proper containment and labeling are critical for the safe temporary storage and subsequent transportation of chemical waste.
-
Containment:
-
Keep the this compound waste in its original container if possible, or a compatible, properly sealed, and labeled waste container.
-
Ensure the container is tightly closed and stored in a dry, cool, and well-ventilated area, away from incompatible materials.[3]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," "this compound," and any other required hazard symbols (e.g., toxic, gas under pressure).
-
Include the date of waste generation and the name of the responsible researcher or laboratory.
-
Arranging for Professional Disposal
Disposal of this compound must be conducted by a licensed and qualified hazardous waste management company.
-
Contact a Licensed Vendor: Your institution's Environmental Health and Safety (EHS) department will have a list of approved vendors for chemical waste disposal. Contact them to schedule a pickup.
-
Provide Necessary Information: Be prepared to provide the waste vendor with the following information:
-
The chemical name (this compound) and quantity.
-
Information from the Safety Data Sheet (SDS), including hazard classifications.
-
The type of container and its condition.
-
-
Follow Vendor Instructions: The waste disposal vendor will provide specific instructions for pickup, including any necessary paperwork such as a hazardous waste manifest.
Decontamination of Empty Containers
Empty containers that held this compound must also be disposed of properly.
-
Rinsing: Containers can be triple-rinsed with a suitable solvent (check with your EHS department for an appropriate solvent).[3] The rinsate must be collected and disposed of as hazardous waste.
-
Puncturing and Disposal: After thorough rinsing, the container should be punctured to prevent reuse and can then be disposed of in a sanitary landfill or as instructed by your waste management provider.[3]
-
Incineration: Combustible packaging materials can be disposed of through controlled incineration with flue gas scrubbing.[3]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final disposal by a licensed professional.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and compliance within the laboratory.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | CH2BrF | CID 61108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Environmental Laws and Regulations that Apply to Perfluorocarbons | Per- and Polyfluoroalkyl Substances (PFASs) in Your Environment | US EPA [19january2017snapshot.epa.gov]
Personal protective equipment for handling Bromofluoromethane
Essential Safety and Handling Guide for Bromofluoromethane
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including detailed operational and disposal plans.
Chemical Hazard and Toxicity
This compound (CH2BrF) is a hazardous chemical that poses significant health risks. It is classified as fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[1][2] It is also recognized for its potential to harm public health and the environment by destroying ozone in the upper atmosphere.[1]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][3] | Protects against splashes and vapors that can cause serious eye damage. |
| Hand | Chemical impermeable gloves. Always inspect gloves prior to use.[1][3] | Prevents skin contact, which can be fatal. |
| Body | Fire/flame resistant and impervious clothing.[1] A lab coat should be worn to protect clothing and skin.[4] | Provides a barrier against spills and splashes. |
| Respiratory | Use only in a well-ventilated area.[1][3] In case of inadequate ventilation, wear respiratory protection.[1][3] | Protects against inhalation of fatal concentrations of gas or vapors. |
Emergency First Aid Procedures
Immediate action is critical in the event of exposure to this compound.
| Exposure Route | First Aid Measures |
| Ingestion | Get emergency medical help immediately.[1][3] Rinse mouth with water. Do not induce vomiting.[3] |
| Skin | Take off immediately all contaminated clothing and wash it before reuse.[1][3] Wash off with soap and plenty of water.[3] Consult a doctor.[3] |
| Inhalation | Move the victim into fresh air.[3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3] Get emergency medical help immediately.[1][3] |
| Eye | Rinse with pure water for at least 15 minutes.[3] Consult a doctor.[3] |
Operational Plan for Handling this compound
A systematic approach is crucial for the safe handling of this hazardous chemical.
Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood.[1][3]
-
Emergency Equipment: Ensure that eyewash stations and safety showers are close to the workstation location.[5]
-
Ignition Sources: Remove all sources of ignition and use non-sparking tools to prevent fire.[3]
Handling Procedure:
-
Personal Protective Equipment (PPE): Don all required PPE as specified in the table above before handling the chemical.
-
Avoid Contact: Do not get in eyes, on skin, or on clothing.[1][3]
-
Avoid Inhalation: Do not breathe dust, fume, gas, mist, vapors, or spray.[1][3]
-
General Hygiene: Do not eat, drink, or smoke when using this product.[1][3] Wash hands thoroughly after handling.[3]
Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3]
-
Incompatibilities: Store apart from foodstuff containers or incompatible materials.[3]
Disposal Plan
Proper disposal is essential to mitigate environmental harm and comply with regulations.
-
Waste Characterization: this compound waste is considered hazardous.
-
Containerization: Collect waste in a suitable, closed, and labeled container.
-
Disposal Route: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][3]
-
Contaminated Packaging: Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to make it unusable and dispose of it in a sanitary landfill.[3]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
